molecular formula C11H12BrNO2 B1267400 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile CAS No. 35249-62-8

3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile

Cat. No.: B1267400
CAS No.: 35249-62-8
M. Wt: 270.12 g/mol
InChI Key: PKRKQYZQPMFUJG-UHFFFAOYSA-N
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Description

3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile is a useful research compound. Its molecular formula is C11H12BrNO2 and its molecular weight is 270.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 268227. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile
Source PubChem
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InChI

InChI=1S/C11H12BrNO2/c1-14-10-6-8(4-3-5-13)9(12)7-11(10)15-2/h6-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKRKQYZQPMFUJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CCC#N)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50188746
Record name 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile
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Molecular Weight

270.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

35249-62-8
Record name 2-Bromo-4,5-dimethoxybenzenepropanenitrile
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Record name 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile
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Record name 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile
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Record name 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile
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Record name 3-(2-BROMO-4,5-DIMETHOXYPHENYL)PROPANENITRILE
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Foundational & Exploratory

3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 35249-62-8

This technical guide provides a comprehensive overview of 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile, a key intermediate in pharmaceutical synthesis. The information is intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a brominated aromatic nitrile compound.[1] It is typically a white powder with a high purity of ≥99%.[2]

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₁H₁₂BrNO₂[1][2][3]
Molecular Weight270.12 g/mol [1][2][4]
AppearanceWhite Powder[2][3]
Density1.375 g/cm³[2][3]
Boiling Point379.4°C at 760 mmHg[2][3]
Flash Point183.3°C[2][3]
Refractive Index1.537[2]
Melting Point74-81°C[5]

Table 2: Chemical Identifiers

IdentifierValueSource
IUPAC NameThis compound[4]
CAS Number35249-62-8[1][2][4]
InChIInChI=1S/C11H12BrNO2/c1-14-10-6-8(4-3-5-13)9(12)7-11(10)15-2/h6-7H,3-4H2,1-2H3[1][4]
InChIKeyPKRKQYZQPMFUJG-UHFFFAOYSA-N[4]
SMILESCOC1=C(C=C(C(=C1)CCC#N)Br)OC[1][4]
EC Number609-105-1[4]
UNIIHG9MS3XRU5[4]

Applications in Pharmaceutical Synthesis

The primary application of this compound is as a pivotal intermediate in the synthesis of Ivabradine.[1][2][5] Ivabradine is a medication used for the treatment of heart-related conditions such as chronic heart failure and angina.[1][2] The structural features of this compound, including the nitrile group and the brominated, methoxylated aromatic ring, make it a versatile building block for creating complex molecules in medicinal chemistry.[2]

G A This compound B Cyclization A->B C Bicyclic Intermediate B->C D Functionalization (e.g., introduction of methylamino group) C->D E Ivabradine D->E F Salt Formation E->F G Ivabradine Hydrochloride F->G

Caption: Synthesis pathway of Ivabradine from the key intermediate.

Experimental Protocols: Synthesis

Two primary methods for the synthesis of this compound have been described.

Method 1: Bromination and Nitrilation

This method starts from (3,4-Dimethoxyphenyl)methyl alcohol and is reported to have a high yield for the bromination step.[1]

  • Starting Material: (3,4-Dimethoxyphenyl)methyl alcohol.[1]

  • Step 1: Bromination: The starting material is reacted with Br₂ in glacial acetic acid at 0°C. This step yields 2-bromo-4,5-dimethoxybenzyl alcohol with a reported yield of 95%.[1]

  • Step 2: Nitrilation: The resulting alcohol is then converted to the nitrile.[1]

Method 2: Aldehyde-Derived Pathway

This alternative pathway begins with 3,4-Dimethoxybenzaldehyde and has a lower overall yield compared to the first method.[1][5]

  • Starting Material: 3,4-Dimethoxybenzaldehyde.[1][5]

  • Step 1: Chain Extension: A propanenitrile group is introduced through condensation or nucleophilic addition.[1]

  • Step 2: Bromination: Bromination is then achieved at the 2-position of the aromatic ring.[1]

  • Overall Yield: Approximately 51%.[1][5]

G cluster_0 Method 1 cluster_1 Method 2 A (3,4-Dimethoxyphenyl)methyl alcohol B Bromination (Br₂, Acetic Acid, 0°C) A->B C 2-bromo-4,5-dimethoxybenzyl alcohol (95% yield) B->C D Nitrilation C->D E This compound D->E F 3,4-Dimethoxybenzaldehyde G Chain Extension F->G H Intermediate G->H I Bromination H->I J This compound (~51% yield) I->J

Caption: Comparative workflow of synthesis methods.

Safety and Handling

According to GHS hazard classifications, this compound may be harmful if swallowed, in contact with skin, or if inhaled.[4]

Table 3: GHS Hazard Information

Hazard StatementClassification
H302: Harmful if swallowedAcute toxicity, oral
H312: Harmful in contact with skinAcute toxicity, dermal
H332: Harmful if inhaledAcute toxicity, inhalation

Proper storage is crucial to maintain the compound's quality and stability. It should be stored in a cool, dry, well-sealed container, away from moisture and strong light or heat.[2]

Conclusion

This compound is a well-characterized compound with significant utility in the pharmaceutical industry, particularly as a key building block for the synthesis of Ivabradine. Its synthesis is achievable through multiple routes, offering flexibility for chemical process development. Due to its potential hazards, appropriate safety precautions must be observed during handling and storage. This compound is intended for research and development purposes only.[1][3]

References

physicochemical properties of 2-bromo-4,5-dimethoxybenzenepropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of 2-bromo-4,5-dimethoxybenzenepropanenitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-bromo-4,5-dimethoxybenzenepropanenitrile is a key intermediate in the synthesis of various pharmacologically active compounds.[1] Its molecular structure, featuring a substituted benzene ring with bromo, methoxy, and propanenitrile functional groups, makes it a versatile building block in medicinal chemistry. Notably, it is a crucial precursor in the synthesis of Ivabradine, a bradycardic agent used in the treatment of myocardial ischemia and heart failure.[2] This guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its synthesis, and an illustrative representation of the signaling pathway of its prominent derivative, Ivabradine.

Physicochemical Properties

The following table summarizes the known . It is important to note that while some experimental data is available, other properties are computationally predicted and should be regarded as estimates.

PropertyValueSource
IUPAC Name 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrilePubChem[3]
CAS Number 35249-62-8PubChem[3]
Molecular Formula C₁₁H₁₂BrNO₂PubChem[3]
Molecular Weight 270.12 g/mol PubChem[3]
Melting Point 76-78 °CPatents[4][5]
74-81 °CPatent[1]
Boiling Point Data not available
Density Data not available
Solubility Data not available
Mass Spectrometry (EI) m/z: 267/269 (M⁺, 100/98), 252, 224, 145, 130, 117, 102, 75Patent[4]
¹H-NMR Spectrum While mentioned in patents, specific spectral data (chemical shifts, multiplicity) is not readily available in public sources.
¹³C-NMR Spectrum Data not available

Experimental Protocols: Synthesis

The synthesis of 2-bromo-4,5-dimethoxybenzenepropanenitrile is typically achieved through a multi-step process starting from 3,4-dimethoxybenzaldehyde. The following protocols are based on methodologies described in patent literature.[4][5]

Step 1: Synthesis of 2-bromo-4,5-dimethoxybenzaldehyde
  • Reaction Setup: In a reaction flask, dissolve 100g (0.602 mol) of 3,4-dimethoxybenzaldehyde in 400ml of glacial acetic acid with stirring at room temperature.

  • Bromination: Slowly add 30.8ml (0.602 mol) of bromine to the solution. The reaction is maintained at a temperature of 20-30 °C for 6 hours.

  • Precipitation and Isolation: After the reaction period, add 200ml of water to the mixture to precipitate a yellow solid.

  • Purification: The solid is collected by suction filtration, washed with water, and then dried under a vacuum to yield 2-bromo-4,5-dimethoxybenzaldehyde as a white crystalline solid. (Yield: 86.5%, mp: 151-152 °C).[4][5]

Step 2: Synthesis of 2-bromo-4,5-dimethoxycinnamonitrile
  • Reaction Setup: Dissolve 127.6g (0.52 mol) of 2-bromo-4,5-dimethoxybenzaldehyde in a mixture of 400ml of tetrahydrofuran (THF) and 200ml of acetonitrile.

  • Reaction: The solution is heated to reflux, and 35g (0.62 mol) of potassium hydroxide is added in batches. The reflux is maintained for 10 hours.

  • Work-up: After the reaction is complete, the solvent is removed by distillation. 200ml of water is added to the residue, and the product is extracted twice with ethyl acetate.

  • Purification: The combined organic layers are dried over anhydrous MgSO₄, and the solvent is evaporated. The crude product is recrystallized from ethanol to obtain 2-bromo-4,5-dimethoxycinnamonitrile. (Yield: 71.3%, mp: 147-149 °C).[4]

Step 3: Synthesis of 2-bromo-4,5-dimethoxybenzenepropanenitrile

Two alternative reduction methods are presented:

Method A: Catalytic Hydrogenation

  • Reaction Setup: Dissolve 120.0g (0.45 mol) of 2-bromo-4,5-dimethoxycinnamonitrile in 800ml of methanol.

  • Reduction: Add 20g of 10% palladium on carbon in batches. The mixture is then subjected to a hydrogen atmosphere, and the reduction reaction is carried out for 12 hours.

  • Isolation and Purification: After the reaction, the palladium catalyst is removed by filtration. The solvent is evaporated, and the residue is recrystallized from ethanol to yield 2-bromo-4,5-dimethoxybenzenepropanenitrile as white crystals. (Yield: 84.6%, mp: 76-78 °C).[4]

Method B: Chemical Reduction

  • Reaction Setup: Dissolve 99.5g (0.37 mol) of 2-bromo-4,5-dimethoxycinnamonitrile in a mixture of 200ml of pyridine and 600ml of methanol.

  • Reduction: Add 27.6g (0.75 mol) of sodium borohydride in batches, allowing the temperature to rise slowly to reflux. The reaction is maintained at reflux for 12 hours.

  • Work-up: After cooling, unreacted sodium borohydride is decomposed by the addition of 10% hydrochloric acid. The product is extracted twice with ethyl acetate.

  • Purification: The combined organic layers are dried over anhydrous MgSO₄, and the solvent is evaporated. The crude product is recrystallized from ethanol to obtain 2-bromo-4,5-dimethoxybenzenepropanenitrile as white crystals. (Yield: 81.4%, mp: 76-78 °C).[4]

Visualizations

Experimental Workflow: Synthesis of 2-bromo-4,5-dimethoxybenzenepropanenitrile

G A 3,4-Dimethoxybenzaldehyde B Bromination (Br₂, Acetic Acid) A->B C 2-Bromo-4,5-dimethoxybenzaldehyde B->C D Reaction with Acetonitrile precursor (KOH, THF/Acetonitrile) C->D E 2-Bromo-4,5-dimethoxycinnamonitrile D->E F Reduction E->F G 2-Bromo-4,5-dimethoxybenzenepropanenitrile F->G H Method A: Catalytic Hydrogenation (H₂, Pd/C) H->F I Method B: Chemical Reduction (NaBH₄) I->F

Caption: Synthetic pathway for 2-bromo-4,5-dimethoxybenzenepropanenitrile.

Signaling Pathway: Mechanism of Action of Ivabradine

ivabradine Ivabradine hcn_channel HCN Channel (If 'funny' current) ivabradine->hcn_channel inhibits sa_node Sinoatrial (SA) Node hcn_channel->sa_node located in depolarization Slows Diastolic Depolarization hcn_channel->depolarization heart_rate Decreased Heart Rate depolarization->heart_rate

Caption: Mechanism of action of Ivabradine.

References

3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile, a key intermediate in pharmaceutical synthesis. The document outlines its molecular formula, weight, and other physicochemical properties.

Chemical Identity and Properties

This compound is a brominated aromatic nitrile compound.[1] Its chemical structure and properties are fundamental for its application in the synthesis of more complex molecules.

Quantitative Data Summary

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C11H12BrNO2PubChem[2], SIELC Technologies[3], Home Sunshine Pharma[4], Vulcanchem[1]
Molecular Weight 270.12 g/mol PubChem[2], Vulcanchem[1]
Monoisotopic Mass 269.00514 DaPubChem[2]
CAS Number 35249-62-8SIELC Technologies[3], Home Sunshine Pharma[4], Vulcanchem[1]
Density 1.375 g/cm³Home Sunshine Pharma[4]
Boiling Point 379.4 °C at 760 mmHgHome Sunshine Pharma[4]
Flash Point 183.3 °CHome Sunshine Pharma[4]

Applications in Pharmaceutical Synthesis

This compound is a significant intermediate in the synthesis of pharmaceuticals, most notably ivabradine.[1] Ivabradine is a medication used for the symptomatic treatment of chronic stable angina pectoris and chronic heart failure.[1] The synthesis of ivabradine from this compound involves key steps such as cyclization and functionalization.[1]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Analysis

A reverse-phase (RP) HPLC method can be utilized for the analysis of this compound.[3]

  • Column: Newcrom R1, a reverse-phase column with low silanol activity.[3]

  • Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid.[3] For Mass Spectrometry (MS) compatible applications, formic acid should be used in place of phosphoric acid.[3]

  • Application: This method is suitable for analyzing the compound and can be scaled for preparative separation to isolate impurities. It is also applicable for pharmacokinetic studies.[3]

Synthesis Methods Overview

Two potential synthesis pathways are noted, starting from different materials:

  • From (3,4-Dimethoxyphenyl)methyl alcohol: This method involves bromination using Br₂ in glacial acetic acid, followed by nitrilation.[1]

  • From 3,4-Dimethoxybenzaldehyde: This route involves a chain extension to introduce the propanenitrile group, followed by bromination at the 2-position.[1]

Logical Relationship Diagram

The following diagram illustrates the logical connection between the compound's name and its fundamental chemical properties.

molecular_identity compound This compound IUPAC Name formula Molecular Formula C11H12BrNO2 compound->formula has mol_weight Molecular Weight 270.12 g/mol compound->mol_weight has

Caption: Chemical Identity of this compound.

References

Synthesis of 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile, a key intermediate in the production of various pharmaceutical compounds. The synthesis commences from the readily available starting material, veratraldehyde (3,4-dimethoxybenzaldehyde), and proceeds through a three-step sequence involving bromination, Knoevenagel condensation, and subsequent reduction. This document outlines detailed experimental protocols, presents quantitative data in structured tables for comparative analysis, and includes visual diagrams of the synthetic pathway and experimental workflow.

Synthetic Pathway Overview

The synthesis of this compound from veratraldehyde is a well-established route. The overall transformation can be depicted as follows:

Synthesis_Pathway Veratraldehyde Veratraldehyde Brominated_Aldehyde 2-Bromo-4,5-dimethoxy- benzaldehyde Veratraldehyde->Brominated_Aldehyde Bromination Cinnamonitrile 2-Bromo-4,5-dimethoxy- cinnamonitrile Brominated_Aldehyde->Cinnamonitrile Knoevenagel Condensation Final_Product 3-(2-Bromo-4,5-dimethoxy- phenyl)propanenitrile Cinnamonitrile->Final_Product Reduction

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

This section details the experimental procedures for each step of the synthesis.

Step 1: Bromination of Veratraldehyde

The first step involves the electrophilic aromatic substitution of veratraldehyde to introduce a bromine atom at the 2-position of the benzene ring, yielding 2-Bromo-4,5-dimethoxybenzaldehyde. Two effective methods are presented below.

Method A: Using Bromine in Methanol

This method provides a high yield of the desired product.[1]

  • Materials:

    • Veratraldehyde (3,4-dimethoxybenzaldehyde)

    • Methanol

    • Bromine

    • Water

  • Procedure:

    • In a suitable glass reactor, dissolve mill-powdered veratraldehyde (4.0 kg, 24.07 mol) in methanol (25 L) with stirring. Heating to 30°C may be necessary to achieve a homogeneous solution.[1]

    • Cool the solution and add bromine (4.4 kg, 27.53 mol) while maintaining the temperature below 40°C with cooling.[1]

    • Stir the reaction mixture at this temperature for 1 hour.[1]

    • Heat the reaction mixture under reflux and distill off a portion of the methanol (approximately 9.5 L).[1]

    • Cool the mixture to 20°C and add water (15 L) with stirring to precipitate the product.[1]

    • Filter the resulting slurry and wash the collected solid with cold methanol (3 x 5 L).[1]

    • Dry the product in vacuo at 50°C to obtain colorless to slightly yellowish crystals of 2-Bromo-4,5-dimethoxybenzaldehyde.[1]

Method B: Using Potassium Bromate and Hydrobromic Acid

This alternative procedure utilizes an in-situ generation of bromine.[2]

  • Materials:

    • Veratraldehyde

    • Potassium bromate (KBrO₃)

    • Glacial acetic acid

    • Hydrobromic acid (HBr, 47%)

    • Ice water

    • Sodium thiosulfate (Na₂S₂O₃)

  • Procedure:

    • In a round bottom flask, place veratraldehyde (10 mmol) and add potassium bromate (3.3 mmol) followed by glacial acetic acid (5 mL) at room temperature.[2]

    • Stir the mixture using a magnetic stirrer and add hydrobromic acid (1 mL, 47%) drop by drop.[2]

    • Continue stirring for 45 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).[2]

    • Pour the reaction mixture into ice water (50 mL) and stir for 10 minutes.[2]

    • Add sodium thiosulfate until the color of the mixture changes, indicating the quenching of excess bromine.[2]

    • Collect the precipitated solid by filtration, wash with water, and dry to yield 2-Bromo-4,5-dimethoxybenzaldehyde.

Step 2: Knoevenagel Condensation

The second step is a Knoevenagel condensation between 2-Bromo-4,5-dimethoxybenzaldehyde and a compound containing an active methylene group. A common method involves the use of acetonitrile.[3]

  • Materials:

    • 2-Bromo-4,5-dimethoxybenzaldehyde

    • Acetonitrile

    • Sodium hydroxide

    • Ethyl acetate

    • Water

    • Anhydrous magnesium sulfate (MgSO₄)

    • Ethanol

  • Procedure:

    • Dissolve 2-Bromo-4,5-dimethoxybenzaldehyde (122.0 g, 0.50 mol) in acetonitrile (600 mL).[3]

    • Heat the solution to reflux and add sodium hydroxide (24.0 g, 0.60 mol) in batches.[3]

    • Continue the reflux for 10 hours, adding additional acetonitrile (100 mL) in two portions during this time.[3]

    • After the reaction is complete, concentrate the mixture.[3]

    • Add water (200 mL) and extract the product with ethyl acetate twice.[3]

    • Combine the organic layers, dry over anhydrous magnesium sulfate, and evaporate the solvent.[3]

    • Recrystallize the crude product from ethanol to obtain 2-Bromo-4,5-dimethoxycinnamonitrile.[3]

Step 3: Reduction of 2-Bromo-4,5-dimethoxycinnamonitrile

The final step is the reduction of the carbon-carbon double bond of the cinnamonitrile intermediate to yield the target compound, this compound. Two effective reduction methods are provided.

Method A: Using Potassium Borohydride

This method employs a chemical reducing agent.[3]

  • Materials:

    • 2-Bromo-4,5-dimethoxycinnamonitrile

    • Pyridine

    • Methanol

    • Potassium borohydride (KBH₄)

    • Hydrochloric acid (10%)

    • Ethyl acetate

    • Anhydrous magnesium sulfate (MgSO₄)

    • Ethanol

  • Procedure:

    • Dissolve 2-Bromo-4,5-dimethoxycinnamonitrile (120.0 g, 0.45 mol) in a mixture of pyridine (100 mL) and methanol (400 mL).[3]

    • Add potassium borohydride (48.6 g, 0.90 mol) in batches, allowing the temperature to slowly rise to reflux.[3]

    • Maintain the reflux for 24 hours.[3]

    • After cooling, decompose the excess potassium borohydride by adding 10% hydrochloric acid.[3]

    • Extract the product with ethyl acetate twice.[3]

    • Dry the combined organic layers over anhydrous magnesium sulfate and evaporate the solvent.[3]

    • Recrystallize the crude product from ethanol to obtain white crystals of this compound.[3]

Method B: Catalytic Hydrogenation

This method utilizes catalytic hydrogenation for the reduction.[4]

  • Materials:

    • 2-Bromo-4,5-dimethoxycinnamonitrile

    • Methanol

    • 10% Palladium on carbon (Pd/C)

    • Hydrogen gas

    • Ethanol

  • Procedure:

    • Dissolve 2-Bromo-4,5-dimethoxycinnamonitrile (120.0 g, 0.45 mol) in methanol (800 mL).[4]

    • Add 10% palladium on carbon (20 g) in batches.[4]

    • Carry out the reduction reaction under a hydrogen atmosphere for 12 hours.[4]

    • After the reaction is complete, filter off the palladium on carbon catalyst.[4]

    • Evaporate the solvent from the filtrate.[4]

    • Recrystallize the crude product from ethanol to obtain white crystals of this compound.[4]

Quantitative Data Summary

The following tables summarize the quantitative data reported for each synthetic step.

Table 1: Bromination of Veratraldehyde

MethodReagentsSolventYield (%)Melting Point (°C)Reference
ABromineMethanol90-92143-146[1]
BKBrO₃, HBrAcetic Acid21.63 - 82.03142-144[2][5]

Table 2: Knoevenagel Condensation of 2-Bromo-4,5-dimethoxybenzaldehyde

ReactantReagentsSolventYield (%)Melting Point (°C)Reference
AcetonitrileSodium hydroxideAcetonitrile68.5147-148[3]

Table 3: Reduction of 2-Bromo-4,5-dimethoxycinnamonitrile

MethodReducing AgentSolventYield (%)Melting Point (°C)Reference
APotassium borohydridePyridine/Methanol80.576-78[3]
BH₂ / 10% Pd/CMethanol84.676-78[4]

An overall yield of approximately 51% for the three-step synthesis from veratraldehyde has also been reported.[6]

Experimental Workflow Visualization

The following diagram illustrates the general experimental workflow for the synthesis.

Experimental_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Knoevenagel Condensation cluster_step3 Step 3: Reduction s1_start Dissolve Veratraldehyde s1_react Add Brominating Agent s1_start->s1_react s1_workup Precipitation/Workup s1_react->s1_workup s1_product Isolate 2-Bromo-4,5-dimethoxy- benzaldehyde s1_workup->s1_product s2_start Dissolve Brominated Aldehyde & Cyanide Source s1_product->s2_start s2_react Base-catalyzed Reaction s2_start->s2_react s2_workup Extraction & Purification s2_react->s2_workup s2_product Isolate 2-Bromo-4,5-dimethoxy- cinnamonitrile s2_workup->s2_product s3_start Dissolve Cinnamonitrile s2_product->s3_start s3_react Add Reducing Agent / H₂ s3_start->s3_react s3_workup Workup & Purification s3_react->s3_workup s3_product Isolate 3-(2-Bromo-4,5-dimethoxy- phenyl)propanenitrile s3_workup->s3_product

Caption: General experimental workflow for the synthesis.

Conclusion

The synthesis of this compound from veratraldehyde is a robust and scalable process. The methodologies presented in this guide offer high-yielding routes to the target molecule, with options for different reagent choices and reaction conditions. The provided data and protocols serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development.

References

Starting Materials for the Synthesis of 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary starting materials and synthetic pathways for the preparation of 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile, a key intermediate in the synthesis of pharmaceuticals such as Ivabradine.[1][2][3] The document outlines various synthetic strategies, presents quantitative data in tabular format for easy comparison, and provides detailed experimental protocols for key reactions.

Core Synthetic Strategies

The synthesis of this compound predominantly commences from readily available 3,4-dimethoxy-substituted benzene derivatives. The main approaches involve the bromination of the aromatic ring at the 2-position, followed by the introduction and modification of a three-carbon nitrile side chain. The choice of the initial starting material influences the overall synthetic route and efficiency.

The primary starting materials that will be discussed are:

  • 3,4-Dimethoxybenzaldehyde (Veratraldehyde)

  • (3,4-Dimethoxyphenyl)methyl alcohol

  • 3,4-Dimethoxytoluene

Synthesis Pathways and Key Intermediates

The following diagram illustrates the logical relationships between the different starting materials and the key intermediates leading to the target molecule, this compound.

Synthesis_Pathways cluster_start Starting Materials cluster_intermediates Key Intermediates 3,4-Dimethoxybenzaldehyde 3,4-Dimethoxybenzaldehyde 3,4-Dimethoxyphenyl_methyl_alcohol 3,4-Dimethoxyphenyl_methyl_alcohol 2-Bromo-4,5-dimethoxybenzyl_alcohol 2-Bromo-4,5-dimethoxybenzyl_alcohol 3,4-Dimethoxyphenyl_methyl_alcohol->2-Bromo-4,5-dimethoxybenzyl_alcohol Bromination 3,4-Dimethoxytoluene 3,4-Dimethoxytoluene 2-Bromo-4,5-dimethoxybenzyl_bromide 2-Bromo-4,5-dimethoxybenzyl_bromide 3,4-Dimethoxytoluene->2-Bromo-4,5-dimethoxybenzyl_bromide Dibromination 2-Bromo-4,5-dimethoxybenzaldehyde 2-Bromo-4,5-dimethoxybenzaldehyde 2-Bromo-4,5-dimethoxy_cinnamyl_nitrile 2-Bromo-4,5-dimethoxy_cinnamyl_nitrile 2-Bromo-4,5-dimethoxybenzaldehyde->2-Bromo-4,5-dimethoxy_cinnamyl_nitrile Condensation 2-Bromo-4,5-dimethoxybenzyl_alcohol->2-Bromo-4,5-dimethoxybenzyl_bromide Bromination This compound This compound 2-Bromo-4,5-dimethoxybenzyl_bromide->this compound Cyanation 2-Bromo-4,5-dimethoxy_cinnamyl_nitrile->this compound Reduction

Caption: Synthetic pathways from common starting materials to this compound.

Quantitative Data Summary

The following tables summarize the reported yields for the key transformations in the synthesis of this compound and its intermediates.

Table 1: Bromination of 3,4-Dimethoxy Derivatives

Starting MaterialProductReagentsSolventYield (%)Reference
3,4-Dimethoxybenzaldehyde2-Bromo-4,5-dimethoxybenzaldehydeBr₂Methanol90-92[4]
3,4-Dimethoxybenzaldehyde2-Bromo-4,5-dimethoxybenzaldehydeBr₂Acetic Acid86.5[5]
(3,4-Dimethoxyphenyl)methyl alcohol2-Bromo-4,5-dimethoxybenzyl alcoholBr₂Glacial Acetic Acid95[1]
3,4-Dimethoxytoluene2-Bromo-4,5-dimethoxybenzyl bromideBromate, Bromide, H₂SO₄, InitiatorNon-polar solventup to 85[6]

Table 2: Overall Yields for Multi-step Syntheses

Starting MaterialOverall Yield (%)Number of StepsReference
3,4-Dimethoxybenzaldehyde513[2]
2-Bromo-4,5-dimethoxybenzaldehyde653[2]

Experimental Protocols

This section provides detailed methodologies for key experimental steps cited in the literature.

Protocol 1: Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde from 3,4-Dimethoxybenzaldehyde

Reference: designer-drug.com[4]

Procedure:

  • A 30-L glass reactor is charged with 25 L of methanol.

  • Mill-powdered 3,4-dimethoxybenzaldehyde (4.0 kg, 24.07 mol) is added with stirring, resulting in a 5-8°C temperature drop.

  • The filling tube is rinsed with 2 L of methanol and closed.

  • The mixture is heated to 30°C, if necessary, to achieve a homogeneous solution.

  • Bromine (4.4 kg, 27.53 mol) is added while cooling to maintain the temperature below 40°C.

  • The reaction mixture is stirred at this temperature for 1 hour.

  • The reaction mixture is then heated under reflux to distill off 9.5 L of methanol.

  • The remaining mixture is cooled, and the precipitated product is isolated by filtration, washed with cold methanol, and dried. This process yields 2-bromo-4,5-dimethoxybenzaldehyde with a reported yield of 90-92%.

Protocol 2: Synthesis of 2-Bromo-4,5-dimethoxy cinnamyl nitrile from 2-Bromo-4,5-dimethoxybenzaldehyde

Reference: CN101407474A[5]

Procedure:

  • In a reaction flask, 127.6 g (0.52 mol) of 2-bromo-4,5-dimethoxybenzaldehyde is dissolved in 400 ml of tetrahydrofuran (THF) and 200 ml of acetonitrile.

  • The solution is heated to reflux.

  • Potassium hydroxide (35 g, 0.62 mol) is added in batches.

  • The reaction is refluxed for 10 hours.

  • After the reaction is complete, the solvent is removed by distillation.

  • 200 ml of water is added to the residue, and the mixture is extracted twice with ethyl acetate.

  • The combined organic layers are dried over anhydrous MgSO₄, and the solvent is evaporated.

  • Recrystallization from ethanol affords 99.5 g of 2-bromo-4,5-dimethoxy cinnamyl nitrile as a pale brown solid (71.3% yield).

Protocol 3: Synthesis of this compound from 2-Bromo-4,5-dimethoxy cinnamyl nitrile

Reference: CN101407474A[5]

Procedure:

  • 120.0 g (0.45 mol) of 2-bromo-4,5-dimethoxy cinnamyl nitrile is dissolved in 100 ml of pyridine and 400 ml of methanol.

  • Potassium borohydride (48.6 g, 0.90 mol) is added in batches.

  • The temperature is slowly raised to reflux, and the reaction is maintained for 24 hours.

  • After cooling, the reaction is quenched by adding 10% hydrochloric acid to decompose the excess potassium borohydride.

  • The mixture is extracted twice with ethyl acetate.

  • The combined organic layers are dried over anhydrous MgSO₄, and the solvent is evaporated.

  • Recrystallization from ethanol yields 97.4 g of 2-bromo-4,5-dimethoxy benzenepropanenitrile as white crystals (80.5% yield).

Protocol 4: Synthesis of 2-Bromo-4,5-dimethoxybenzyl alcohol from (3,4-Dimethoxyphenyl)methyl alcohol

Reference: Vulcanchem[1]

Procedure:

  • (3,4-Dimethoxyphenyl)methyl alcohol is reacted with Br₂ in glacial acetic acid at 0°C.

  • This reaction yields 2-bromo-4,5-dimethoxybenzyl alcohol with a reported yield of 95%.[1]

Concluding Remarks

The synthesis of this compound can be achieved through various pathways, primarily starting from commercially available 3,4-dimethoxybenzene derivatives. The choice of starting material and synthetic route will depend on factors such as reagent availability, cost, and desired scale of production. The methods presented in this guide offer high-yielding and well-documented procedures for the preparation of this important pharmaceutical intermediate. Researchers and drug development professionals can utilize this information to select and optimize the most suitable synthetic strategy for their specific needs.

References

An In-depth Technical Guide to 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

A Core Intermediate in Pharmaceutical Manufacturing

Introduction

3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile, a brominated aromatic nitrile, is a crucial intermediate in the synthesis of significant pharmaceutical compounds, most notably Ivabradine.[1] Identified by its CAS number 35249-62-8, this compound's molecular structure is foundational for the creation of complex heterocyclic systems.[1][2] This technical guide provides a comprehensive review of its synthesis, chemical and physical properties, and its primary application in drug development, with a focus on detailed experimental protocols and data for researchers, scientists, and drug development professionals. While this compound is primarily valued as a synthetic intermediate, we will also explore the potential biological activities of structurally related molecules to provide a broader context for its chemical significance.

Physicochemical Properties

This compound is typically a white to beige solid.[3] Its stability under standard conditions and its reactivity, particularly the bromine and nitrile functionalities, make it a versatile reagent in multi-step organic synthesis.[4]

PropertyValueReference
CAS Number 35249-62-8[1]
Molecular Formula C₁₁H₁₂BrNO₂[1]
Molecular Weight 270.12 g/mol [1]
Appearance White to beige crystalline powder[3]
Melting Point 76-78 °C[5]
Boiling Point 379.4 °C at 760 mmHg[6]
Density 1.375 g/cm³[6]
Flash Point 183.3 °C[6]
Refractive Index 1.537[6]

Synthesis of this compound

The synthesis of this compound is well-documented in patent literature, with two primary routes being the most common. The more efficient and industrially viable method starts from 3,4-dimethoxybenzaldehyde.[1]

Synthetic Pathway Overview

The overall synthesis from 3,4-dimethoxybenzaldehyde involves three main stages: bromination of the starting aldehyde, conversion to the cinnamonitrile derivative, and subsequent reduction to the desired propanenitrile.

G cluster_0 Synthesis of this compound 3,4-Dimethoxybenzaldehyde 3,4-Dimethoxybenzaldehyde 2-Bromo-4,5-dimethoxybenzaldehyde 2-Bromo-4,5-dimethoxybenzaldehyde 3,4-Dimethoxybenzaldehyde->2-Bromo-4,5-dimethoxybenzaldehyde Bromination (Br₂) 2-Bromo-4,5-dimethoxycinnamonitrile 2-Bromo-4,5-dimethoxycinnamonitrile 2-Bromo-4,5-dimethoxybenzaldehyde->2-Bromo-4,5-dimethoxycinnamonitrile Condensation (Acetonitrile) This compound This compound 2-Bromo-4,5-dimethoxycinnamonitrile->this compound Reduction (NaBH₄ or H₂/Pd-C)

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde

  • Materials: 3,4-dimethoxybenzaldehyde (100 g, 0.602 mol), glacial acetic acid (400 ml), bromine (30.8 ml, 0.602 mol), water (200 ml).[5]

  • Procedure:

    • Dissolve 3,4-dimethoxybenzaldehyde in glacial acetic acid in a reaction flask with stirring at room temperature.[5]

    • Slowly add bromine dropwise to the solution.[5]

    • Allow the reaction to proceed for 6 hours at 20-30 °C.[5]

    • Add water to the reaction mixture to precipitate the product.[5]

    • Collect the yellow solid by suction filtration, wash with water, and dry under vacuum.[5]

  • Yield: 127.6 g (86.5%) of white crystalline 2-bromo-4,5-dimethoxybenzaldehyde.[5]

  • Melting Point: 151-152 °C.[5]

Step 2: Synthesis of 2-Bromo-4,5-dimethoxycinnamonitrile

  • Materials: 2-Bromo-4,5-dimethoxybenzaldehyde (127.6 g, 0.52 mol), tetrahydrofuran (400 ml), acetonitrile (200 ml), potassium hydroxide (35 g, 0.62 mol), ethyl acetate, water.[7]

  • Procedure:

    • Dissolve 2-bromo-4,5-dimethoxybenzaldehyde in a mixture of tetrahydrofuran and acetonitrile.[7]

    • Heat the solution to reflux and add potassium hydroxide in portions.[7]

    • Continue refluxing for 10 hours.[7]

    • After the reaction is complete, evaporate the solvents.[7]

    • Add water to the residue and extract twice with ethyl acetate.[7]

    • Dry the combined organic layers over anhydrous MgSO₄ and evaporate the solvent.[7]

    • Recrystallize the crude product from ethanol.[7]

  • Yield: 99.5 g (71.3%) of brown-yellow powdered 2-bromo-4,5-dimethoxycinnamonitrile.[7]

  • Melting Point: 147-149 °C.[7]

  • ¹H-NMR (CDCl₃, 400MHz): δ 3.84 (s, 6H), 5.68 (d, 1H, J=16.4 Hz), 6.88 (s, 1H), 7.00 (s, 1H), 7.66 (d, 1H, J=16.4 Hz).[8]

Step 3: Synthesis of this compound

  • Materials: 2-Bromo-4,5-dimethoxycinnamonitrile (120.0 g, 0.45 mol), methanol (800 ml), 10% palladium on carbon (20 g), hydrogen gas, ethanol.[7]

  • Procedure:

    • Dissolve 2-bromo-4,5-dimethoxycinnamonitrile in methanol.[7]

    • Add 10% palladium on carbon in portions.[7]

    • Carry out the reduction reaction under a hydrogen atmosphere for 12 hours.[7]

    • After the reaction is complete, filter off the palladium on carbon.[7]

    • Evaporate the solvent.[7]

    • Recrystallize the product from ethanol.[7]

  • Yield: 102.4 g (84.6%) of white crystalline this compound.[7]

  • Melting Point: 76-78 °C.[5]

Application in the Synthesis of Ivabradine

The primary application of this compound is as a key intermediate in the synthesis of Ivabradine.[1] The next crucial step in this synthesis is the intramolecular cyclization to form 4,5-dimethoxy-1-cyanobenzocyclobutane.[9]

Cyclization to 4,5-Dimethoxy-1-cyanobenzocyclobutane

G cluster_1 Application in Ivabradine Synthesis This compound This compound 4,5-Dimethoxy-1-cyanobenzocyclobutane 4,5-Dimethoxy-1-cyanobenzocyclobutane This compound->4,5-Dimethoxy-1-cyanobenzocyclobutane Intramolecular Cyclization (NaNH₂ in liquid NH₃) Ivabradine Ivabradine 4,5-Dimethoxy-1-cyanobenzocyclobutane->Ivabradine Further Synthetic Steps

Caption: Conversion of the title compound to a key Ivabradine intermediate.

Detailed Experimental Protocol for Cyclization
  • Materials: this compound (224.0 g, 0.83 mol), liquid ammonia, sodium amide (NaNH₂) (39.0 g, 1.0 mol), ammonium chloride (NH₄Cl) (20.0 g), water (1000 ml), ethanol.[9]

  • Procedure:

    • In a solution of the starting propanenitrile in liquid ammonia at -45 °C, add sodium amide in portions.[9]

    • Stir the reaction mixture at -45 °C for 2 hours.[9]

    • Evaporate the excess liquid ammonia.[9]

    • Add ammonium chloride and then water in portions.[9]

    • Allow the mixture to stand at room temperature, during which greyish crystals will separate.[9]

    • Collect the crystals and recrystallize from ethanol.[9]

  • Yield: 116.5 g (74%) of 4,5-Dimethoxy-1-cyanobenzocyclobutane as a colorless powder.[9]

Background on Biological Activity

Direct experimental data on the intrinsic biological activity of this compound is not extensively reported in the scientific literature. Its primary role is that of a synthetic precursor. However, the structural motifs present in the molecule—a substituted benzonitrile core—are found in compounds with a range of biological activities.

  • Anticancer Activity: Benzonitrile and related heterocyclic structures are known scaffolds for the development of novel anticancer agents.[3] The introduction of bromine atoms can influence the cytotoxic and antiproliferative properties of these compounds.[3] For instance, certain N-substituted benzimidazole acrylonitriles have demonstrated potent and selective antiproliferative activity in the submicromolar range against various human cancer cell lines, acting as tubulin polymerization inhibitors.[10]

  • Antimicrobial Activity: The presence of bromine and a nitrile group on an aromatic ring are features that can contribute to antimicrobial efficacy.[3] Various synthetic compounds containing these moieties have been explored for their activity against pathogenic bacteria and fungi.[3] For example, some sulfonamide derivatives containing a bromo-substituted benzoxazole moiety have shown significant antibacterial activity.[11]

Summary

This compound is a compound of significant interest in the pharmaceutical industry due to its essential role as a key intermediate in the synthesis of Ivabradine. The synthetic routes to this compound are well-established, with the pathway starting from 3,4-dimethoxybenzaldehyde offering high yields and industrial scalability. While the intrinsic biological profile of this compound has not been a primary focus of research, its structural components are present in various biologically active molecules, suggesting a potential for further investigation in drug discovery. This guide provides a detailed overview of its synthesis and application, offering valuable information for researchers and professionals in the field of drug development.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile

This technical guide provides a comprehensive overview of this compound, a key intermediate in pharmaceutical synthesis. This document details its chemical identity, physical properties, synthesis protocols, and primary applications, with a focus on its role in the production of the cardiovascular drug Ivabradine.

Chemical Identity and Properties

The compound, identified by the IUPAC name This compound , is a brominated aromatic nitrile.[1][2] It is also known by synonyms such as 2-Bromo-4,5-dimethoxybenzenepropanenitrile and 2-Bromo-4,5-dimethoxyhydrocinnamonitrile.[3][4]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

PropertyValueSource
CAS Number 35249-62-8[1][3]
Molecular Formula C₁₁H₁₂BrNO₂[1][2]
Molecular Weight 270.12 g/mol [1][2]
Appearance White powder/crystals[3][5]
Melting Point 74-81 °C[6]
Boiling Point 379.4 °C at 760 mmHg[3][4]
Density 1.375 g/cm³[3][4]
Flash Point 183.3 °C[3][4]
Refractive Index 1.537[3]
InChI InChI=1S/C11H12BrNO2/c1-14-10-6-8(4-3-5-13)9(12)7-11(10)15-2/h6-7H,3-4H2,1-2H3[1][2]
SMILES COC1=C(C=C(C(=C1)CCC#N)Br)OC[1][2]

Synthesis and Experimental Protocols

This compound is primarily synthesized through multi-step processes, often starting from 3,4-dimethoxybenzaldehyde or related compounds. Below are detailed experimental protocols derived from patented industrial methods.

Method 1: Synthesis from 3,4-Dimethoxybenzaldehyde

This pathway involves the bromination of 3,4-dimethoxybenzaldehyde, followed by a series of reactions to introduce the propanenitrile side chain. The overall yield for this multi-step process is approximately 51%.[6][7]

Step 1: Bromination of 3,4-Dimethoxybenzaldehyde

  • Reactants : 3,4-dimethoxybenzaldehyde (100g, 0.602 mol) and bromine (30.8 ml, 0.602 mol).[5]

  • Solvent : Glacial acetic acid (400 ml).[5]

  • Procedure : Dissolve 3,4-dimethoxybenzaldehyde in glacial acetic acid at room temperature. Slowly add bromine to the solution. The reaction is maintained at 20-30 °C for 6 hours. Water (200 ml) is then added to precipitate the product. The resulting yellow solid is collected via suction filtration, washed with water, and vacuum-dried.[5]

  • Product : 2-bromo-4,5-dimethoxybenzaldehyde.[5]

  • Yield : 86.5%.[5]

Step 2: Formation of 2-bromo-4,5-dimethoxycinnamonitrile

  • Procedure : The 2-bromo-4,5-dimethoxybenzaldehyde is reacted with acetonitrile in the presence of a catalyst.[5][8]

  • Product : A yellow solid of 2-bromo-4,5-dimethoxycinnamonitrile is precipitated, cooled, extracted, and dried.[5][8]

Step 3: Reduction to this compound

  • Reactants : 2-bromo-4,5-dimethoxycinnamonitrile (120.0g, 0.45 mol).[5]

  • Reducing Agent : Hydrogen gas with 10% palladium on carbon (20g) as a catalyst.[5]

  • Solvent : Methanol (800 ml).[5]

  • Procedure : The cinnamonitrile derivative is dissolved in methanol, and the palladium on carbon catalyst is added in batches. Hydrogen gas is introduced, and the reduction reaction proceeds for 12 hours. After completion, the palladium on carbon is filtered off, and the solvent is evaporated. The final product is recrystallized from ethanol.[5]

  • Product : this compound as white crystals.[5]

  • Yield : 84.6%.[5]

An alternative reduction method uses potassium borohydride.[5]

Method 2: Synthesis from (3,4-Dimethoxyphenyl)methyl alcohol

This method is noted for its high efficiency, particularly in the initial bromination step.[1]

Step 1: Bromination

  • Starting Material : (3,4-Dimethoxyphenyl)methyl alcohol.[1]

  • Reagents : Bromine (Br₂) in glacial acetic acid.[1]

  • Conditions : The reaction is carried out at 0°C.[1]

  • Product : 2-bromo-4,5-dimethoxybenzyl alcohol.[1]

  • Yield : 95%.[1]

Step 2: Nitrilation

  • Procedure : The resulting alcohol is converted to the final nitrile product through oxidation or a substitution reaction.[1]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound starting from 3,4-dimethoxybenzaldehyde.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Bromination cluster_step2 Step 2: Condensation cluster_step3 Step 3: Reduction A 3,4-Dimethoxybenzaldehyde B 2-Bromo-4,5-dimethoxybenzaldehyde A->B Br₂ / Acetic Acid (Yield: 86.5%) C 2-Bromo-4,5-dimethoxycinnamonitrile B->C Acetonitrile / Catalyst D 3-(2-Bromo-4,5-dimethoxyphenyl) propanenitrile C->D H₂ / Pd-C (Yield: 84.6%)

Caption: Synthesis pathway from 3,4-dimethoxybenzaldehyde.

Applications in Pharmaceutical Synthesis

The primary and most significant application of this compound is its role as a crucial intermediate in the synthesis of Ivabradine .[1][3][7] Ivabradine is a medication used for the symptomatic treatment of chronic stable angina pectoris and chronic heart failure.[1][3]

The synthesis of Ivabradine from this intermediate generally involves:

  • Cyclization : An intramolecular reaction to form a bicyclic structure.[1]

  • Functionalization : The introduction of other necessary functional groups, such as a methylamino substituent.[1]

  • Salt Formation : Conversion into a pharmaceutically acceptable salt, commonly the hydrochloride salt.[1]

Beyond its role in Ivabradine synthesis, the unique structure of this compound, which includes a nitrile group and a substituted aromatic ring, makes it a valuable building block for creating other complex heterocyclic compounds in medicinal chemistry and material science.[3]

Role in Ivabradine Synthesis Diagram

This diagram shows the logical relationship of this compound as a key intermediate in the production of Ivabradine.

Ivabradine_Synthesis cluster_process Synthetic Steps A 3-(2-Bromo-4,5-dimethoxyphenyl) propanenitrile B Cyclization & Functionalization A->B C Ivabradine B->C D Pharmaceutical Formulations (e.g., Ivabradine HCl) C->D Salt Formation

References

Spectral Analysis of 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile, a key intermediate in the synthesis of pharmaceuticals such as Ivabradine.[1][2] This document outlines expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, details the experimental protocols for their acquisition, and presents a logical workflow for spectral analysis.

Core Spectral Data

The following tables summarize the anticipated spectral data for this compound based on its chemical structure and established principles of spectroscopic analysis for aromatic and halogenated compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR (Proton NMR)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 7.1 - 7.3Singlet1HAr-H
~ 6.8 - 7.0Singlet1HAr-H
~ 3.9Singlet3HOCH₃
~ 3.8Singlet3HOCH₃
~ 2.9 - 3.1Triplet2HAr-CH₂
~ 2.6 - 2.8Triplet2HCH₂-CN

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ) ppmAssignment
~ 150 - 152Ar-C-O
~ 148 - 150Ar-C-O
~ 118 - 120Ar-C-H
~ 117 - 119-CN (Nitrile Carbon)
~ 115 - 117Ar-C-Br
~ 113 - 115Ar-C-H
~ 56OCH₃
~ 55OCH₃
~ 30 - 35Ar-CH₂
~ 18 - 22CH₂-CN
Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~ 3100 - 3000Medium-WeakAromatic C-H Stretch
~ 2950 - 2850MediumAliphatic C-H Stretch
~ 2250 - 2240MediumC≡N (Nitrile) Stretch
~ 1600 - 1585Medium-StrongAromatic C=C Stretch
~ 1500 - 1400Medium-StrongAromatic C=C Stretch
~ 1250 - 1000StrongC-O (Ether) Stretch
~ 900 - 675StrongAromatic C-H Out-of-Plane Bend
~ 600 - 500MediumC-Br Stretch
Mass Spectrometry (MS) Data
m/z RatioRelative AbundanceAssignment
271~50%[M+2]⁺ (with ⁸¹Br isotope)
269~50%[M]⁺ (with ⁷⁹Br isotope)
256/254Variable[M-CH₃]⁺
230/228Variable[M-CH₂CN]⁺
190Variable[M-Br-H]⁺
175Variable[M-Br-CH₃]⁺

Experimental Protocols

Detailed methodologies for the acquisition of the spectral data are provided below. These protocols are based on standard techniques for the analysis of organic compounds.

NMR Spectroscopy

High-resolution ¹H and ¹³C NMR spectra would be acquired using a standard NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube.[3] The solvent should fully dissolve the compound and not have interfering signals in the regions of interest.

¹H NMR Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is utilized.[3]

  • Temperature: Spectra are typically recorded at a standard probe temperature of 298 K (25 °C).[3]

  • Data Acquisition: A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

  • Pulse Program: A proton-decoupled pulse program is used to simplify the spectrum to single lines for each unique carbon atom.

  • Data Acquisition: A larger number of scans is typically required for ¹³C NMR compared to ¹H NMR to obtain adequate signal intensity.

Infrared (IR) Spectroscopy

IR spectra would be obtained using a Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation: The sample can be prepared using one of the following methods:

  • KBr Pellet: A small amount of the solid sample is ground with potassium bromide (KBr) and pressed into a thin, transparent disk.

  • Thin Film: The compound is dissolved in a volatile solvent, and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound.

  • ATR (Attenuated Total Reflectance): A small amount of the solid sample is placed directly on the ATR crystal.

Data Acquisition: The sample is placed in the IR beam path, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum is recorded and subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor. Aromatic compounds typically show characteristic absorptions in the regions of 3100-3000 cm⁻¹ (=C-H stretch), 1600-1585 cm⁻¹, and 1500-1400 cm⁻¹ (C=C stretching).[4]

Mass Spectrometry (MS)

Mass spectra would be acquired using a mass spectrometer, with electron ionization (EI) being a common method for this type of molecule.

Sample Introduction: The sample can be introduced into the mass spectrometer via:

  • Direct Insertion Probe: For solid samples.

  • Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile compounds, often using a mobile phase of acetonitrile and water with formic acid for MS compatibility.[5]

Data Acquisition:

  • Ionization: In EI-MS, the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.

  • Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

  • Detection: The abundance of each ion is measured. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion peak will appear as a pair of peaks of nearly equal intensity (M⁺ and M+2) separated by 2 m/z units.[6][7]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectral analysis of this compound.

Spectral_Analysis_Workflow cluster_synthesis Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Synthesis Synthesis & Purification of This compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS NMR_Data NMR Spectral Analysis (Chemical Shift, Integration, Multiplicity) NMR->NMR_Data IR_Data IR Spectral Analysis (Functional Group Identification) IR->IR_Data MS_Data MS Spectral Analysis (Molecular Ion, Fragmentation Pattern) MS->MS_Data Structure Structural Elucidation & Verification NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for spectral data acquisition and analysis.

References

Crystal Structure Analysis of 3-(2-bromo-4,5-dimethoxyphenyl)propiononitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 3-(2-bromo-4,5-dimethoxyphenyl)propiononitrile, a key intermediate in the synthesis of the cardiovascular drug Ivabradine.[1][2][3][4] The following sections detail the crystallographic data, experimental protocols for its synthesis and crystallization, and a summary of its molecular and supramolecular features.

Crystallographic and Molecular Structure

The crystal structure of 3-(2-bromo-4,5-dimethoxyphenyl)propiononitrile (C₁₁H₁₂BrNO₂) was determined by single-crystal X-ray diffraction.[5] The compound crystallizes in the tetragonal space group P4₂bc.[5] The molecule consists of a brominated and dimethoxylated benzene ring attached to a propiononitrile chain.

A notable feature of the molecular structure is a weak intramolecular C—H⋯Br hydrogen bond, which results in the formation of a five-membered ring.[5][6][7] This ring adopts an envelope conformation.[5][6][7] In the crystal lattice, molecules are linked by intermolecular C—H⋯O hydrogen bonds, contributing to the stability of the crystal packing.[5][6]

Quantitative Crystallographic Data

The following table summarizes the key crystallographic data and collection parameters for 3-(2-bromo-4,5-dimethoxyphenyl)propiononitrile.[5]

ParameterValue
Chemical FormulaC₁₁H₁₂BrNO₂
Molecular Weight270.13 g/mol
Crystal SystemTetragonal
Space GroupP4₂bc
Unit Cell Dimensionsa = 17.552 (3) Å, c = 7.4870 (15) Å
Unit Cell Volume2306.5 (7) ų
Z8
Density (calculated)1.556 Mg m⁻³
RadiationMo Kα (λ = 0.71073 Å)
Temperature294 (2) K
Crystal Size0.30 × 0.10 × 0.10 mm
Intermolecular Hydrogen Bond Geometry

The key intermolecular interaction stabilizing the crystal structure is a C—H⋯O hydrogen bond. The geometric parameters for this interaction are provided below.[5]

D—H···Ad(D—H) / Åd(H···A) / Åd(D···A) / Å∠(DHA) / °
C2—H2A···O10.972.323.193 (8)150

Experimental Protocols

Synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propiononitrile

The synthesis of the title compound was achieved through the decarboxylation of β-(2-bromo-4,5-dimethoxyphenyl)-α-cyanopropionic acid.[5]

Procedure:

  • 16 mmol of β-(2-bromo-4,5-dimethoxyphenyl)-α-cyanopropionic acid was dissolved in 10 ml of dimethylacetamide.

  • The mixture was heated to 443 K.

  • The reaction proceeded for 30 minutes, ceasing upon the evolution of the calculated amount of CO₂.

  • The reaction mixture was then poured into water and left to stand overnight.

  • The resulting crystals were separated, collected, and washed with water and hexane.[5]

Single-Crystal Growth

Crystals of 3-(2-bromo-4,5-dimethoxyphenyl)propiononitrile suitable for X-ray diffraction analysis were obtained by the slow evaporation of a methanol solution.[5]

X-ray Data Collection and Refinement

Data Collection:

  • An Enraf–Nonius CAD-4 diffractometer was used for data collection.[5]

  • The radiation source was a fine-focus sealed tube with graphite-monochromated Mo Kα radiation.[5]

  • Data was collected using ω/2θ scans.[5]

  • A ψ scan absorption correction was applied.[5]

Structure Refinement:

  • The structure was solved and refined against F².[5]

  • Hydrogen atoms were positioned geometrically and constrained to ride on their parent atoms.[5]

Logical Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow for the crystal structure analysis and the logical relationship of the compound as a synthetic intermediate.

experimental_workflow Experimental Workflow for Crystal Structure Analysis cluster_synthesis Synthesis and Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of 3-(2-bromo-4,5- dimethoxyphenyl)propiononitrile crystallization Single Crystal Growth (Slow Evaporation) synthesis->crystallization data_collection Data Collection (Enraf-Nonius CAD-4) crystallization->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement final_structure final_structure refinement->final_structure Final Crystal Structure

Caption: Experimental workflow from synthesis to final structure determination.

logical_relationship Role as a Synthetic Intermediate start Starting Materials (e.g., 3,4-Dimethoxybenzaldehyde) intermediate 3-(2-bromo-4,5-dimethoxyphenyl)propiononitrile start->intermediate Multi-step Synthesis ivabradine Ivabradine intermediate->ivabradine Further Synthetic Steps

Caption: Logical pathway showing the role of the title compound in the synthesis of Ivabradine.

References

An In-depth Technical Guide on the Solubility and Stability of 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile, a key intermediate in the synthesis of the antianginal medication, Ivabradine.[1] This document outlines its physicochemical properties, detailed experimental protocols for solubility and stability assessment, and potential degradation pathways. The information herein is intended to support research, development, and quality control activities involving this compound.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound (CAS Number: 35249-62-8) is presented in Table 1. These properties are essential for understanding the compound's behavior in various solvent systems and under different storage conditions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₁₂BrNO₂[1][2]
Molecular Weight 270.12 g/mol [1][2]
Appearance White powder (predicted)[3]
Boiling Point 379.4 °C at 760 mmHg (predicted)[3]
Density 1.375 g/cm³ (predicted)[3]
Flash Point 183.3 °C (predicted)[3]
LogP 2.5 (predicted)[2]
Refractive Index 1.537 (predicted)[3]
Solubility Estimated to be soluble in organic solvents like dichloromethane and chloroform.[4]

Role in Pharmaceutical Synthesis

This compound is a crucial starting material in the multi-step synthesis of Ivabradine.[3][5][6][7][8] The following diagram illustrates a simplified synthetic pathway.

Ivabradine_Synthesis A This compound B Cyclization A->B Reaction C Intermediate B->C D Functionalization C->D Reaction E Ivabradine D->E

Caption: Simplified synthesis pathway of Ivabradine.

Solubility Profile

This protocol outlines the steps for determining the solubility of the target compound in various solvents at different temperatures.

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, ethanol, methanol, acetonitrile, dichloromethane) in a sealed flask.

    • Prepare separate flasks for each solvent and for each temperature to be tested (e.g., 25 °C and 37 °C).

  • Equilibration:

    • Agitate the flasks at a constant temperature using a shaker bath for a sufficient period to reach equilibrium (typically 24-48 hours).[9]

  • Sample Collection and Preparation:

    • Allow the flasks to stand undisturbed at the test temperature to allow undissolved solid to settle.

    • Withdraw a clear aliquot of the supernatant using a syringe fitted with a solvent-resistant filter (e.g., 0.45 µm PTFE).

  • Quantification:

    • Dilute the filtered aliquot with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV).

    • Analyze the diluted sample and determine the concentration of the dissolved compound.

  • Data Reporting:

    • Express the solubility as mg/mL or mol/L.

Solubility_Workflow start Start step1 Add excess compound to solvent start->step1 step2 Equilibrate in shaker bath (24-48h at constant T) step1->step2 step3 Settle undissolved solid step2->step3 step4 Filter supernatant step3->step4 step5 Dilute aliquot step4->step5 step6 Analyze by HPLC-UV step5->step6 end End step6->end

Caption: Workflow for shake-flask solubility determination.

The results from the solubility experiments should be recorded in a structured format as shown in Table 2.

Table 2: Solubility of this compound (Template)

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Water25
37
Ethanol25
37
Methanol25
37
Acetonitrile25
37
Dichloromethane25
37

Stability Profile

The stability of this compound is a critical parameter for determining its shelf-life and appropriate storage conditions. Stability testing should be conducted according to the International Council for Harmonisation (ICH) Q1A(R2) guidelines.[12][13][14]

A comprehensive stability study includes long-term, accelerated, and forced degradation studies.

  • Long-Term and Accelerated Stability Studies:

    • Store samples of the compound in controlled environment chambers under the conditions specified in Table 3.

    • At specified time points, withdraw samples and analyze for purity, potency, and the presence of degradation products using a validated stability-indicating analytical method (e.g., HPLC).

  • Forced Degradation (Stress) Studies:

    • Subject the compound to various stress conditions to identify potential degradation products and establish degradation pathways.[13][15] The conditions are outlined in Table 4.

    • The extent of degradation should be targeted at 5-20%.[16]

    • Analyze the stressed samples to identify and quantify the degradation products.

Table 3: ICH Conditions for Long-Term and Accelerated Stability Studies

StudyStorage ConditionMinimum Time Period
Long-Term25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months

RH = Relative Humidity

Forced_Degradation_Workflow cluster_stress Stress Conditions acid Acidic Hydrolysis (e.g., 0.1 M HCl) analysis Analyze by Stability-Indicating HPLC Method acid->analysis base Basic Hydrolysis (e.g., 0.1 M NaOH) base->analysis oxidative Oxidative (e.g., 3% H₂O₂) oxidative->analysis thermal Thermal (e.g., 60°C) thermal->analysis photo Photolytic (ICH Q1B) photo->analysis start This compound start->acid start->base start->oxidative start->thermal start->photo Degradation_Pathways Parent This compound Hydrolysis_Product 3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid Parent->Hydrolysis_Product Hydrolysis (Acid/Base) Oxidation_Product Oxidized Products Parent->Oxidation_Product Oxidation (e.g., H₂O₂)

References

In-Depth Technical Guide: Safety and Handling of 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile (CAS No. 35249-62-8), a key intermediate in the synthesis of pharmaceuticals such as Ivabradine.[1] Adherence to these guidelines is critical to ensure a safe laboratory environment.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is presented below. This data is essential for the safe design of experiments and for understanding the compound's behavior under various conditions.

PropertyValue
Molecular Formula C₁₁H₁₂BrNO₂
Molecular Weight 270.12 g/mol
Appearance White powder[1]
Boiling Point 379.4°C at 760 mmHg[1]
Density 1.375 g/cm³[1]
Flash Point 183.3°C[1]
Refractive Index 1.537[1]
Purity Typically ≥99%[1]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral Category 3 / Category 4H301: Toxic if swallowed[2] / H302: Harmful if swallowed[3][4]
Acute Toxicity, Dermal Category 3H311: Toxic in contact with skin[2]
Acute Toxicity, Inhalation Category 3H331: Toxic if inhaled[2]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation[3]
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation[3]
Specific target organ toxicity, single exposure Category 3H335: May cause respiratory irritation[3]

Signal Word: Danger[2] or Warning[3]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound. The following diagram outlines the selection process for necessary PPE.

PPE_Selection Figure 1: PPE Selection Workflow cluster_ppe Personal Protective Equipment (PPE) Engineering_Controls Work in a Fume Hood Eye_Protection Wear Chemical Safety Goggles Hand_Protection Wear Nitrile Gloves Body_Protection Wear a Lab Coat Respiratory_Protection Use a Respirator if Dust is Generated Start Handling the Compound Start->Engineering_Controls Start->Eye_Protection Start->Hand_Protection Start->Body_Protection Start->Respiratory_Protection

Caption: PPE selection workflow for handling this compound.

Experimental Protocol: Safe Handling in a Laboratory Setting

The following protocol outlines the safe handling of this compound in a research environment.

4.1. Preparation and Weighing

  • Ensure a chemical fume hood is operational and the work area is clean and uncluttered.

  • Don all required PPE as outlined in the PPE selection workflow.

  • Place a weigh boat on an analytical balance within the fume hood.

  • Carefully scoop the required amount of the compound onto the weigh boat, avoiding the generation of dust.

  • If dust is generated, ensure respiratory protection is in use.

  • Record the weight and securely close the stock container.

4.2. Dissolving and Transfer

  • Add the solvent to the reaction vessel within the fume hood.

  • Slowly add the weighed compound to the solvent while stirring to prevent splashing.

  • If transferring the solution, use a clean pipette or syringe.

  • Ensure all transfers are performed within the fume hood.

4.3. Post-Handling

  • Decontaminate all equipment used with an appropriate solvent.

  • Dispose of all waste, including gloves and weigh boats, in a designated hazardous waste container.

  • Wash hands thoroughly with soap and water after removing gloves.

The following diagram illustrates the safe handling workflow.

Safe_Handling_Workflow Figure 2: Safe Handling Workflow Start Start: Prepare for Handling Don_PPE Don Appropriate PPE Start->Don_PPE Work_in_Hood Work in a Fume Hood Don_PPE->Work_in_Hood Weigh Weigh Compound Carefully Work_in_Hood->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve Transfer Transfer to Reaction Dissolve->Transfer Decontaminate Decontaminate Equipment Transfer->Decontaminate Dispose Dispose of Waste Properly Decontaminate->Dispose Wash_Hands Wash Hands Thoroughly Dispose->Wash_Hands End End of Procedure Wash_Hands->End

Caption: A generalized workflow for the safe handling of the compound in a laboratory.

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound.

  • Storage Conditions: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][3] Recommended storage temperatures are between 2-8°C.[3]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

  • Stability: The product is chemically stable under standard ambient conditions.[2]

First Aid and Emergency Procedures

In the event of exposure, immediate action is necessary.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[3] Call a POISON CENTER or doctor.[2]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower.[2] Wash off with soap and plenty of water. Consult a physician.[3]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] Consult a physician.
Ingestion IF SWALLOWED: Immediately call a POISON CENTER/ doctor. Rinse mouth.[2] Do NOT induce vomiting.

Spill Response: In case of a spill, follow the procedure outlined in the diagram below.

Spill_Response Figure 3: Spill Response Procedure Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Notify Notify Supervisor and Safety Officer Spill->Notify PPE Don Appropriate PPE for Cleanup Evacuate->PPE Notify->PPE Contain Contain Spill with Inert Material PPE->Contain Collect Collect Spill Material Contain->Collect Dispose Place in Hazardous Waste Container Collect->Dispose Decontaminate Decontaminate Spill Area Dispose->Decontaminate Report Complete Spill Report Decontaminate->Report

Caption: A logical workflow for responding to a spill of the compound.

Disposal Considerations

Dispose of contents and container to an approved waste disposal plant.[2] Do not let the product enter drains.[3] All disposal practices must be in accordance with local, state, and federal regulations.

This technical guide is intended to provide comprehensive safety and handling information. It is not a substitute for a thorough understanding of the hazards of this compound and proper laboratory technique. Always consult the most recent Safety Data Sheet (SDS) before use.

References

Methodological & Application

Protocol for the synthesis of Ivabradine from 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Ivabradine, a hyperpolarization-activated cyclic nucleotide-gated (HCN) channel blocker used for the symptomatic treatment of chronic stable angina pectoris and chronic heart failure. The synthetic route commences from 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile and proceeds through key intermediates including a bicyclo[4.2.0]octatriene carbonitrile and a substituted benzazepinone. This protocol outlines the necessary reagents, reaction conditions, and purification methods for each step. Quantitative data regarding yields and purity are summarized for clarity. Additionally, diagrams illustrating the synthetic workflow and the signaling pathway of Ivabradine's mechanism of action are provided.

Introduction

Ivabradine selectively inhibits the I(f) "funny" current in the sinoatrial (SA) node, a key mechanism in the regulation of heart rate.[1][2][3] By blocking these channels, Ivabradine reduces the pacemaker firing rate, thereby lowering the heart rate without affecting myocardial contractility or blood pressure.[2][4] The synthesis of Ivabradine is a multi-step process involving the construction of its unique bicyclic and benzazepine moieties. The protocol detailed herein starts from the readily available this compound.[5][6]

Synthetic Pathway Overview

The synthesis of Ivabradine from this compound can be conceptually divided into two main parts: the synthesis of the key amine intermediate, (S)-N-((3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methyl)methanamine, and the synthesis of the benzazepinone side chain, followed by their coupling and final hydrogenation.

Synthesis_Workflow A 3-(2-Bromo-4,5-dimethoxyphenyl) propanenitrile B 3,4-Dimethoxybicyclo[4.2.0]octa- 1,3,5-triene-7-carbonitrile A->B Intramolecular Cyclization C (3,4-Dimethoxybicyclo[4.2.0]octa- 1,3,5-trien-7-yl)methanamine B->C Nitrile Reduction D (S)-N-((3,4-Dimethoxybicyclo[4.2.0]octa- 1,3,5-trien-7-yl)methyl)methanamine C->D N-Methylation G (S)-3-(3-((((7S)-3,4-Dimethoxybicyclo[4.2.0]octa- 1,3,5-trien-7-yl)methyl)(methyl)amino)propyl)- 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one D->G Coupling E 7,8-Dimethoxy-1,3,4,5-tetrahydro- 2H-3-benzazepin-2-one F 3-(3-Chloropropyl)-7,8-dimethoxy- 1,3,4,5-tetrahydro-2H-3-benzazepin-2-one E->F Alkylation F->G H Ivabradine G->H Catalytic Hydrogenation

Experimental Protocols

Part 1: Synthesis of (S)-N-((3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methyl)methanamine

Step 1: Intramolecular Cyclization to 3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile

To a solution of sodium amide, prepared from sodium in liquid ammonia with a catalytic amount of ferric chloride, is added this compound in portions. The reaction mixture is stirred at ambient temperature for 2 hours. After evaporation of the excess ammonia, the reaction is quenched by the addition of ammonium chloride and water. The resulting precipitate is collected by filtration and recrystallized from ethanol to yield 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile.

Step 2: Reduction to (3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine

To a solution of 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile in anhydrous tetrahydrofuran (THF), a solution of borane-THF complex is added dropwise at ambient temperature. The mixture is stirred for 12 hours. Ethanol is then carefully added to quench the excess borane, followed by the addition of an ethereal hydrogen chloride solution. The resulting hydrochloride salt of the amine is collected.

Step 3: N-Methylation

The (3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine hydrochloride is treated with a base to obtain the free amine. The free amine is then dissolved in a suitable solvent and reacted with a methylating agent, such as ethyl chloroformate followed by reduction with lithium aluminum hydride, to yield N-((3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methyl)methanamine. Chiral resolution can be performed at this stage using a chiral acid like (d)-camphorsulfonic acid to isolate the desired (S)-enantiomer.

Part 2: Synthesis of 3-(3-Chloropropyl)-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one

Step 4: Synthesis of 7,8-Dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one

N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide is treated with concentrated hydrochloric acid in glacial acetic acid at room temperature. The reaction mixture is stirred for approximately 17 hours. The product is precipitated by pouring the reaction mixture onto crushed ice, filtered, washed with water, and dried to give 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one. This intermediate is then subjected to catalytic hydrogenation to yield 7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one.

Step 5: Alkylation to 3-(3-Chloropropyl)-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one

7,8-Dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one is reacted with 1-bromo-3-chloropropane in the presence of a base such as sodium hydride in an appropriate solvent like dimethylformamide (DMF) to yield 3-(3-chloropropyl)-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one.

Part 3: Final Assembly of Ivabradine

Step 6: Coupling Reaction

(S)-N-((3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methyl)methanamine is coupled with 3-(3-chloropropyl)-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone) under reflux conditions. This reaction yields (S)-3-(3-((((7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methyl)(methyl)amino)propyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one.

Step 7: Catalytic Hydrogenation to Ivabradine

The product from the previous step is dissolved in glacial acetic acid, and a palladium-carbon catalyst is added. The mixture is hydrogenated under atmospheric pressure for approximately 23 hours. After filtration of the catalyst, the filtrate is worked up by adjusting the pH with a base and extracting with an organic solvent. The organic phase is then dried and concentrated to afford Ivabradine base. The base can be further converted to its hydrochloride salt by treatment with a solution of hydrogen chloride in a suitable solvent like isopropanol.

Data Presentation

StepProductStarting MaterialReagentsSolventTemp. (°C)Time (h)Yield (%)Purity (%)
13,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrileThis compoundNaNH₂, FeCl₃Liquid NH₃Ambient2~74>95
2(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrileBorane-THF complexTHFAmbient12High>95
3(S)-N-((3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methyl)methanamine(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamineEthyl chloroformate, LiAlH₄, (d)-camphorsulfonic acidTHFReflux-->98 (chiral)
47,8-Dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-oneN-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamideconc. HCl, Pd/C, H₂Acetic AcidAmbient17~77.5>99
53-(3-Chloropropyl)-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one7,8-Dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one1-Bromo-3-chloropropane, NaHDMFAmbient-Good>98
6(S)-3-(3-((((7S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methyl)(methyl)amino)propyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one(S)-N-((3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methyl)methanamine and 3-(3-Chloropropyl)-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-oneK₂CO₃AcetoneReflux18~89>96
7Ivabradine Hydrochloride(S)-3-(3-((((7S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methyl)(methyl)amino)propyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-onePd/C, H₂, HCl in IsopropanolAcetic Acid, Ethyl Acetate15-2523~70.9 (base), ~93.5 (salt)>99.8

Yields and purities are approximate and can vary based on reaction scale and purification techniques.

Mechanism of Action: Signaling Pathway

Ivabradine exerts its therapeutic effect by directly and selectively inhibiting the I(f) current in the sinoatrial node. This current is crucial for the spontaneous diastolic depolarization, which sets the rhythm of the heart.

Signaling_Pathway Ivabradine Ivabradine If_channel If_channel Ivabradine->If_channel selectively inhibits Heart_Rate Heart Rate Action_Potential Action_Potential Action_Potential->Heart_Rate determines

References

Application Notes and Protocols: 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile as a Versatile Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile as a key intermediate in the synthesis of various pharmaceuticals. Detailed experimental protocols, quantitative data, and relevant biological pathways are presented to facilitate its application in drug discovery and development.

Physicochemical Properties and Handling

This compound, also known as 2-Bromo-4,5-dimethoxybenzenepropanenitrile, is a crucial building block in organic synthesis.[1] Its chemical structure, featuring a brominated and dimethoxylated phenyl ring attached to a propanenitrile chain, offers multiple reactive sites for constructing complex molecular architectures.

Table 1: Physicochemical Data of this compound [1][2]

PropertyValue
CAS Number 35249-62-8
Molecular Formula C₁₁H₁₂BrNO₂
Molecular Weight 270.12 g/mol
Appearance White to off-white powder
Purity Typically ≥99%
Boiling Point 379.4 °C at 760 mmHg
Density 1.375 g/cm³
Flash Point 183.3 °C
Solubility Soluble in organic solvents such as THF, ethyl acetate, and methanol.
Storage Store in a cool, dry, well-sealed container, away from light and moisture.

Primary Application: Intermediate in the Synthesis of Ivabradine

The most prominent application of this compound is as a key intermediate in the synthesis of Ivabradine.[1] Ivabradine is a heart rate-lowering agent used for the symptomatic treatment of stable angina pectoris and chronic heart failure.[1][3]

Mechanism of Action of Ivabradine

Ivabradine selectively inhibits the "funny" current (Iƒ) in the sinoatrial (SA) node of the heart.[1][4] This current, carried by hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, is a key regulator of the pacemaker activity of the SA node.[2][4] By blocking these channels, Ivabradine reduces the pacemaker firing rate, leading to a dose-dependent reduction in heart rate.[3][5] This allows for a longer diastolic period, which improves coronary blood flow and reduces myocardial oxygen demand, without affecting myocardial contractility, atrioventricular conduction, or ventricular repolarization.[4][5]

Ivabradine_Mechanism SA_Node Sinoatrial (SA) Node HCN_Channel Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) Channel (Funny Current - Iƒ) SA_Node->HCN_Channel contains Pacemaker_Activity Pacemaker Activity (Diastolic Depolarization) HCN_Channel->Pacemaker_Activity regulates Heart_Rate Heart Rate Pacemaker_Activity->Heart_Rate determines Ivabradine Ivabradine Ivabradine->HCN_Channel selectively inhibits

Mechanism of action of Ivabradine.
Synthetic Workflow for Ivabradine from this compound

The synthesis of Ivabradine from the title intermediate involves a key intramolecular cyclization step to form a benzocyclobutane derivative, followed by further functionalization.

Ivabradine_Synthesis cluster_start Starting Material cluster_reaction Key Synthetic Step cluster_intermediate Key Intermediate cluster_final Final Product Synthesis Intermediate This compound Cyclization Intramolecular Cyclization (e.g., with NaNH₂ in liquid NH₃) Intermediate->Cyclization Benzocyclobutane 3,4-Dimethoxybicyclo[4.2.0]octa- 1,3,5-triene-7-carbonitrile Cyclization->Benzocyclobutane Reduction Reduction of Nitrile Benzocyclobutane->Reduction Coupling Coupling with 3-(iodopropyl)-7,8-dimethoxy-1,3- dihydro-2H-3-benzazepin-2-one Reduction->Coupling Hydrogenation Catalytic Hydrogenation Coupling->Hydrogenation Ivabradine Ivabradine Hydrogenation->Ivabradine

Synthetic workflow for Ivabradine.
Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a common method starting from 3,4-dimethoxybenzaldehyde.

  • Step 1: Bromination of 3,4-Dimethoxybenzaldehyde.

    • Dissolve 3,4-dimethoxybenzaldehyde in glacial acetic acid.

    • Cool the solution to 0 °C.

    • Slowly add a solution of bromine in glacial acetic acid.

    • Stir the reaction mixture at 0 °C for several hours, then allow it to warm to room temperature.

    • The product, 2-bromo-4,5-dimethoxybenzaldehyde, will precipitate.

    • Filter the precipitate, wash with cold methanol, and dry.

  • Step 2: Conversion to this compound.

    • Dissolve 2-bromo-4,5-dimethoxybenzaldehyde in a suitable solvent such as acetonitrile.

    • Add a base (e.g., sodium hydroxide) and stir at reflux.

    • After the reaction is complete, cool the mixture and add water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product is then reduced using a reducing agent like sodium borohydride in methanol or through catalytic hydrogenation (H₂/Pd-C) to yield this compound.[6]

Protocol 2: Synthesis of Ivabradine from this compound

  • Step 1: Intramolecular Cyclization.

    • Prepare a solution of sodium amide in liquid ammonia.

    • Add this compound portion-wise to the solution at low temperature.

    • Stir the reaction mixture for a few hours.

    • Quench the reaction by the addition of ammonium chloride and water.

    • The resulting precipitate, 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile, is collected by filtration.

  • Step 2: Reduction of the Nitrile.

    • Suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

    • Add a solution of 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile in THF dropwise.

    • Reflux the mixture for several hours.

    • Cool the reaction and quench carefully with water and a sodium hydroxide solution.

    • Filter off the inorganic salts and concentrate the filtrate to obtain the corresponding amine.

  • Step 3: Coupling and Final Steps.

    • The amine from the previous step is coupled with 3-(iodopropyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one in the presence of a base (e.g., potassium carbonate) in a solvent like acetone.

    • The resulting product is then subjected to catalytic hydrogenation to yield Ivabradine.

    • Ivabradine can be converted to its hydrochloride salt by treatment with HCl in a suitable solvent.

Table 2: Representative Yields in Ivabradine Synthesis

Reaction StepStarting MaterialProductTypical Yield
Bromination3,4-Dimethoxybenzaldehyde2-Bromo-4,5-dimethoxybenzaldehyde~95%[2]
Conversion to Nitrile2-Bromo-4,5-dimethoxybenzaldehydeThis compound~80-85%[6]
Intramolecular CyclizationThis compound3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile~74%
Overall Synthesis3,4-DimethoxybenzaldehydeIvabradineVaries depending on the specific route and optimization.

Potential Application: Intermediate in the Synthesis of Xylopinine

This compound is a potential precursor for the synthesis of isoquinoline alkaloids such as Xylopinine, a natural product with various reported biological activities. The synthesis would likely proceed through the formation of a key homoveratrylamine intermediate followed by a Bischler-Napieralski or Pictet-Spengler reaction.

Proposed Synthetic Pathway to Xylopinine

Xylopinine_Synthesis cluster_start Starting Material cluster_intermediate_formation Intermediate Preparation cluster_cyclization Key Cyclization Reactions cluster_final Final Product Intermediate This compound Debromination Reductive Debromination Intermediate->Debromination Nitrile_Reduction Nitrile Reduction (e.g., LiAlH₄) Debromination->Nitrile_Reduction Homoveratrylamine 3,4-Dimethoxyphenethylamine (Homoveratrylamine) Nitrile_Reduction->Homoveratrylamine Amidation Amidation with a suitable acyl chloride Homoveratrylamine->Amidation Pictet_Spengler Pictet-Spengler Reaction (with an aldehyde) Homoveratrylamine->Pictet_Spengler Bischler_Napieralski Bischler-Napieralski Reaction (e.g., POCl₃) Amidation->Bischler_Napieralski Xylopinine Xylopinine Bischler_Napieralski->Xylopinine Pictet_Spengler->Xylopinine

Proposed synthetic pathways to Xylopinine.
General Protocol Outline for Xylopinine Synthesis (Hypothetical)

  • Step 1: Preparation of Homoveratrylamine.

    • The bromo group of this compound would first need to be removed, for instance, through catalytic hydrogenation.

    • The resulting 3-(3,4-dimethoxyphenyl)propanenitrile would then be reduced to 3,4-dimethoxyphenethylamine (homoveratrylamine) using a strong reducing agent like LiAlH₄.

  • Step 2: Bischler-Napieralski Route.

    • Homoveratrylamine is acylated with an appropriate acyl chloride (e.g., 3,4-dimethoxyphenylacetyl chloride) to form an amide.

    • This amide undergoes intramolecular cyclization using a dehydrating agent like phosphorus oxychloride (POCl₃) to form a dihydroisoquinoline intermediate.

    • Subsequent reduction of the imine and further functional group manipulations would lead to Xylopinine.

  • Step 3: Pictet-Spengler Route.

    • Homoveratrylamine is condensed with a suitable aldehyde (e.g., 3,4-dimethoxyphenylacetaldehyde) under acidic conditions to form an iminium ion intermediate.

    • This intermediate undergoes intramolecular electrophilic substitution to form the tetrahydroisoquinoline core of Xylopinine.

Potential Application: Intermediate in the Synthesis of Verapamil Analogs

While not a standard precursor, the structural elements of this compound could potentially be utilized in the synthesis of analogs of Verapamil, a calcium channel blocker used in the treatment of hypertension, angina, and cardiac arrhythmia. This would likely involve significant modification of the starting material.

Proposed Synthetic Logic for a Verapamil Analog

A plausible, albeit theoretical, route would involve the alkylation of a modified form of the intermediate.

Verapamil_Analog_Synthesis cluster_start Starting Material cluster_modification Initial Modifications cluster_coupling Key Coupling Step cluster_final Final Product Intermediate This compound Debromination Reductive Debromination Intermediate->Debromination Alpha_Alkylation α-Alkylation (e.g., with Isopropyl bromide) Debromination->Alpha_Alkylation Modified_Intermediate 2-(3,4-Dimethoxyphenyl)-3-methylbutanenitrile Alpha_Alkylation->Modified_Intermediate Coupling Coupling with a suitable N-substituted aminoalkyl halide Modified_Intermediate->Coupling Verapamil_Analog Verapamil Analog Coupling->Verapamil_Analog

Proposed synthetic logic for a Verapamil analog.
General Protocol Outline for Verapamil Analog Synthesis (Hypothetical)

  • Step 1: Preparation of a Key Phenylacetonitrile Intermediate.

    • The bromo group of this compound would be removed.

    • The resulting 3-(3,4-dimethoxyphenyl)propanenitrile would then need to be converted to a phenylacetonitrile derivative, which is a more common precursor for Verapamil. This would involve a multi-step transformation.

    • The phenylacetonitrile derivative would then be alkylated at the alpha position with an isopropyl group.

  • Step 2: Coupling to Introduce the Amino Side Chain.

    • The resulting α-isopropyl-3,4-dimethoxyphenylacetonitrile would be deprotonated with a strong base (e.g., sodium amide).

    • The resulting carbanion would then be reacted with a suitable aminoalkyl halide, such as N-(2-chloroethyl)-N-methyl-2-(3,4-dimethoxyphenyl)ethanamine, to introduce the characteristic side chain of Verapamil.

Disclaimer: The synthetic routes for Xylopinine and Verapamil analogs described herein are proposed based on established chemical principles and may require significant experimental optimization.

These application notes and protocols are intended to serve as a valuable resource for chemists and pharmaceutical scientists working with this compound, highlighting its established role in the synthesis of Ivabradine and its potential in the creation of other valuable pharmaceutical agents.

References

Application Notes and Protocols for the Bromination of 3,4-Dimethoxyphenyl Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the bromination of 3,4-dimethoxyphenyl derivatives. The protocols outlined below are essential for the synthesis of key intermediates used in pharmaceutical and organic chemistry research.

Introduction

Bromination of aromatic compounds, specifically 3,4-dimethoxyphenyl derivatives, is a crucial step in the synthesis of various biologically active molecules and pharmaceutical intermediates. The methoxy groups on the benzene ring are electron-donating, which activates the ring towards electrophilic aromatic substitution, making the bromination reaction relatively facile. The position of bromination can be controlled by the choice of reagents and reaction conditions. These brominated derivatives serve as versatile building blocks for further chemical transformations.

Quantitative Data Summary

The following tables summarize the quantitative data from various experimental procedures for the bromination of different 3,4-dimethoxyphenyl derivatives.

Table 1: Bromination of 1,2-Dimethoxybenzene (Veratrole)

Starting Material (mmol)Brominating AgentSolventReaction TimeCrude Yield (%)Recrystallized Yield (%)Melting Point (°C)Reference
30.0KBrO₃ (20.0 mmol), HBr (105 mmol)Acetic Acid30 min-6187[1]
100KBrO₃ (67.1 mmol), HBr (350 mmol)Acetic Acid30 min---[1]
1000KBrO₃ (671 mmol), HBr (3500 mmol)Acetic Acid1 hour---[1]

Table 2: Bromination of 3,4-Dimethoxybenzaldehyde (Veratraldehyde)

Starting Material (g)Brominating AgentSolventReaction TimeYield (%)Melting Point (°C)Reference
0.5KBrO₃Acetic Acid45 min21.63142-144[2]
1.0KBrO₃Acetic Acid45 min82.03142-144[2]
2.0KBrO₃Acetic Acid45 min69.38142-144[2]
3.0KBrO₃Acetic Acid45 min69.84142-144[2]

Experimental Protocols

Herein are detailed methodologies for the bromination of 1,2-dimethoxybenzene and 3,4-dimethoxybenzaldehyde.

Protocol 1: Synthesis of 4,5-Dibromo-1,2-dimethoxybenzene from 1,2-Dimethoxybenzene [1][3]

Materials:

  • 1,2-Dimethoxybenzene (Veratrole)

  • Potassium bromate (KBrO₃)

  • Hydrobromic acid (HBr, 48%)

  • Concentrated acetic acid

  • Sodium disulfite (Na₂S₂O₃)

  • Ethanol

  • Ice

Procedure:

  • In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar and a thermometer, dissolve 4.15 g (30.0 mmol) of 1,2-dimethoxybenzene in 40 mL of concentrated acetic acid.

  • Add 3.34 g (20.0 mmol) of potassium bromate to the solution. The potassium bromate may not dissolve completely at this stage.

  • Under continuous stirring at room temperature, add 12 mL (105 mmol) of 48% hydrobromic acid dropwise.

  • Monitor the reaction temperature. The temperature may increase to approximately 45°C as the potassium bromate dissolves.

  • After the addition is complete, continue stirring the mixture for an additional 30 minutes at room temperature.

  • Pour the reaction mixture into 100 mL of ice water and stir for 15 minutes to precipitate the product.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the crude product first with 20 mL of a 0.2 M sodium disulfite solution and then with 20 mL of water.

  • Recrystallize the crude product from 10 mL of ethanol.

  • Dry the purified product in a desiccator over silica gel to obtain 4,5-dibromo-1,2-dimethoxybenzene.

Protocol 2: Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde from Veratraldehyde [2]

Materials:

  • 3,4-Dimethoxybenzaldehyde (Veratraldehyde)

  • Potassium bromate (KBrO₃)

  • Hydrobromic acid (HBr, 47%)

  • Glacial acetic acid

  • Sodium thiosulfate (Na₂S₂O₃)

  • Ice water

Procedure:

  • Place 10 mmol of veratraldehyde into a round bottom flask.

  • Add 3.3 mmol of KBrO₃ and 5 mL of glacial acetic acid at room temperature.

  • Stir the mixture using a magnetic stirrer and add 1 mL of 47% HBr drop by drop.

  • After the addition of HBr is complete, continue stirring for 45 minutes. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Pour the reaction mixture into 50 mL of ice water and stir for 10 minutes.

  • Add a solution of sodium thiosulfate until the color of the mixture changes, indicating the quenching of excess bromine.

  • The precipitate, 2-bromo-4,5-dimethoxybenzaldehyde, can then be collected by filtration.

Visualizations

Experimental Workflow for Bromination

G cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification start Dissolve 3,4-dimethoxyphenyl derivative in solvent add_reagents Add brominating agents (e.g., KBrO3, HBr) start->add_reagents react Stir at specified temperature and time add_reagents->react precipitate Pour into ice water to precipitate product react->precipitate filter Collect precipitate by vacuum filtration precipitate->filter wash Wash with Na2S2O3 and water filter->wash recrystallize Recrystallize from a suitable solvent (e.g., ethanol) wash->recrystallize dry Dry the purified product recrystallize->dry end end dry->end Final Product

Caption: General workflow for the bromination of 3,4-dimethoxyphenyl derivatives.

Mechanism of Electrophilic Aromatic Bromination

G cluster_step1 Step 1: Formation of Bromonium Ion cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation KBrO3 + 5HBr -> 3Br2 + KBr + 3H2O KBrO3 + 5HBr -> 3Br2 + KBr + 3H2O Br2 + H+ -> Br+ + HBr Br2 + H+ -> Br+ + HBr AromaticRing 3,4-Dimethoxyphenyl Derivative (Nucleophile) Intermediate Arenium Ion (Resonance Stabilized) AromaticRing->Intermediate + Br+ Bromonium Br+ (Electrophile) Product Brominated Product Intermediate->Product - H+

Caption: Mechanism of electrophilic aromatic substitution for bromination.[2]

References

Application Notes and Protocols: 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile (CAS: 35249-62-8) is a key building block in medicinal chemistry, primarily recognized for its role as a crucial intermediate in the synthesis of the bradycardic agent, Ivabradine.[1][2] Its chemical structure, featuring a brominated dimethoxy-substituted phenyl ring and a reactive nitrile group, makes it a versatile precursor for the construction of complex heterocyclic systems. This document provides a comprehensive overview of its primary application, detailed synthetic protocols, and explores its potential in the synthesis of other pharmacologically relevant scaffolds.

Primary Application: Intermediate in the Synthesis of Ivabradine

The most significant application of this compound is in the manufacturing of Ivabradine, a medication used for the symptomatic treatment of chronic stable angina pectoris and chronic heart failure.[1][2] The synthesis involves the cyclization of the propanenitrile derivative to form a key benzocyclobutane intermediate, which is further elaborated to yield the final drug substance.

Data Presentation

The following tables summarize quantitative data related to the synthesis of this compound.

Table 1: Comparison of Synthetic Routes to this compound

ParameterRoute 1: From 3,4-DimethoxybenzaldehydeRoute 2: From (3,4-Dimethoxyphenyl)methyl alcohol
Starting Material 3,4-Dimethoxybenzaldehyde(3,4-Dimethoxyphenyl)methyl alcohol
Key Steps 1. Bromination2. Condensation3. Reduction1. Bromination2. Conversion to nitrile
Overall Yield ~51%[2]High (Bromination step yield: 95%[2])
Industrial Viability ModerateHigh
Key Reagents Br₂, Acetic Acid, Acetonitrile, NaBH₄Br₂, Acetic Acid, Reagents for nitrilation

Experimental Protocols

Protocol 1: Synthesis of this compound from 1-bromo-2-(bromomethyl)-4,5-dimethoxybenzene

This protocol is adapted from patent literature and describes the nucleophilic substitution of 1-bromo-2-(bromomethyl)-4,5-dimethoxybenzene with the anion of acetonitrile.

Materials:

  • Acetonitrile

  • Tetrahydrofuran (THF), anhydrous

  • n-Butyllithium (2M solution in cyclohexane)

  • 1-bromo-2-(bromomethyl)-4,5-dimethoxybenzene

  • Water (deionized)

  • Ethyl acetate

  • Anhydrous magnesium sulfate or sodium sulfate

Equipment:

  • Three-neck round-bottom flask

  • Dropping funnel

  • Low-temperature thermometer

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Set up a dry three-neck flask under an inert atmosphere.

  • Add 15 mL of anhydrous THF to the flask and cool the solution to -60°C using a suitable cooling bath (e.g., acetone/dry ice).

  • To the cooled THF, add 0.3 mL of acetonitrile (5.8 mmol).

  • Slowly add 1.77 mL of n-butyllithium (2M in cyclohexane, 3.5 mmol) to the solution while maintaining the temperature at -60°C.

  • Stir the resulting solution for 15 minutes at -60°C.

  • In a separate flask, dissolve 1 g of 1-bromo-2-(bromomethyl)-4,5-dimethoxybenzene (3.2 mmol) in 5 mL of anhydrous THF.

  • Add the solution of the brominated starting material to the reaction mixture dropwise, ensuring the temperature remains at -60°C.

  • Stir the reaction mixture for 1 hour at -60°C.

  • Quench the reaction by adding 10 mL of water.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract the aqueous phase twice with ethyl acetate.

  • Combine the organic phases, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude product can be purified further by column chromatography or recrystallization if necessary.

Protocol 2: Synthesis of 1-cyano-4,5-dimethoxybenzocyclobutene (Key Ivabradine Intermediate)

This protocol outlines the intramolecular cyclization of this compound.

Materials:

  • This compound

  • Sodium amide (NaNH₂)

  • Liquid ammonia (NH₃)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water (deionized)

Equipment:

  • Reaction vessel suitable for handling liquid ammonia (e.g., a three-neck flask with a dry ice condenser)

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup

Procedure:

  • In a reaction vessel equipped with a dry ice condenser and under an inert atmosphere, condense approximately 200 mL of liquid ammonia.

  • Add a catalytic amount of ferric chloride (FeCl₃) followed by small pieces of sodium metal (1 g) until a persistent blue color is obtained, indicating the formation of the sodium amide solution.

  • In portions, add 5.4 g of this compound to the sodium amide solution.

  • Stir the reaction mixture at the temperature of liquid ammonia for 2 hours.

  • After the reaction is complete, carefully allow the excess ammonia to evaporate.

  • Quench the reaction by the portion-wise addition of 2 g of ammonium chloride, followed by 200 mL of water.

  • Collect the resulting grey crystalline precipitate by filtration.

  • Recrystallize the crude product from ethanol to yield the purified 1-cyano-4,5-dimethoxybenzocyclobutene.

Potential Applications in Drug Discovery

While the primary role of this compound is as an Ivabradine precursor, its structure suggests potential for the synthesis of other classes of biologically active molecules. It is a known precursor for the synthesis of the alkaloid Xylopinine and 4-substituted 3a,4,5,9b-tetrahydrobenz[e]isoindolinea .[3]

  • Tetrahydroprotoberberine Alkaloids (e.g., Xylopinine): This class of compounds exhibits a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The core structure of this compound can be elaborated to form the characteristic dibenzo[a,g]quinolizidine ring system of these alkaloids.

  • Tetrahydrobenz[e]isoindoline Derivatives: This scaffold is present in various compounds with potential CNS activity. For instance, some isoindoline-1,3-dione derivatives have been investigated as inhibitors of acetylcholinesterase for the potential treatment of Alzheimer's disease.

Although the potential exists, specific quantitative biological data (e.g., IC₅₀ values) for novel derivatives synthesized directly from this compound are not extensively reported in the reviewed literature. Further research is warranted to explore the structure-activity relationships of novel compounds derived from this versatile intermediate.

Visualizations

Diagrams of Synthetic Pathways and Workflows

G cluster_0 Synthesis of this compound (Route 1) A 1-bromo-2-(bromomethyl)- 4,5-dimethoxybenzene C Reaction with n-BuLi in THF at -60°C A->C B Acetonitrile B->C D This compound C->D

Caption: Workflow for the synthesis of the title compound.

G cluster_1 Application in Ivabradine Synthesis E This compound F Intramolecular Cyclization (e.g., with NaNH₂ in liq. NH₃) E->F G 1-cyano-4,5-dimethoxybenzocyclobutene F->G H Further Elaboration G->H I Ivabradine H->I

Caption: Key step in the synthesis of Ivabradine.

G cluster_2 Potential for Diversification in Drug Discovery J This compound K Synthetic Elaboration J->K L Tetrahydroprotoberberine Scaffolds (e.g., Xylopinine) K->L Potential Anticancer, Antimicrobial Activity M Tetrahydrobenz[e]isoindoline Scaffolds K->M Potential CNS Activity

Caption: Potential synthetic utility for novel scaffolds.

References

Application Notes and Protocols: 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile as a Versatile Precursor for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the utilization of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile as a key starting material in the synthesis of bioactive heterocyclic compounds. The primary focus is on the synthesis of a key intermediate for Ivabradine, a notable therapeutic agent.

Introduction

This compound is a valuable building block in synthetic organic chemistry, particularly for the construction of complex heterocyclic frameworks. Its chemical structure, featuring a reactive nitrile group and a bromo-substituted dimethoxybenzene ring, allows for a variety of cyclization strategies to form fused ring systems. This document outlines a detailed protocol for a key intramolecular cyclization reaction and discusses the broader potential of this precursor in synthesizing a range of heterocyclic compounds, including isoquinoline alkaloids and their derivatives, which are known to possess diverse biological activities such as analgesic, anti-inflammatory, and antiviral properties.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of the precursor is provided in the table below.

PropertyValue
CAS Number 35249-62-8
Molecular Formula C₁₁H₁₂BrNO₂
Molecular Weight 270.12 g/mol
Appearance White powder
Purity Typically ≥99%
Boiling Point 379.4 °C at 760 mmHg
Density 1.375 g/cm³
Flash Point 183.3 °C
Refractive Index 1.537

Application: Synthesis of a Key Intermediate for Ivabradine

A primary application of this compound is in the synthesis of Ivabradine, a heart rate-lowering medication. A crucial step in this synthesis is the intramolecular cyclization to form 4,5-dimethoxy-1-cyanobenzocyclobutane.

Experimental Protocol: Intramolecular Cyclization

This protocol details the synthesis of 4,5-dimethoxy-1-cyanobenzocyclobutane from this compound.

Reaction Scheme:

G cluster_0 Synthesis of 4,5-Dimethoxy-1-cyanobenzocyclobutane start This compound reagents NaNH₂ Liquid NH₃, FeCl₃ (cat.) start->reagents 1. workup NH₄Cl, H₂O Ethanol Recrystallization reagents->workup 2. product 4,5-Dimethoxy-1-cyanobenzocyclobutane workup->product 3.

Caption: Synthetic workflow for the intramolecular cyclization.

Materials:

  • This compound

  • Sodium (Na)

  • Liquid Ammonia (NH₃)

  • Ferric Chloride (FeCl₃) (catalyst)

  • Ammonium Chloride (NH₄Cl)

  • Water (H₂O)

  • Ethanol

Procedure:

  • Prepare a solution of sodium amide (NaNH₂) by dissolving 1 g of sodium in 200 mL of liquid ammonia with a catalytic amount of ferric chloride.

  • To this solution, add 5.4 g of this compound in portions.

  • Stir the reaction mixture at room temperature for 2 hours.

  • After the reaction is complete, carefully evaporate the excess liquid ammonia.

  • Quench the reaction by adding 2 g of ammonium chloride and 200 mL of water in portions.

  • Collect the resulting grey crystals by filtration.

  • Recrystallize the crude product from ethanol to yield the pure 4,5-dimethoxy-1-cyanobenzocyclobutane.[1][2]

Quantitative Data:

ReactantMoles/EquivalentsProductYieldMelting Point
This compound1 eq4,5-dimethoxy-1-cyanobenzocyclobutane74%84-85 °C

Further Applications and Potential

While the synthesis of the Ivabradine intermediate is a well-established application, the reactivity of this compound opens avenues for the creation of other complex heterocyclic systems. The presence of the nitrile and the aryl bromide functionalities allows for various synthetic transformations, including:

  • Bischler-Napieralski and Pictet-Spengler type reactions: Following reduction of the nitrile to a primary amine, these classic methods can be employed to construct dihydroisoquinoline and tetrahydroisoquinoline scaffolds, respectively. These are core structures in many naturally occurring alkaloids.

  • Palladium-catalyzed cross-coupling reactions: The aryl bromide can participate in reactions like Suzuki, Heck, and Sonogashira couplings to introduce further complexity and build diverse molecular architectures.

The resulting isoquinoline and related heterocyclic derivatives are of significant interest to the pharmaceutical industry due to their wide range of biological activities.

Signaling Pathway of Ivabradine

The end-product of the synthetic pathway starting from this compound, Ivabradine, exerts its therapeutic effect by selectively inhibiting the If "funny" current in the sinoatrial (SA) node of the heart.[3][4][5] This inhibition leads to a reduction in heart rate without affecting myocardial contractility.[3][4]

G cluster_0 Mechanism of Action of Ivabradine ivabradine Ivabradine hcn_channel HCN Channel (If 'funny' current) in Sinoatrial Node ivabradine->hcn_channel Inhibits depolarization Slowing of Diastolic Depolarization hcn_channel->depolarization Leads to heart_rate Reduced Heart Rate depolarization->heart_rate oxygen_demand Decreased Myocardial Oxygen Demand heart_rate->oxygen_demand therapeutic_effect Therapeutic Effect (e.g., in Angina) oxygen_demand->therapeutic_effect

Caption: Signaling pathway of Ivabradine's therapeutic action.

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of a range of heterocyclic compounds. The detailed protocol for its conversion to a key Ivabradine intermediate highlights its importance in the pharmaceutical industry. Further exploration of its reactivity is encouraged to unlock its full potential in the development of novel therapeutic agents.

References

Application Notes and Protocols for the Laboratory-Scale Synthesis of 2-bromo-4,5-dimethoxybenzenepropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides detailed protocols for the laboratory-scale synthesis of 2-bromo-4,5-dimethoxybenzenepropanenitrile, a key intermediate in the synthesis of various pharmaceutical compounds, including Ivabradine.[1][2] The primary synthetic route described starts from the commercially available 3,4-dimethoxybenzaldehyde and proceeds through a three-step sequence involving bromination, Knoevenagel condensation, and subsequent reduction. Alternative reduction methods are also presented. All quantitative data is summarized for easy reference, and a detailed experimental workflow is visualized.

Introduction

2-bromo-4,5-dimethoxybenzenepropanenitrile is a valuable building block in organic synthesis. Its synthesis is a crucial step in the production of several pharmacologically active molecules. The protocols outlined below describe a reliable and scalable laboratory method for its preparation. The overall synthesis yield for the described three-step process is approximately 50.1%.[3][4]

Synthetic Pathway Overview

The synthesis commences with the bromination of 3,4-dimethoxybenzaldehyde to yield 2-bromo-4,5-dimethoxybenzaldehyde. This intermediate then undergoes a condensation reaction with acetonitrile to form 2-bromo-4,5-dimethoxycinnamonitrile. The final step involves the reduction of the cinnamonitrile derivative to the desired product, 2-bromo-4,5-dimethoxybenzenepropanenitrile.

Synthesis_Workflow cluster_0 Step 1: Bromination cluster_1 Step 2: Condensation cluster_2 Step 3: Reduction 3,4-Dimethoxybenzaldehyde 3,4-Dimethoxybenzaldehyde 2-Bromo-4,5-dimethoxybenzaldehyde 2-Bromo-4,5-dimethoxybenzaldehyde 3,4-Dimethoxybenzaldehyde->2-Bromo-4,5-dimethoxybenzaldehyde Reaction Br2, Acetic Acid Br2, Acetic Acid Br2, Acetic Acid->2-Bromo-4,5-dimethoxybenzaldehyde Reagents 2-Bromo-4,5-dimethoxycinnamonitrile 2-Bromo-4,5-dimethoxycinnamonitrile 2-Bromo-4,5-dimethoxybenzaldehyde->2-Bromo-4,5-dimethoxycinnamonitrile Reaction Acetonitrile, NaOH Acetonitrile, NaOH Acetonitrile, NaOH->2-Bromo-4,5-dimethoxycinnamonitrile Reagents 2-Bromo-4,5-dimethoxybenzenepropanenitrile 2-Bromo-4,5-dimethoxybenzenepropanenitrile 2-Bromo-4,5-dimethoxycinnamonitrile->2-Bromo-4,5-dimethoxybenzenepropanenitrile Reaction Reducing Agent KBH4 or NaBH4 or H2, Pd/C Reducing Agent->2-Bromo-4,5-dimethoxybenzenepropanenitrile Reagents

Caption: Synthetic workflow for 2-bromo-4,5-dimethoxybenzenepropanenitrile.

Experimental Protocols

Step 1: Synthesis of 2-bromo-4,5-dimethoxybenzaldehyde

This procedure details the bromination of 3,4-dimethoxybenzaldehyde.

Materials:

  • 3,4-dimethoxybenzaldehyde

  • Glacial acetic acid

  • Bromine

  • Water

Procedure:

  • In a reaction flask, dissolve 100 g (0.602 mol) of 3,4-dimethoxybenzaldehyde in 400 ml of glacial acetic acid with stirring at room temperature.

  • Slowly add 30.8 ml (0.602 mol) of bromine dropwise to the solution while maintaining the temperature between 20-30 °C.

  • Continue to stir the reaction mixture at this temperature for 6 hours.

  • After 6 hours, add 200 ml of water to the flask, which will cause a yellow solid to precipitate.

  • Collect the solid by suction filtration and wash it with water.

  • Dry the solid under a vacuum to obtain 2-bromo-4,5-dimethoxybenzaldehyde as white crystals.

Quantitative Data:

Parameter Value Reference
Yield 127.6 g (86.5%) [3][4]

| Melting Point | 151-152 °C |[3][4] |

Step 2: Synthesis of 2-bromo-4,5-dimethoxycinnamonitrile

This protocol describes the Knoevenagel condensation of 2-bromo-4,5-dimethoxybenzaldehyde with acetonitrile.

Materials:

  • 2-bromo-4,5-dimethoxybenzaldehyde

  • Acetonitrile

  • Sodium hydroxide

  • Water

  • Ethyl acetate

  • Anhydrous MgSO₄

  • Ethanol

Procedure:

  • Dissolve 122.0 g (0.50 mol) of 2-bromo-4,5-dimethoxybenzaldehyde in 600 ml of acetonitrile in a reaction flask.

  • Heat the solution to reflux and add 24.0 g (0.60 mol) of sodium hydroxide in batches.

  • Maintain the reflux for 10 hours, adding 100 ml of acetonitrile twice during this period.

  • After the reaction is complete, concentrate the mixture.

  • Add 200 ml of water and extract the product twice with ethyl acetate.

  • Dry the combined organic layers with anhydrous MgSO₄.

  • Evaporate the solvent and recrystallize the crude product from ethanol to obtain 2-bromo-4,5-dimethoxycinnamonitrile.

Quantitative Data:

Parameter Value Reference
Yield 91.4 g (68.5%) [3]

| Melting Point | 147-148 °C |[3] |

Step 3: Synthesis of 2-bromo-4,5-dimethoxybenzenepropanenitrile

This final step involves the reduction of the cinnamonitrile intermediate. Two common methods using different reducing agents are provided.

Method A: Reduction with Borohydride Reagents

Materials:

  • 2-bromo-4,5-dimethoxycinnamonitrile

  • Pyridine

  • Methanol

  • Potassium borohydride (KBH₄) or Sodium borohydride (NaBH₄)

  • 10% Hydrochloric acid

  • Ethyl acetate

  • Anhydrous MgSO₄

  • Ethanol

Procedure using Potassium Borohydride:

  • Dissolve 120.0 g (0.45 mol) of 2-bromo-4,5-dimethoxycinnamonitrile in a mixture of 100 ml of pyridine and 400 ml of methanol.

  • Add 48.6 g (0.90 mol) of potassium borohydride in batches, allowing the temperature to rise slowly to reflux.

  • Maintain the reflux for 24 hours.

  • After cooling, decompose the excess potassium borohydride with 10% hydrochloric acid.

  • Extract the product twice with ethyl acetate.

  • Dry the combined organic layers with anhydrous MgSO₄.

  • Evaporate the solvent and recrystallize the crude product from ethanol to yield white crystals of 2-bromo-4,5-dimethoxybenzenepropanenitrile.

Procedure using Sodium Borohydride:

  • Dissolve 99.5 g (0.37 mol) of 2-bromo-4,5-dimethoxycinnamonitrile in a mixture of 200 ml of pyridine and 600 ml of methanol.

  • Add 27.6 g (0.75 mol) of sodium borohydride in batches, allowing the temperature to rise slowly to reflux.

  • Maintain the reflux for 12 hours.

  • Follow steps 4-7 from the potassium borohydride procedure for work-up and purification.

Method B: Catalytic Hydrogenation

Materials:

  • 2-bromo-4,5-dimethoxycinnamonitrile

  • Methanol

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen gas

  • Ethanol

Procedure:

  • Dissolve 120.0 g (0.45 mol) of 2-bromo-4,5-dimethoxycinnamonitrile in 800 ml of methanol.

  • Add 20 g of 10% palladium on carbon in batches.

  • Introduce hydrogen gas and allow the reduction to proceed for 12 hours.

  • After the reaction is complete, filter off the palladium on carbon.

  • Evaporate the solvent and recrystallize the crude product from ethanol to obtain white crystals of 2-bromo-4,5-dimethoxybenzenepropanenitrile.

Quantitative Data for Final Product:

Parameter Method A (KBH₄) Method A (NaBH₄) Method B (H₂/Pd-C) Reference
Yield 97.4 g (80.5%) 80.1 g (81.4%) 102.4 g (84.6%) [3][4]

| Melting Point | 76-78 °C | 76-78 °C | 76-78 °C |[3][4] |

Characterization Data

The final product, 2-bromo-4,5-dimethoxybenzenepropanenitrile, can be characterized by the following spectroscopic methods:

  • Mass Spectrometry (EI, m/z): 267/269 (M⁺, 100/98), 252, 224, 145, 130, 117, 102, 75.[3]

  • Infrared Spectroscopy (KBr, cm⁻¹): ν 3016, 2966, 2239, 1602, 1573, 1508, 1496, 1460, 1384, 1348, 1315, 1255, 1215, 1163.[3]

Safety Precautions

  • Bromine is highly corrosive and toxic. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Sodium and potassium borohydride are flammable solids and react with water to produce hydrogen gas. Handle with care and away from ignition sources.

  • Hydrogen gas is highly flammable. Ensure proper grounding and ventilation during catalytic hydrogenation.

  • Always wear appropriate PPE, including a lab coat, gloves, and safety glasses, when performing these experiments.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile, a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] The described reverse-phase HPLC method provides a straightforward and efficient means for purity assessment and quantification of this compound in research and quality control settings.

Introduction

This compound is a crucial building block in the synthesis of several active pharmaceutical ingredients (APIs), including Ivabradine and Verapamil.[1] Its purity and concentration must be carefully monitored throughout the manufacturing process to ensure the quality and safety of the final drug product. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of components in a mixture. This document provides a detailed protocol for the analysis of this compound using a reverse-phase HPLC method.

Experimental Protocol

This protocol outlines the necessary steps for the preparation of samples and standards, as well as the instrumental parameters for the HPLC analysis.

Materials and Reagents
  • This compound reference standard (purity ≥99%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Phosphoric acid (analytical grade)

  • Formic acid (for MS-compatible applications)

  • Methanol (HPLC grade, for cleaning)

  • Volumetric flasks

  • Pipettes

  • Syringe filters (0.45 µm)

  • HPLC vials

Equipment
  • HPLC system equipped with a UV detector

  • Analytical balance

  • pH meter

  • Sonicator

Preparation of Mobile Phase

A reverse-phase HPLC method is employed for this analysis.[3] The mobile phase consists of a mixture of acetonitrile, water, and phosphoric acid.[3] For applications requiring mass spectrometry (MS) detection, phosphoric acid should be substituted with formic acid.[3]

Standard Mobile Phase: Prepare a suitable mixture of acetonitrile and water. An acidic modifier is used to ensure good peak shape. A common mobile phase composition can be a mixture of acetonitrile and an aqueous solution of phosphoric acid. The exact ratio should be optimized for the specific column and system.

MS-Compatible Mobile Phase: For MS-compatible applications, replace phosphoric acid with formic acid.

Preparation of Standard Solutions
  • Stock Standard Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve the desired concentrations for calibration.

Preparation of Sample Solutions
  • Accurately weigh a known amount of the sample containing this compound.

  • Dissolve the sample in a suitable volume of the mobile phase in a volumetric flask.

  • Sonicate the solution for approximately 5 minutes to ensure complete dissolution.

  • Filter the solution through a 0.2 µm or 0.45 µm syringe filter into an HPLC vial before injection.

HPLC Method Parameters

The following table summarizes the recommended HPLC conditions for the analysis of this compound. These parameters may require optimization based on the specific instrument and column used.

ParameterRecommended Condition
HPLC Column Newcrom R1 or equivalent C18 column (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile, Water, and Phosphoric Acid (or Formic Acid for MS)
Elution Mode Isocratic or Gradient
Flow Rate 1.0 - 1.5 mL/min
Injection Volume 10 - 20 µL
Column Temperature Ambient or controlled (e.g., 25-30 °C)
Detector UV
Detection Wavelength 278 nm (as a starting point, requires optimization)

Note: The use of smaller 3 µm particle columns is suitable for fast UPLC applications.[3]

Data Presentation

Quantitative data should be summarized in a clear and structured format. The following is an example of a table for presenting results from a linearity study.

Concentration (µg/mL)Peak Area (mAU*s)
10[Insert Value]
25[Insert Value]
50[Insert Value]
100[Insert Value]
250[Insert Value]
Correlation Coefficient (r²) [Insert Value]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weigh_Standard Weigh Reference Standard Prepare_Stock Prepare Stock Solution Weigh_Standard->Prepare_Stock Prepare_Working Prepare Working Standards Prepare_Stock->Prepare_Working Inject_Sample Inject into HPLC System Prepare_Working->Inject_Sample Weigh_Sample Weigh Sample Dissolve_Sample Dissolve and Dilute Sample Weigh_Sample->Dissolve_Sample Filter_Sample Filter Sample Dissolve_Sample->Filter_Sample Filter_Sample->Inject_Sample Chromatographic_Separation Chromatographic Separation Inject_Sample->Chromatographic_Separation UV_Detection UV Detection Chromatographic_Separation->UV_Detection Integrate_Peaks Integrate Peaks UV_Detection->Integrate_Peaks Generate_Calibration Generate Calibration Curve Integrate_Peaks->Generate_Calibration Quantify_Analyte Quantify Analyte Generate_Calibration->Quantify_Analyte Report_Results Report Results Quantify_Analyte->Report_Results

Caption: Experimental workflow from sample preparation to data analysis.

Logical Relationships in Method Development

This diagram illustrates the relationship between key HPLC parameters and the desired analytical outcomes.

G cluster_params Method Parameters cluster_outcomes Analytical Outcomes Column Column (C18, Particle Size) Resolution Peak Resolution Column->Resolution Retention_Time Retention Time Column->Retention_Time Mobile_Phase Mobile Phase (Acetonitrile/Water Ratio, pH) Mobile_Phase->Resolution Mobile_Phase->Retention_Time Peak_Shape Peak Shape Mobile_Phase->Peak_Shape Flow_Rate Flow Rate Flow_Rate->Retention_Time Run_Time Analysis Run Time Flow_Rate->Run_Time Temperature Column Temperature Temperature->Retention_Time Temperature->Peak_Shape Wavelength Detection Wavelength Sensitivity Sensitivity Wavelength->Sensitivity

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce this compound?

A1: There are two main synthetic pathways for the synthesis of this compound:

  • Route 1: From (3,4-Dimethoxyphenyl)methyl alcohol. This method involves the bromination of the starting material, followed by a nitrilation step.[1]

  • Route 2: From 3,4-Dimethoxybenzaldehyde. This route involves a chain extension to introduce the propanenitrile group, followed by bromination.[1]

  • Alternative Route: From 2-bromo-4,5-dimethoxybenzaldehyde. This is a three-step synthesis with a reported overall yield of 65%.[2][3]

Q2: I am experiencing a low yield in the bromination step. What are the possible causes and solutions?

A2: Low yields in the bromination of the dimethoxy-substituted aromatic ring can be attributed to several factors:

  • Side Reactions: The electron-rich nature of the dimethoxy-substituted ring makes it susceptible to multiple brominations or oxidation.

  • Reaction Conditions: Temperature control is crucial. Running the reaction at 0°C can help to improve selectivity.[1]

  • Brominating Agent: Using N-bromosuccinimide (NBS) can be advantageous as it provides a slow, controlled release of bromine, which can minimize side reactions compared to using liquid bromine directly.

Q3: My cyanation reaction is not proceeding to completion or is giving a low yield. What should I check?

A3: Difficulties in the cyanation step, typically a nucleophilic substitution of a benzyl halide, can arise from the following:

  • Incomplete Halogenation of the Precursor: Ensure that the preceding bromination step has gone to completion and the starting material is of high purity.

  • Cyanide Reagent Solubility: Alkali metal cyanides like sodium cyanide (NaCN) or potassium cyanide (KCN) have poor solubility in many organic solvents.

  • Reaction Conditions: The choice of solvent is critical. The use of polar aprotic solvents like DMSO or DMF can be effective. To overcome solubility issues, the addition of a phase-transfer catalyst (PTC) such as a quaternary ammonium salt can significantly improve the reaction rate and yield.

  • Hydrolysis: The presence of water can lead to the formation of the corresponding benzyl alcohol as a side product. Ensure anhydrous conditions for the reaction.

Q4: What are some common impurities I should look out for and how can I minimize them?

A4: Common impurities can include:

  • Dibrominated products: Over-bromination of the aromatic ring can lead to the formation of dibromo-species. This can be minimized by careful control of stoichiometry and reaction temperature.

  • Benzyl alcohol derivative: Formed by the hydrolysis of the benzyl bromide intermediate, especially if water is present during the cyanation step. Using anhydrous solvents and reagents is crucial.

  • Unreacted starting materials: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to ensure complete conversion.

  • Isonitrile: While generally a minor byproduct when using NaCN or KCN, the formation of the isonitrile isomer is a possibility.

Q5: What is the recommended method for purification of the final product?

A5: The final product, this compound, can be purified by column chromatography on silica gel. A typical eluent system would be a mixture of ethyl acetate and a non-polar solvent like hexane. Recrystallization can also be employed for further purification.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Yield of 2-Bromo-4,5-dimethoxybenzyl bromide Incomplete bromination of the aromatic ring.Monitor the reaction by TLC. Consider extending the reaction time or slightly increasing the amount of brominating agent.
Formation of dibrominated byproducts.Maintain a low reaction temperature (e.g., 0°C) and add the brominating agent slowly.
Incomplete conversion of the benzylic alcohol to the bromide.Ensure the appropriate reagents and conditions for the conversion are used (e.g., PBr3 or HBr).
Low Yield of this compound Poor solubility of the cyanide salt.Use a polar aprotic solvent such as DMSO or DMF. Consider adding a phase-transfer catalyst (e.g., a quaternary ammonium salt) to improve solubility and reaction rate.
Hydrolysis of the benzyl bromide starting material.Use anhydrous solvents and reagents.
Incomplete reaction.Increase the reaction temperature or time. Monitor the reaction progress by TLC.
Presence of Multiple Spots on TLC after Reaction Formation of side products (e.g., dibrominated compound, benzyl alcohol).Refer to the troubleshooting points above to minimize side reactions. Purify the crude product using column chromatography.
Degradation of the product.Ensure appropriate work-up and purification conditions. The product should be stored in a cool, dry place away from light.

Data Presentation

Table 1: Comparison of Reported Yields for Key Reaction Steps

Reaction Step Starting Material Reagents Reported Yield Reference
Aromatic Bromination(3,4-Dimethoxyphenyl)methyl alcoholBr₂ in glacial acetic acid95%[1]
One-pot Aromatic and Benzylic Bromination3,4-DimethoxytolueneBromate/Bromide, H₂SO₄, InitiatorUp to 85%[4]
Overall Synthesis (3 steps)2-bromo-4,5-dimethoxybenzaldehyde-65%[2][3]
Overall Synthesis (3 steps)3,4-dimethoxybenzaldehyde-51%[3]

Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-4,5-dimethoxybenzyl bromide (One-Pot Method)

This protocol is adapted from a patented procedure.[4]

  • Reaction Setup: In a reaction flask equipped with a stirrer, reflux condenser, thermometer, and tail gas absorption device, add 3,4-dimethoxytoluene (50 mmol), sodium bromate (40 mmol), sodium bromide (80 mmol), and carbon tetrachloride (18 mL).

  • Aromatic Bromination: Heat the mixture to reflux. Slowly add a solution of sulfuric acid (60 mmol of concentrated H₂SO₄ diluted with 4 mL of water) over approximately 1.5 hours. Monitor the reaction progress by gas chromatography to ensure the complete consumption of the starting material.

  • Benzylic Bromination: After the aromatic bromination is complete, quickly add one-third of an initiator solution (0.16 g of AIBN dissolved in 7 mL of carbon tetrachloride). Once a vigorous reflux is observed, continue the slow addition of the remaining sulfuric acid and initiator solution over about 4.5 hours.

  • Reaction Completion and Work-up: Continue the reaction for another 1.5 hours, monitoring for product formation and the increase of byproducts. Cool the reaction mixture to room temperature and filter.

  • Purification: Wash the filtrate with a 5% sodium bicarbonate solution (10 mL). Separate the organic phase, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield 2-bromo-4,5-dimethoxybenzyl bromide.

Protocol 2: Synthesis of this compound

This is a general procedure for the cyanation of the benzyl bromide intermediate.

  • Reaction Setup: In a round-bottom flask, dissolve 2-bromo-4,5-dimethoxybenzyl bromide in a suitable anhydrous polar aprotic solvent such as DMSO or DMF.

  • Addition of Cyanide: Add sodium cyanide (NaCN) or potassium cyanide (KCN) to the solution. For improved results, a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can be added at this stage.

  • Reaction Conditions: Heat the reaction mixture with stirring. The optimal temperature and reaction time should be determined by monitoring the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to afford this compound.

Visualizations

experimental_workflow cluster_route1 Route 1 cluster_cyanation Cyanation cluster_purification Purification A 3,4-Dimethoxytoluene B Aromatic & Benzylic Bromination A->B Br₂ source, Initiator, H₂SO₄ C 2-Bromo-4,5-dimethoxybenzyl bromide B->C D Cyanation C->D NaCN or KCN, Solvent (e.g., DMSO) E 3-(2-Bromo-4,5-dimethoxyphenyl) propanenitrile D->E F Column Chromatography or Recrystallization E->F G Pure Product F->G

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic Start Low Yield of Final Product CheckBromination Check Bromination Step Start->CheckBromination CheckCyanation Check Cyanation Step Start->CheckCyanation IncompleteBromination Incomplete Bromination? CheckBromination->IncompleteBromination SideReactionsBromination Side Reactions in Bromination? CheckBromination->SideReactionsBromination IncompleteCyanation Incomplete Cyanation? CheckCyanation->IncompleteCyanation Hydrolysis Hydrolysis Occurring? CheckCyanation->Hydrolysis Action_ExtendBrominationTime Extend Reaction Time/ Increase Brominating Agent IncompleteBromination->Action_ExtendBrominationTime Yes Action_ControlTemp Control Temperature/ Use NBS SideReactionsBromination->Action_ControlTemp Yes Action_ChangeSolventPTC Use Polar Aprotic Solvent/ Add Phase-Transfer Catalyst IncompleteCyanation->Action_ChangeSolventPTC Yes Action_Anhydrous Use Anhydrous Conditions Hydrolysis->Action_Anhydrous Yes

Caption: Troubleshooting logic for low yield in the synthesis.

References

Technical Support Center: 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying crude this compound?

A1: The two primary methods for purifying this compound are column chromatography on silica gel and recrystallization.[1] Column chromatography is effective for separating the target compound from a mixture of impurities, while recrystallization is useful for removing smaller amounts of impurities from a mostly pure product.

Q2: My purified this compound is an oil, but the literature reports it as a solid. What should I do?

A2: The crude product is often an orange or clear oil.[1] This oily nature can be due to residual solvents or the presence of impurities that lower the melting point. Further purification by column chromatography or recrystallization should yield a solid. One patent describes the purified product as a beige solid after crystallization.[1]

Q3: What are the likely impurities I might encounter during the synthesis and purification?

A3: Based on common synthetic routes, potential impurities include:

  • Unreacted starting materials such as (3,4-Dimethoxyphenyl)methanol or 3,4-Dimethoxybenzaldehyde.[2]

  • Over-brominated or incompletely brominated aromatic compounds.

  • Byproducts from side reactions, such as the hydrolysis of the nitrile group to a carboxylic acid, especially if exposed to acidic or basic conditions at elevated temperatures.[3]

  • Residual solvents from the reaction or extraction steps (e.g., glacial acetic acid, dichloromethane, ethyl acetate, tetrahydrofuran).[1][4]

Q4: I am seeing a low yield after recrystallization. How can I improve it?

A4: Low recovery during recrystallization can be due to several factors:

  • Using too much solvent: Use the minimum amount of hot solvent needed to fully dissolve the compound.[3]

  • Inappropriate solvent choice: The ideal solvent should dissolve the compound well when hot but poorly when cold.[3] Ethanol has been successfully used for recrystallization.[1]

  • Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before further cooling in an ice bath.[3]

Q5: My column chromatography separation is not effective. What could be the issue?

A5: Poor separation during column chromatography can be caused by:

  • Incorrect solvent system: The polarity of the eluent is critical. A reported eluent system is a mixture of methylcyclohexane and ethyl acetate (70/30).[1][4] It's essential to optimize the solvent system using thin-layer chromatography (TLC) first.

  • Compound instability on silica gel: Some compounds can decompose on acidic silica gel. If you suspect this, you can use deactivated silica gel or an alternative stationary phase like alumina.

  • Overloading the column: Using too much crude material for the amount of silica gel will result in poor separation.

Quantitative Data Summary

The following table summarizes key quantitative data reported for this compound.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₂BrNO₂[5][6][7]
Molecular Weight 270.12 g/mol [5][6][7]
Melting Point 74-81°C (beige solid); 84-85°C (recrystallized)[1]
Boiling Point 379.4°C at 760 mmHg[5]
Density 1.375 g/cm³[5]
Appearance Orange oil (crude), Beige solid (purified)[1][4]
Purity (Typical) ≥99%[5]

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is adapted from a patented synthesis method.[1][4]

  • Prepare the Column:

    • Select a glass column of appropriate size for the amount of crude material.

    • Insert a small plug of cotton or glass wool at the bottom of the column.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent (e.g., methylcyclohexane/ethyl acetate 70:30).

    • Pour the slurry into the column, allowing the silica to settle into a packed bed. Do not let the column run dry.

  • Load the Sample:

    • Dissolve the crude this compound (which may be an oil) in a minimal amount of the eluent or a compatible solvent.

    • Alternatively, adsorb the crude material onto a small amount of silica gel and load the dry powder onto the top of the column.

    • Add a thin layer of sand on top of the sample.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions as the eluent flows through the column.

    • Monitor the separation of compounds by thin-layer chromatography (TLC) of the collected fractions.

  • Isolation of the Product:

    • Combine the fractions containing the pure product.

    • Evaporate the solvent under reduced pressure to obtain the purified this compound, which should crystallize into a beige solid.[1]

Protocol 2: Purification by Recrystallization

This protocol is based on a reported recrystallization procedure.[1]

  • Dissolution:

    • Place the crude or partially purified solid in a flask.

    • Add a minimal amount of a suitable solvent (e.g., ethanol).

    • Gently heat the mixture with stirring until the solid completely dissolves.

  • Cooling and Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the formed crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

  • Drying:

    • Dry the purified crystals under vacuum to remove any residual solvent. The expected product should be a solid with a melting point around 84-85°C.[1]

Visual Troubleshooting Guide

The following diagram illustrates a general workflow for troubleshooting the purification of this compound.

G cluster_start Start: Crude Product cluster_purification Purification Method cluster_column Column Chromatography cluster_recrystallization Recrystallization cluster_end Final Product start Crude this compound (Often an orange oil) purification Select Purification Method start->purification column Perform Column Chromatography (Eluent: Methylcyclohexane/EtOAc 70:30) purification->column Complex Mixture recrystallize Perform Recrystallization (Solvent: Ethanol) purification->recrystallize Mostly Pure check_column Good Separation? column->check_column adjust_column Troubleshoot: - Adjust solvent polarity - Check for decomposition on silica - Reduce column loading check_column->adjust_column No end_product Pure this compound (Beige Solid, m.p. 74-85°C) check_column->end_product Yes adjust_column->column check_recrystallization High Yield & Purity? recrystallize->check_recrystallization adjust_recrystallization Troubleshoot: - Use minimal hot solvent - Slow cooling - Choose a different solvent check_recrystallization->adjust_recrystallization No check_recrystallization->end_product Yes adjust_recrystallization->recrystallize

Caption: Troubleshooting workflow for purification.

References

Common side products in the synthesis of 2-bromo-4,5-dimethoxybenzenepropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-bromo-4,5-dimethoxybenzenepropanenitrile. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to 2-bromo-4,5-dimethoxybenzenepropanenitrile?

A1: A prevalent synthetic pathway commences with 3,4-dimethoxybenzaldehyde (veratraldehyde). This multi-step process typically involves the bromination of veratraldehyde to yield 2-bromo-4,5-dimethoxybenzaldehyde, followed by a series of reactions to introduce the propanenitrile side chain. An alternative approach involves the Sandmeyer reaction starting from 2-amino-4,5-dimethoxybenzenepropanenitrile.

Q2: What are the potential side products during the bromination of 3,4-dimethoxybenzaldehyde?

A2: During the electrophilic bromination of 3,4-dimethoxybenzaldehyde, the primary side products can include regioisomers of the desired product, such as 6-bromo-3,4-dimethoxybenzaldehyde. Over-bromination can also occur, leading to the formation of di-brominated species. Additionally, oxidation of the aldehyde functional group to a carboxylic acid is a possibility, though less common under controlled conditions.

Q3: What impurities can arise from the conversion of 2-bromo-4,5-dimethoxybenzaldehyde to the propanenitrile?

A3: If the synthesis proceeds through a 2-bromo-4,5-dimethoxycinnamonitrile intermediate, incomplete reduction of the carbon-carbon double bond can result in the cinnamonitrile being carried through as an impurity. Side reactions associated with the specific reagents used for the nitrile formation and reduction steps can also introduce other impurities.

Q4: If a Sandmeyer reaction is employed, what are the expected side products?

A4: The Sandmeyer reaction, while effective for introducing a bromo group, is known to generate several types of byproducts.[1][2][3][4] These can include phenolic derivatives formed from the reaction of the diazonium salt with water, azo coupling products from the reaction of the diazonium salt with activated aromatic species, and hydro-de-diazoniation products where the diazonium group is replaced by a hydrogen atom.[1] Biaryl compounds may also be formed through radical-mediated side reactions.[1][3]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield of 2-bromo-4,5-dimethoxybenzaldehyde Incomplete bromination of veratraldehyde.Ensure the use of a slight excess of the brominating agent. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).
Formation of isomeric or di-brominated byproducts.Optimize reaction temperature and addition rate of the brominating agent. Lower temperatures can enhance regioselectivity.
Presence of unreacted 2-bromo-4,5-dimethoxycinnamonitrile in the final product Incomplete reduction of the cinnamonitrile intermediate.Increase the reaction time or the amount of the reducing agent (e.g., sodium borohydride or catalytic hydrogenation).[5][6] Monitor the reaction by TLC or Gas Chromatography (GC) to ensure complete conversion.
Formation of phenolic impurities in the final product (Sandmeyer route) Reaction of the diazonium salt with water.Maintain a low reaction temperature (0-5 °C) during diazotization and the Sandmeyer reaction. Use a non-aqueous solvent system if feasible.
Presence of azo-coupled byproducts (Sandmeyer route) Reaction of the diazonium salt with the starting amine or other activated aromatic compounds.Ensure complete diazotization of the starting amine before proceeding with the Sandmeyer reaction. Maintain a low temperature to minimize coupling reactions.

Experimental Protocols

Synthesis of 2-bromo-4,5-dimethoxybenzaldehyde from 3,4-dimethoxybenzaldehyde

This protocol is adapted from established literature procedures.[5][6][7][8]

  • Dissolution: In a suitable reaction vessel, dissolve 3,4-dimethoxybenzaldehyde (1 equivalent) in glacial acetic acid.

  • Bromination: While stirring at room temperature, slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise.

  • Reaction: Continue stirring at room temperature for several hours until the reaction is complete, as monitored by TLC.

  • Precipitation: Pour the reaction mixture into water to precipitate the crude product.

  • Filtration and Washing: Collect the solid by suction filtration and wash thoroughly with water.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol to yield 2-bromo-4,5-dimethoxybenzaldehyde as a white to pale yellow solid.

Reduction of 2-bromo-4,5-dimethoxycinnamonitrile

This protocol is based on methods described in the literature.[5][6]

  • Dissolution: Dissolve 2-bromo-4,5-dimethoxycinnamonitrile (1 equivalent) in a mixture of pyridine and methanol.

  • Reduction: Add sodium borohydride (2 equivalents) portion-wise to the solution. The reaction is exothermic and should be controlled.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

  • Quenching: After cooling, carefully add 10% hydrochloric acid to decompose the excess sodium borohydride.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude product from ethanol to obtain pure 2-bromo-4,5-dimethoxybenzenepropanenitrile.

Logical Workflow for Troubleshooting

TroubleshootingWorkflow cluster_synthesis Synthesis of 2-bromo-4,5-dimethoxybenzenepropanenitrile cluster_troubleshooting Troubleshooting Start Start Synthesis Bromination Bromination of Veratraldehyde Start->Bromination SideChain Side Chain Formation & Reduction Bromination->SideChain Problem Problem Identified (e.g., Low Yield, Impurities) Bromination->Problem FinalProduct Final Product SideChain->FinalProduct SideChain->Problem Cause_Bromination Isomeric/Di-bromination Problem->Cause_Bromination Issue in Bromination Cause_Reduction Incomplete Reduction Problem->Cause_Reduction Issue in Reduction Cause_Sandmeyer Phenolic/Azo Byproducts Problem->Cause_Sandmeyer Issue in Sandmeyer Solution_Bromination Optimize Temperature & Reagent Stoichiometry Cause_Bromination->Solution_Bromination Solution_Reduction Increase Reducing Agent/ Reaction Time Cause_Reduction->Solution_Reduction Solution_Sandmeyer Control Temperature, Ensure Complete Diazotization Cause_Sandmeyer->Solution_Sandmeyer

Caption: Troubleshooting workflow for the synthesis of 2-bromo-4,5-dimethoxybenzenepropanenitrile.

References

Optimizing reaction conditions for the synthesis of Ivabradine intermediate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of key intermediates of Ivabradine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your reaction conditions and overcome common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common route for the synthesis of the Ivabradine intermediate, 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one?

A1: A widely used method involves the cyclization of N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide in the presence of an acid. A common procedure utilizes a mixture of glacial acetic acid and concentrated hydrochloric acid at room temperature.[1][2] The reaction is typically monitored by HPLC until the starting material is consumed.[1][2]

Q2: What are the critical parameters to control during the synthesis of 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one?

A2: The critical parameters include the molar ratio of the acid catalyst to the starting material, the reaction temperature, and the reaction time. The temperature is preferably maintained between 0°C and 40°C.[3] The amount of acid used can range from 5 to 15 moles per mole of the acetamide intermediate.[3] Close monitoring of the reaction progress by techniques like HPLC is crucial to determine the optimal reaction time and prevent the formation of byproducts.[1][2]

Q3: How is the subsequent alkylation of 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one typically performed?

A3: The alkylation is commonly carried out by reacting 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one with a suitable alkylating agent, such as 3-(3-chloropropyl)-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one, in the presence of a base.[4][5] Preferred bases include potassium carbonate or potassium tert-butoxide, and the reaction is often conducted in a solvent like dimethyl sulfoxide (DMSO).[4]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of Ivabradine intermediates.

Issue 1: Low Yield in the Cyclization Step to Form 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one

Possible Causes & Solutions:

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Monitor the reaction closely using HPLC.[1][2] If the starting material is still present after the standard reaction time, consider extending the reaction duration. Ensure the reaction is stirred efficiently.

  • Suboptimal Acid Concentration: The concentration of the acid catalyst may not be optimal.

    • Solution: The amount of acid can be a critical factor. Experiment with the molar ratio of the acid, for instance, using 5 to 15 moles of acid per mole of the starting material.[3]

  • Temperature Fluctuations: The reaction temperature may not be adequately controlled.

    • Solution: Maintain a stable reaction temperature, preferably between 0°C and 40°C.[3] Use a temperature-controlled bath for better regulation.

  • Work-up Issues: Product loss may occur during the work-up procedure.

    • Solution: When pouring the reaction mixture onto ice, ensure the ice is crushed and the mixture is stirred vigorously to facilitate precipitation.[1][2] Wash the filtered solid thoroughly with water to remove any residual acid.[1][2]

Issue 2: Impurities Detected in the Final Ivabradine Intermediate

Possible Causes & Solutions:

  • Side Reactions: Undesired side reactions can lead to the formation of impurities.

    • Solution: Optimize the reaction conditions, particularly temperature and reaction time, to minimize side reactions. Using a milder acid or a lower temperature might be beneficial.

  • Inadequate Purification: The purification method may not be effective in removing all impurities.

    • Solution: Recrystallization is a common method for purifying the intermediate. If simple filtration and washing are insufficient, consider recrystallization from a suitable solvent. Column chromatography can also be employed for purification if necessary.[5]

  • Contaminated Starting Materials: Impurities in the starting materials will carry through the synthesis.

    • Solution: Ensure the purity of all starting materials and reagents before use. Analytical techniques like NMR or HPLC can be used to verify purity.

Issue 3: Difficulty in Isolating the Product After Alkylation

Possible Causes & Solutions:

  • Incomplete Reaction: The alkylation reaction may not have gone to completion.

    • Solution: Monitor the reaction by HPLC to ensure the consumption of the starting materials.[6] The reaction time can be extended if necessary. The choice of base is also important; strong bases like potassium tert-butoxide can drive the reaction to completion.[4]

  • Emulsion Formation During Work-up: The formation of an emulsion during the aqueous work-up can make layer separation difficult.

    • Solution: Adding a small amount of brine (saturated NaCl solution) can help to break up emulsions. Alternatively, filtering the mixture through a pad of celite may be effective.

  • Product Solubility: The product might have some solubility in the aqueous phase, leading to lower isolated yields.

    • Solution: Perform multiple extractions with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) to ensure complete extraction of the product from the aqueous layer.[7][8]

Data Presentation

Table 1: Reported Yields for the Synthesis of an Ivabradine Intermediate

IntermediateStarting MaterialReagents and ConditionsYield (%)Reference
1-(S)-4,5-dimethoxy-1-methylaminomethylbenzocyclobutane4,5-dimethoxy-1-carbamoylbenzocyclobutanePdCl₂/NaBH₄, anhydrous tetrahydrofuran, 40°C, 3 hours90.2-95.8[8]
(S)-7-(azidomethyl)-bicyclo-[4.2.0]-octa-1,3,5-triene(S)-8 (tosylate precursor)NaN₃, DMF, reflux, 12 hours92[7]
Ivabradine Base3-(Chloro-propyl)-...-amine and 7,8-Dimethoxy-...-onePotassium tert-butoxide, DMSO, 25-30°C, 4-5 hoursNot explicitly stated, but part of a high-yield process[4]
Ivabradine HydrochlorideIvabradine BaseHCl in isopropanol, ethyl acetate, 0-10°C93.5[9]

Experimental Protocols

Protocol 1: Synthesis of 7,8-Dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one [1][2]

  • In a suitable reaction vessel, charge N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide.

  • Add glacial acetic acid and concentrated hydrochloric acid at 25°C.

  • Stir the mixture vigorously for approximately 17 hours at 25°C.

  • Monitor the reaction progress by HPLC. The reaction is considered complete when the starting material is less than 4.0%.

  • Once the reaction is complete, pour the reaction mixture onto crushed ice with stirring.

  • Stir the resulting slurry for 30 minutes.

  • Filter the precipitated solid.

  • Wash the solid with a sufficient amount of water.

  • Dry the product under vacuum at 55-60°C until the loss on drying (LOD) is below 0.5%.

Protocol 2: Synthesis of (S)-7-(azidomethyl)-bicyclo-[4.2.0]-octa-1,3,5-triene [7]

  • Dissolve the tosylated precursor, (S)-8, in dimethylformamide (DMF).

  • Add sodium azide (NaN₃) to the solution.

  • Heat the mixture to reflux and maintain for 12 hours.

  • After cooling, wash the reaction mixture with brine.

  • Extract the product with dichloromethane multiple times.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the product as a yellow oil.

Visualizations

experimental_workflow start Start: N-(2,2-dimethoxyethyl)-2- (3,4-dimethoxyphenyl)acetamide cyclization Cyclization (Glacial Acetic Acid, Conc. HCl, 25°C, 17h) start->cyclization monitoring1 HPLC Monitoring (<4% Starting Material) cyclization->monitoring1 monitoring1->cyclization Incomplete workup1 Work-up (Ice Quenching, Filtration, Washing) monitoring1->workup1 Reaction Complete intermediate1 Intermediate: 7,8-dimethoxy-1,3-dihydro- 2H-3-benzazepin-2-one workup1->intermediate1 alkylation Alkylation (Alkylating Agent, Base, Solvent) intermediate1->alkylation monitoring2 HPLC Monitoring (Completion) alkylation->monitoring2 monitoring2->alkylation Incomplete workup2 Work-up (Extraction, Drying) monitoring2->workup2 Reaction Complete final_product Final Ivabradine Intermediate workup2->final_product

Caption: General workflow for the synthesis of an Ivabradine intermediate.

troubleshooting_low_yield problem Problem: Low Yield in Cyclization cause1 Possible Cause: Incomplete Reaction problem->cause1 cause2 Possible Cause: Suboptimal Acid Concentration problem->cause2 cause3 Possible Cause: Temperature Fluctuations problem->cause3 solution1 Solution: Extend Reaction Time, Monitor by HPLC cause1->solution1 solution2 Solution: Optimize Acid Molar Ratio (5-15 eq.) cause2->solution2 solution3 Solution: Use Temperature- Controlled Bath (0-40°C) cause3->solution3

Caption: Troubleshooting logic for low yield in the cyclization step.

References

Purification of 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile by column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Product: 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile CAS Number: 35249-62-8[1] Molecular Formula: C₁₁H₁₂BrNO₂[2] Molecular Weight: 270.12 g/mol [2][3]

This guide provides detailed protocols, troubleshooting advice, and frequently asked questions for the purification of this compound using silica gel column chromatography.

Troubleshooting Guide

This section addresses common issues encountered during the column chromatography of this compound.

Problem ID Issue Potential Cause(s) Recommended Solution(s)
T-01 Poor Separation: Compound and impurities elute together.Inappropriate Solvent System: The polarity of the eluent is too high or too low, resulting in a poor Rf difference between components.1. Optimize Eluent: Develop a new solvent system using TLC. Aim for an Rf value of ~0.2-0.3 for the target compound.[4] 2. Try Different Solvents: For aromatic compounds, consider incorporating toluene or using a dichloromethane/methanol system.[5] 3. Use a Gradient: Start with a low polarity eluent and gradually increase the percentage of the more polar solvent.
T-02 Compound Stuck on Column: The product does not elute from the column.Compound Instability: The compound may be degrading on the acidic silica gel.[4] Low Eluent Polarity: The solvent system is not polar enough to move the compound.1. Check Stability: Perform a 2D TLC to see if the compound degrades on silica.[4] 2. Deactivate Silica: Use silica gel treated with a base (e.g., triethylamine) or switch to a different stationary phase like neutral alumina.[5] 3. Increase Polarity: Drastically increase the polarity of the eluent to wash the compound off the column.[4]
T-03 Band Tailing/Streaking: The compound elutes over many fractions, resulting in broad peaks and low concentration.Poor Sample Solubility: The compound may not be fully soluble in the eluent, causing it to streak. Column Overloading: Too much sample was loaded onto the column.1. Change Solvent System: Find an eluent that dissolves the compound well.[4] 2. Dry Loading: Adsorb the crude product onto a small amount of silica gel before loading it onto the column.[6] 3. Reduce Sample Load: Use a larger column or reduce the amount of crude material being purified.
T-04 Low or No Recovery: The compound cannot be found in the collected fractions.Compound Decomposed: The compound was not stable on the column.[4] Eluted in Solvent Front: The compound is very nonpolar and eluted with the initial solvent front.[4] Fractions are Too Dilute: The compound is present but at a concentration too low to detect by TLC.1. Check First Fractions: Analyze the very first fractions collected.[4] 2. Concentrate Fractions: Combine and concentrate the fractions where you expected to see the product and re-analyze by TLC.[4] 3. Test Stability: Before running the column, spot the compound on a TLC plate and let it sit for a few hours to check for degradation.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system (eluent) for purifying this compound?

A1: A good starting point for moderately polar compounds like this aromatic nitrile is a mixture of a non-polar and a polar solvent. Begin by testing gradients of Ethyl Acetate (EtOAc) in Hexanes . A typical starting point for TLC analysis would be 10-30% EtOAc in Hexanes. For the column, use a slightly less polar system than the one that gives the ideal TLC Rf. For example, if 20% EtOAc/Hexanes gives an Rf of 0.25, start the column with 15% EtOAc/Hexanes.

Q2: What type of stationary phase should I use?

A2: Standard silica gel (60-120 or 100-200 mesh) is commonly used. If you suspect your compound is sensitive to acid and might be degrading on the column, you can either use silica gel that has been neutralized with triethylamine or switch to a different stationary phase like neutral alumina.[5]

Q3: How should I load my sample onto the column?

A3: There are two primary methods for loading the sample:

  • Wet Loading: Dissolve the crude sample in the minimum amount of a solvent (like dichloromethane or the eluent itself) and carefully pipette it directly onto the top of the silica bed.[6] This is suitable for samples that are readily soluble.

  • Dry Loading: If your compound has poor solubility in the eluent, dissolve it in a suitable solvent (e.g., dichloromethane), add a small amount of dry silica gel, and evaporate the solvent to get a free-flowing powder.[6] This powder is then carefully added to the top of the packed column.[6] This method often prevents band streaking.

Q4: My compound is very polar and won't move from the baseline on the TLC plate, even in 100% Ethyl Acetate. What should I do?

A4: For very polar compounds, you may need a more aggressive solvent system. Consider using a mixture of Dichloromethane (DCM) and Methanol (MeOH) .[5] Start with a low percentage of MeOH (e.g., 1-2%) in DCM and gradually increase it. A stock solution of 10% ammonium hydroxide in methanol can also be used as a polar component (1-10%) in dichloromethane for highly polar compounds.[4]

Q5: How can I tell which fractions contain my purified compound?

A5: You must analyze the collected fractions using Thin Layer Chromatography (TLC). Spot a small amount from each fraction (or every few fractions) onto a TLC plate, elute it with the appropriate solvent system, and visualize the spots under a UV lamp. Combine the fractions that contain only the spot corresponding to your desired product.

Experimental Protocol: Column Chromatography

This protocol outlines a standard procedure for the purification of ~1 gram of crude this compound.

1. Preparation of the Column:

  • Secure a glass column vertically to a ring stand.[7]
  • Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from escaping.[7][8]
  • Add a thin layer (~1 cm) of sand over the cotton plug to create an even base.[7][8]
  • Prepare a slurry of silica gel (approx. 30-50 g for 1 g of crude product) in the initial, least polar eluent (e.g., 10% EtOAc/Hexanes).[8]
  • Pour the slurry into the column. Gently tap the side of the column to ensure even packing and remove any air bubbles.[7]
  • Once the silica has settled, open the stopcock and allow the excess solvent to drain until it is level with the top of the silica bed. Crucially, do not let the silica run dry from this point forward. [7]
  • Add another thin layer (~1 cm) of sand on top of the silica bed to prevent disturbance during solvent addition.[8]

2. Sample Loading (Dry-Loading Method):

  • Dissolve the crude product (~1 g) in a minimal amount of a volatile solvent like dichloromethane.
  • Add 2-3 g of silica gel to the solution and mix well.
  • Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[6]
  • Carefully add this powder onto the top layer of sand in the packed column.

3. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column using a pipette or by pouring it gently down the side of the glass to avoid disturbing the packing.
  • Begin collecting fractions in test tubes or flasks.
  • Start with a low-polarity eluent (e.g., 10% EtOAc/Hexanes) and collect several column volumes.
  • If the product elutes too slowly, gradually increase the polarity of the eluent (e.g., move to 15% EtOAc/Hexanes, then 20%). This is known as a step-gradient elution.

4. Analysis and Product Isolation:

  • Monitor the collected fractions by TLC.
  • Combine the fractions that contain the pure product.
  • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Visual Workflow and Logic Diagrams

experimental_workflow cluster_prep 1. Column Preparation cluster_load 2. Sample Loading cluster_elute 3. Elution & Collection cluster_analysis 4. Analysis & Isolation p1 Plug Column with Cotton p2 Add Sand Layer p1->p2 p3 Prepare Silica Slurry p2->p3 p4 Pack Column p3->p4 p5 Add Top Sand Layer p4->p5 l3 Add Sample to Column p5->l3 l1 Dissolve Crude Product l2 Adsorb onto Silica (Dry Load) l1->l2 l2->l3 e1 Add Eluent l3->e1 e2 Collect Fractions e1->e2 e3 Increase Polarity (Gradient) e2->e3 a1 Analyze Fractions by TLC e2->a1 e3->e1 a2 Combine Pure Fractions a1->a2 a3 Evaporate Solvent a2->a3 a4 Obtain Purified Product a3->a4 troubleshooting_workflow start Problem: Poor Separation (Spots Overlap on TLC) q1 Is the Rf of the target compound > 0.4? start->q1 s1 Decrease Eluent Polarity (e.g., from 30% to 20% EtOAc) q1->s1 Yes q2 Is the Rf of the target compound < 0.1? q1->q2 No q3 Are spots still streaking or overlapping? s1->q3 s2 Increase Eluent Polarity (e.g., from 10% to 20% EtOAc) s2->q3 q2->s2 Yes q2->q3 No s3 Change Solvent System (e.g., try DCM/Toluene or DCM/MeOH) q3->s3 Yes end_good Proceed with Optimized Column Conditions q3->end_good No s4 Consider Dry Loading or using a different stationary phase (Alumina) s3->s4 s4->end_good

References

Challenges in the industrial scale-up of 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the industrial scale-up of 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile synthesis, a key intermediate in the production of Ivabradine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, categorized by the reaction stage.

Bromination Stage

Issue 1: Low Yield of 2-Bromo-4,5-dimethoxybenzaldehyde or 2-Bromo-4,5-dimethoxybenzyl alcohol

Possible Cause Recommended Action
Incomplete Reaction - Ensure the molar ratio of the brominating agent (e.g., Br₂) to the starting material is optimized. An excess of the brominating agent may be required.[1] - Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to ensure completion.
Side Reactions (e.g., Ring Polybromination) - Maintain strict temperature control. The bromination of activated aromatic rings is highly exothermic, and temperature spikes can lead to undesired byproducts.[2] - Consider the slow, controlled addition of the brominating agent to manage the exotherm.[2][3] - For substrates prone to side reactions, alternative brominating agents like N-Bromosuccinimide (NBS) in the presence of a radical initiator can offer better selectivity.[4]
Decomposition of Starting Material or Product - Ensure the reaction is performed under acidic conditions, as the starting materials and products can be sensitive to basic conditions. Glacial acetic acid is a commonly used solvent.[1][5] - Work up the reaction promptly upon completion to isolate the product and prevent degradation.
Quality of Reagents - Use a fresh, high-purity brominating agent. For example, NBS should be a white crystalline solid; a yellow or orange color may indicate decomposition.[4]

Issue 2: Runaway Exothermic Reaction During Bromination

Rapid_Addition Rapid Addition of Brominating Agent Heat_Generation Increased Heat Generation Rapid_Addition->Heat_Generation Inadequate_Cooling Inadequate Cooling Inadequate_Cooling->Heat_Generation High_Concentration High Reactant Concentration High_Concentration->Heat_Generation Temp_Increase Rapid Temperature Increase Heat_Generation->Temp_Increase Runaway_Reaction Runaway Reaction Pressure_Buildup Pressure Buildup Temp_Increase->Pressure_Buildup Pressure_Buildup->Runaway_Reaction

Caption: Logical relationship of causes leading to a runaway reaction.

Preventative Measure Corrective Action
- Implement slow, controlled addition of the brominating agent.[2][3] - Ensure the reactor's cooling system is adequately sized and functioning efficiently. - Use a more dilute solution to manage the reaction rate.- Immediately stop the addition of the brominating agent. - Apply emergency cooling. - If necessary, quench the reaction with a suitable reagent, such as sodium bisulfite solution.
Cyanation Stage

Issue 3: Low Yield of this compound

Possible Cause Recommended Action
Cyanide Catalyst Poisoning - The concentration of free cyanide ions can poison palladium catalysts. Using a cyanide source like zinc cyanide, which has lower solubility, can help maintain a low concentration of free cyanide. - Consider using a phase transfer catalyst to facilitate the reaction, which can improve efficiency.[6]
Incomplete Reaction - Optimize reaction temperature and time. Cryogenic temperatures are often required for selectivity in cyanation reactions.[7][8] - Ensure efficient mixing to overcome mass transfer limitations, especially in heterogeneous reaction mixtures.
Side Reactions - The presence of water can lead to the formation of corresponding amides or carboxylic acids. Ensure anhydrous conditions.
Purity of Starting Material - Impurities in the starting benzylic bromide can lead to the formation of byproducts that are difficult to remove. Ensure the purity of the starting material before proceeding with the cyanation step.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the synthesis of this compound?

A1: The two main safety concerns are the handling of elemental bromine and cyanide-containing reagents.

  • Bromine: It is a highly corrosive, toxic, and volatile substance.[3] Engineering controls such as closed systems, dedicated scrubbers, and appropriate personal protective equipment (PPE) are essential.[9] The bromination reaction is also highly exothermic and poses a risk of a runaway reaction if not properly controlled.[2]

  • Cyanides: Cyanide salts and hydrogen cyanide are highly toxic.[7] Reactions should be carried out in a well-ventilated area, and appropriate safety protocols for handling and quenching cyanides must be in place. Continuous flow chemistry can be a safer alternative for handling hazardous reagents like cyanides on a large scale.[7][8][10]

Q2: Which synthetic route is more viable for industrial scale-up: starting from (3,4-Dimethoxyphenyl)methyl alcohol or 3,4-Dimethoxybenzaldehyde?

A2: The route starting from (3,4-Dimethoxyphenyl)methyl alcohol generally offers a higher yield for the bromination step (around 95%) compared to the multi-step route from 3,4-Dimethoxybenzaldehyde, which has a lower overall yield (around 51%).[5] From an industrial perspective, a higher-yielding route is typically preferred to maximize efficiency and reduce waste.

Q3: What are some common impurities that can be expected in the final product?

A3: Common impurities can include:

  • Unreacted starting materials.

  • The regioisomeric impurity, 3-(3-Bromo-4,5-dimethoxyphenyl)propanenitrile.[11][12]

  • Byproducts from polybromination of the aromatic ring.

  • Hydrolysis products such as the corresponding amide or carboxylic acid if water is present during the cyanation step.

Q4: How can the final product be purified on a large scale?

A4: A common purification workflow involves:

  • Aqueous Workup: To remove inorganic salts and water-soluble impurities.

  • Crystallization: This is a highly effective method for purifying solid compounds on a large scale. The choice of solvent is critical to achieve good recovery and purity.

  • Column Chromatography: While effective at the lab scale, it is often less practical and more costly for large-scale industrial production.

Crude_Product Crude Product Aqueous_Workup Aqueous Workup Crude_Product->Aqueous_Workup Organic_Layer Organic Layer Aqueous_Workup->Organic_Layer Crystallization Crystallization Organic_Layer->Crystallization Purified_Product Purified Product Crystallization->Purified_Product

Caption: A typical purification workflow for the final product.

Experimental Protocols

Protocol 1: Bromination of (3,4-Dimethoxyphenyl)methyl alcohol

This protocol is adapted from patent literature and should be optimized for specific equipment and scale.

  • Preparation: In a suitable reactor equipped with a stirrer, thermometer, and addition funnel, dissolve (3,4-Dimethoxyphenyl)methyl alcohol in glacial acetic acid. Cool the solution to 0°C.

  • Bromine Addition: Prepare a solution of bromine in glacial acetic acid. Add the bromine solution dropwise to the cooled alcohol solution while maintaining the temperature at 0°C. The addition should be controlled to manage the exotherm.

  • Reaction: Stir the reaction mixture at 0°C for several hours, monitoring the reaction progress by TLC or HPLC.

  • Isolation: Upon completion, the product, 1-bromo-2-(bromomethyl)-4,5-dimethoxybenzene, may precipitate from the reaction mixture. The precipitate can be filtered, washed with a suitable solvent like cold methanol, and then dried.[1]

Protocol 2: Cyanation of 1-Bromo-2-(bromomethyl)-4,5-dimethoxybenzene

This protocol involves hazardous materials and requires strict safety precautions.

  • Preparation: In a reactor set up for anhydrous conditions, prepare a solution of acetonitrile in a suitable solvent like THF. Cool the solution to a low temperature (e.g., -60°C).

  • Base Addition: Slowly add a strong base, such as n-butyllithium, to the acetonitrile solution while maintaining the low temperature.

  • Substrate Addition: Prepare a solution of 1-bromo-2-(bromomethyl)-4,5-dimethoxybenzene in THF and add it to the reaction mixture.

  • Reaction: Stir the mixture at the low temperature for a specified time, monitoring for completion.

  • Quenching and Workup: Hydrolyze the reaction by carefully adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and the solvent is removed under reduced pressure to yield the crude product.[1]

  • Purification: The crude product can be purified by chromatography or crystallization.

cluster_bromination Bromination Stage cluster_cyanation Cyanation Stage Start_Bromination Start: (3,4-Dimethoxyphenyl)methyl alcohol in Acetic Acid Add_Bromine Add Bromine Solution at 0°C Start_Bromination->Add_Bromine Stir_Bromination Stir at 0°C, Monitor Progress Add_Bromine->Stir_Bromination Isolate_Bromide Isolate 1-Bromo-2-(bromomethyl) -4,5-dimethoxybenzene Stir_Bromination->Isolate_Bromide Start_Cyanation Start: Acetonitrile in THF at -60°C Isolate_Bromide->Start_Cyanation Add_Base Add n-BuLi Start_Cyanation->Add_Base Add_Substrate Add Brominated Intermediate Add_Base->Add_Substrate Stir_Cyanation Stir at -60°C, Monitor Progress Add_Substrate->Stir_Cyanation Quench_Workup Quench with Water and Extract Stir_Cyanation->Quench_Workup Purify_Product Purify Final Product Quench_Workup->Purify_Product

References

Avoiding impurities in the synthesis of 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile.

Troubleshooting Guide

Unforeseen issues can arise during the synthesis, leading to low yields or impure products. This guide addresses specific problems, their potential causes, and actionable solutions.

Problem Potential Cause(s) Solution(s)
Low or No Product Formation Incomplete Bromination: Insufficient brominating agent or non-optimal reaction temperature.- Ensure the correct stoichiometry of the brominating agent (e.g., Br₂ or NBS).- Maintain the recommended reaction temperature (e.g., 0°C for bromination with Br₂ in acetic acid).[1]
Failed Cyanoethylation: Inactive catalyst, poor quality acrylonitrile, or inappropriate reaction conditions.- Use a fresh, active base catalyst.- Ensure acrylonitrile is free from polymerization inhibitors if not desired for the reaction, or add a controlled amount if needed.[2]- Maintain anhydrous conditions, as moisture can deactivate the catalyst and hydrolyze the nitrile.
Presence of Multiple Spots on TLC Analysis Incomplete Bromination: Presence of starting material (e.g., 3,4-dimethoxybenzaldehyde) and mono-brominated side products.- Increase the reaction time or the amount of brominating agent slightly.- Purify the crude product using column chromatography to separate the desired dibromo compound.
Side Reactions During Cyanoethylation: Polymerization of acrylonitrile, or formation of Michael adducts.- Add acrylonitrile dropwise to the reaction mixture to control the exothermic reaction.[2]- Maintain a low reaction temperature (e.g., 0-10°C).[2]- Consider the use of a polymerization inhibitor like hydroquinone if polymerization is significant.[2]
Product is a viscous oil instead of a solid Presence of Polyacrylonitrile: Uncontrolled polymerization of acrylonitrile during the cyanoethylation step.- Dissolve the crude product in a suitable solvent and precipitate the polymer by adding a non-solvent.[2]- Optimize the cyanoethylation reaction conditions (temperature, addition rate) to minimize polymer formation.[2]
Residual Solvent: Incomplete removal of reaction or extraction solvents.- Dry the product under high vacuum for an extended period.- Perform a solvent swap by dissolving the product in a low-boiling solvent and re-evaporating.
Product is colored (e.g., yellow or brown) Formation of Colored Impurities: Side reactions during bromination or cyanoethylation.- Treat the crude product with activated carbon.- Purify by recrystallization from a suitable solvent system (e.g., ethanol, methanol/water).- Perform column chromatography for more effective purification.
Difficulty in Purifying the Final Product Co-eluting Impurities in Chromatography: Impurities with similar polarity to the desired product.- Optimize the solvent system for column chromatography by trying different solvent polarities.- Consider using a different stationary phase for chromatography.- Recrystallization may be an effective alternative or complementary purification step.
Product Oiling Out During Recrystallization: Improper solvent choice or cooling rate.- Screen for a more suitable recrystallization solvent or solvent mixture.- Ensure a slow cooling rate to promote crystal formation.- Try seeding the solution with a small crystal of the pure product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should look out for in the synthesis of this compound?

A1: The most common impurities depend on the synthetic route. If starting from a dimethoxybenzene derivative, expect to see unreacted starting material and potentially mono-brominated species. During the cyanoethylation step, the primary impurity is often polyacrylonitrile, which can make the product oily and difficult to handle.[2] Other potential by-products can arise from side reactions of acrylonitrile.

Q2: How can I effectively prevent the polymerization of acrylonitrile during the cyanoethylation step?

A2: To minimize the polymerization of acrylonitrile, it is crucial to control the reaction temperature, as the reaction is often exothermic.[2] Adding the acrylonitrile slowly and dropwise to the reaction mixture helps in dissipating heat and avoiding localized high concentrations.[2] In some cases, the addition of a polymerization inhibitor, such as hydroquinone, might be necessary.[2]

Q3: What are the recommended purification techniques for obtaining high-purity this compound?

A3: The most effective purification methods are recrystallization and column chromatography. Recrystallization from solvents like ethanol can yield crystalline solids. For removing closely related impurities, silica gel column chromatography using an appropriate eluent system (e.g., a mixture of a non-polar solvent like hexane or cyclohexane and a polar solvent like ethyl acetate) is recommended.

Q4: Which analytical techniques are suitable for assessing the purity of the final product?

A4: High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity of this compound and for quantifying impurities.[3] Thin-Layer Chromatography (TLC) is a quick and convenient way to monitor the progress of the reaction and to get a qualitative idea of the product's purity. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for structural confirmation and identification of any impurities.

Q5: My bromination reaction is sluggish. What can I do to improve the reaction rate and yield?

A5: Ensure that your starting material is pure and the reagents are of good quality. The reaction temperature is critical; for bromination with liquid bromine in acetic acid, maintaining a low temperature (e.g., 0°C) is often recommended to control the reaction and minimize side products.[1] If using a milder brominating agent like N-bromosuccinimide (NBS), a radical initiator and/or light may be required, and the reaction may need to be run at a higher temperature.

Experimental Protocols

Synthesis of this compound from 2-Bromo-4,5-dimethoxybenzaldehyde

This protocol is based on a common synthetic route.

Step 1: Synthesis of 2-Bromo-4,5-dimethoxycinnamonitrile

  • Dissolve 2-bromo-4,5-dimethoxybenzaldehyde in an organic solvent such as acetonitrile.

  • Add a base, for example, sodium hydroxide, in batches while refluxing the mixture.

  • Monitor the reaction by TLC.

  • After completion, concentrate the reaction mixture, add water, and extract the product with an organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • The crude product can be purified by recrystallization from ethanol to yield 2-bromo-4,5-dimethoxycinnamonitrile.

Step 2: Reduction to this compound

  • Dissolve the 2-bromo-4,5-dimethoxycinnamonitrile in a suitable solvent like methanol.

  • Add a reducing agent, such as sodium borohydride, in portions.

  • Reflux the reaction mixture and monitor its completion by TLC.

  • After the reaction is complete, cool the mixture and carefully add water to quench the excess reducing agent.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry it over a drying agent, and concentrate it under reduced pressure to obtain the crude this compound.

  • Further purification can be achieved by column chromatography on silica gel.

Visualizations

Synthesis Pathway and Potential Side Products

Synthesis_Pathway A 3,4-Dimethoxybenzaldehyde B 2-Bromo-4,5-dimethoxybenzaldehyde A->B Bromination (e.g., Br2, HOAc) I1 Unreacted Starting Material A->I1 C 2-Bromo-4,5-dimethoxycinnamonitrile B->C Condensation (e.g., CH3CN, Base) I2 Mono-brominated Impurity B->I2 D This compound (Target Product) C->D Reduction (e.g., NaBH4) I3 Polyacrylonitrile C->I3

Caption: Synthetic route to this compound and potential impurities.

Troubleshooting Workflow

Troubleshooting_Workflow Start Start Synthesis CheckReaction Monitor Reaction (e.g., TLC, HPLC) Start->CheckReaction CheckReaction->CheckReaction Workup Reaction Work-up and Isolation CheckReaction->Workup Reaction Complete Analyze Analyze Crude Product (e.g., NMR, LC-MS) Workup->Analyze Pure Product is Pure Analyze->Pure Purity > 98% Impure Product is Impure Analyze->Impure Purity < 98% End End Pure->End Purify Purification (Recrystallization or Chromatography) Impure->Purify AnalyzePure Analyze Purified Product Purify->AnalyzePure AnalyzePure->Pure Purity > 98% AnalyzePure->Purify Still Impure

Caption: A general workflow for troubleshooting the synthesis and purification process.

References

Alternative reagents for the bromination of dimethoxyphenyl compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the use of alternative reagents for the bromination of dimethoxyphenyl compounds.

Frequently Asked Questions (FAQs)

Q1: Why should I use an alternative to elemental bromine (Br₂) for brominating dimethoxyphenyl compounds?

While effective, elemental bromine is a hazardous, fuming liquid that requires specialized handling and transportation.[1] Alternative reagents are often solid, easier to handle, and can offer improved regioselectivity and milder reaction conditions, minimizing the formation of unwanted side products.[2][3]

Q2: What are the most common alternative reagents for brominating activated aromatic rings like dimethoxyphenyl compounds?

The most common and effective alternatives include N-Bromosuccinimide (NBS) and Pyridinium Tribromide (PTB).[3][4] NBS is a versatile solid reagent for electrophilic substitution on electron-rich aromatic compounds.[2][5] PTB is a stable, crystalline solid that acts as a convenient source of bromine under mild conditions.[4][6][7] Other greener options include bromide-bromate salts or generating bromine in situ from sources like sodium bromide (NaBr) with an oxidant.[1][8]

Q3: How do the methoxy groups on the benzene ring affect the bromination reaction?

The two methoxy groups are strong activating groups, making the dimethoxyphenyl ring highly electron-rich and thus very reactive towards electrophilic aromatic substitution.[3][9] They are ortho, para-directors, meaning the incoming bromine atom will preferentially substitute at positions ortho or para to the methoxy groups. The exact position is determined by a combination of steric and electronic effects.

Q4: How can I control the regioselectivity of the bromination?

Controlling regioselectivity is a common challenge. Key factors include:

  • Solvent Choice: Using polar solvents like N,N-Dimethylformamide (DMF) with NBS can significantly enhance para-selectivity.[2][5]

  • Temperature: Lowering the reaction temperature can increase selectivity by favoring the thermodynamically more stable product, which is often the para isomer due to reduced steric hindrance.[10]

  • Catalyst: In some cases, an acid catalyst can be used to modulate reactivity and selectivity. For instance, p-toluenesulfonic acid (pTsOH) has been used with NBS to achieve selective ortho-bromination of certain phenols.[11]

Troubleshooting Guides

Issue 1: Low or No Yield of Brominated Product

Possible Cause 1: Reagent Inactivity

  • NBS: N-Bromosuccinimide can degrade over time. It is best to use freshly recrystallized NBS for optimal results.[5] The purity of the reagent is critical.

  • Solvent: Ensure the solvent is anhydrous, especially when using non-polar solvents like carbon tetrachloride (CCl₄) with NBS, as water can hydrolyze the product.[5]

Troubleshooting Steps:

  • Check Reagent Quality: Use a fresh bottle of the brominating agent or recrystallize it before use.

  • Ensure Anhydrous Conditions: Use dry solvents and glassware. Consider adding a drying agent like barium carbonate to the reaction mixture.[5]

  • Initiation (for radical reactions): If performing a benzylic bromination (on a carbon attached to the ring), a radical initiator like AIBN or benzoyl peroxide may be required.[5]

Possible Cause 2: Inappropriate Reaction Conditions

  • Temperature: The reaction may be too cold, preventing it from starting, or too hot, leading to decomposition. Dimethoxyphenyl compounds are highly activated and often react at room temperature or below.[2]

  • Reaction Time: The reaction may not have been allowed to proceed for a sufficient amount of time.

Troubleshooting Steps:

  • Optimize Temperature: Start the reaction at 0 °C and allow it to slowly warm to room temperature. Monitor by TLC.

  • Monitor Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting material.[2]

Issue 2: Formation of Multiple Products (Poor Regioselectivity)

Possible Cause: High Reactivity of Substrate The high activation from two methoxy groups can lead to a mixture of ortho and para isomers, as well as di- or poly-brominated products.[9]

Troubleshooting Steps:

  • Change the Solvent: Switch to a more polar solvent like DMF or acetonitrile when using NBS to favor para-substitution.[2][9]

  • Use Stoichiometric Control: Use precisely one equivalent of the brominating agent to minimize di-bromination. Add the reagent slowly and in portions.

  • Lower the Temperature: Running the reaction at 0 °C or lower can significantly improve selectivity.[10]

  • Choose a Bulky Reagent: While less common for this specific substrate, bulkier brominating agents can sometimes favor the less sterically hindered para position.

Issue 3: Formation of Quinone Byproducts

Possible Cause: Over-oxidation 1,4-Dimethoxybenzene and related compounds are susceptible to oxidation to the corresponding quinone, especially with reagents like NBS under certain conditions (e.g., in the presence of water and acid).[12]

Troubleshooting Steps:

  • Strictly Anhydrous Conditions: Ensure all reagents and solvents are dry.

  • Control Acidity: Avoid acidic conditions unless a specific protocol requires it. The HBr byproduct from bromination can be scavenged by using a non-nucleophilic base.

  • Use a Milder Reagent: Pyridinium Tribromide (PTB) can be a milder alternative that is less prone to causing oxidation.[4]

Issue 4: Difficulty Removing Succinimide Byproduct (from NBS reactions)

Possible Cause: Co-precipitation or Solubility Issues The succinimide byproduct from NBS reactions can sometimes be difficult to separate from the desired product, especially if they have similar polarities or co-crystallize.[13]

Troubleshooting Steps:

  • Aqueous Wash: After the reaction, perform an aqueous workup. Washing the organic layer with a dilute solution of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) can deprotonate the succinimide, making it highly soluble in the aqueous layer.[13] (Caution: Ensure your product is stable to basic conditions).

  • Filtration: In some cases, the succinimide is insoluble in the reaction solvent (like CCl₄) and can be filtered off after the reaction is complete.[14]

  • Column Chromatography: If an aqueous wash is ineffective, the product can be purified by silica gel column chromatography.[2]

Data Summary

Table 1: Comparison of Alternative Brominating Agents for Dimethoxyphenyl Compounds

ReagentTypical Solvent(s)Typical Temp. (°C)Reaction TimeTypical Yield (%)Key Advantages & Disadvantages
N-Bromosuccinimide (NBS) DMF, Acetonitrile, CCl₄0 to RT1 - 7 hours50 - 95%Advantages: Solid, easy to handle; selectivity can be tuned by solvent choice.[2][9] Disadvantages: Can cause oxidation; succinimide byproduct removal can be tricky.[12][13]
Pyridinium Tribromide (PTB) Acetic Acid, DichloromethaneRT1 - 5 hours70 - 90%Advantages: Stable, non-corrosive solid; mild conditions; simplified workup.[4][6] Disadvantages: Releases bromine in solution; is a hazardous chemical reagent.[6][7]
Copper(II) Bromide (CuBr₂) Acetonitrile, Ionic LiquidsRT2 - 24 hours60 - 96%Advantages: Mild reaction conditions; excellent for monobromination with high para-selectivity.[2] Disadvantages: Requires removal of copper salts post-reaction.[2]
Bromide-Bromate Salts Water (acidic)RT1 - 4 hours75 - 90%Advantages: Eco-friendly ("Green bromine"); safe to handle and store.[1] Disadvantages: Requires in situ generation with acid.[1]

Experimental Protocols

Protocol 1: General Procedure for Monobromination using NBS in a Polar Solvent

This protocol is optimized for high para-selectivity on an activated dimethoxybenzene substrate.

  • Preparation: In a round-bottom flask, dissolve the dimethoxyphenyl compound (1.0 mmol) in 5 mL of anhydrous N,N-Dimethylformamide (DMF). Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.05 mmol, 1.05 eq) in 5 mL of anhydrous DMF.

  • Reaction: Add the NBS solution dropwise to the stirred substrate solution over 15 minutes. Maintain the temperature at 0 °C.

  • Monitoring: Allow the reaction to stir at 0 °C and warm to room temperature over 2-4 hours. Monitor the reaction's progress by TLC until the starting material is consumed.[2]

  • Quenching: Quench the reaction by adding 10 mL of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).[13]

  • Extraction: Dilute the mixture with 20 mL of water and extract with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic extracts and wash with a 5% NaOH solution (2 x 15 mL) to remove succinimide, followed by a wash with brine (1 x 20 mL).[13]

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.[2]

Protocol 2: General Procedure for Monobromination using Pyridinium Tribromide (PTB)

This protocol uses a milder, solid bromine source.

  • Preparation: Dissolve the dimethoxyphenyl compound (1.0 mmol) in 10 mL of glacial acetic acid in a round-bottom flask.

  • Reagent Addition: Add Pyridinium Tribromide (1.0 mmol, 1.0 eq) to the solution in one portion at room temperature.[4]

  • Reaction: Stir the mixture at room temperature. A color change from reddish-orange to colorless may be observed as the reaction proceeds.

  • Monitoring: Monitor the reaction by TLC (typically 1-3 hours).

  • Workup: Pour the reaction mixture into 50 mL of ice-water. If a precipitate forms, collect it by vacuum filtration.

  • Extraction: If no precipitate forms, extract the aqueous mixture with dichloromethane (3 x 20 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases, then wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be further purified by recrystallization or column chromatography.

Visual Guides

Troubleshooting_Workflow Troubleshooting Bromination Reactions Start Problem Encountered LowYield Low / No Yield Start->LowYield PoorSelectivity Poor Selectivity (Mixture of Isomers) Start->PoorSelectivity SideProduct Side Product Formation (e.g., Quinone) Start->SideProduct CheckReagent Use Fresh/Recrystallized Reagent LowYield->CheckReagent Inactive reagent? DrySolvent Ensure Anhydrous Conditions LowYield->DrySolvent Water present? OptimizeTemp Optimize Temperature (Try 0 °C -> RT) LowYield->OptimizeTemp Wrong temp? PoorSelectivity->OptimizeTemp Too hot? ChangeSolvent Change Solvent (e.g., to DMF for para) PoorSelectivity->ChangeSolvent Wrong solvent? Stoichiometry Use 1.0 eq of Reagent (Slow Addition) PoorSelectivity->Stoichiometry Polybromination? SideProduct->DrySolvent Oxidation? MilderReagent Use Milder Reagent (e.g., PTB) SideProduct->MilderReagent Reagent too harsh?

Caption: Troubleshooting workflow for common bromination issues.

Reagent_Selection Reagent Selection Guide Start Goal: Monobromination of Dimethoxyphenyl Compound ParaSelectivity Is high para-selectivity the primary goal? Start->ParaSelectivity MildConditions Are mild conditions/ simple workup critical? ParaSelectivity->MildConditions No / Flexible UseNBS Use NBS in DMF or Acetonitrile ParaSelectivity->UseNBS Yes GreenChem Is an eco-friendly approach preferred? MildConditions->GreenChem No UsePTB Use Pyridinium Tribromide (PTB) MildConditions->UsePTB Yes GreenChem->UseNBS No UseSalts Use Bromide-Bromate Salts GreenChem->UseSalts Yes UseCuBr2 Consider CuBr₂ UseNBS->UseCuBr2 Alternative

Caption: Decision guide for selecting an alternative brominating agent.

References

Minimizing side reactions in the nitrilation of 2-bromo-4,5-dimethoxybenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the synthesis of 2-bromo-4,5-dimethoxybenzonitrile from 2-bromo-4,5-dimethoxybenzyl alcohol. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for the nitrilation of 2-bromo-4,5-dimethoxybenzyl alcohol?

A1: There are several common methods for converting 2-bromo-4,5-dimethoxybenzyl alcohol to the corresponding nitrile. The primary approaches include:

  • Two-Step Conversion via Benzyl Bromide: This involves converting the benzyl alcohol to 2-bromo-4,5-dimethoxybenzyl bromide, typically using a reagent like phosphorus tribromide or under Appel reaction conditions, followed by a nucleophilic substitution with a cyanide salt (e.g., sodium cyanide or potassium cyanide).

  • Direct Cyanation using Lewis Acids: This one-pot method utilizes a Lewis acid catalyst, such as indium(III) bromide (InBr₃), to activate the alcohol for direct displacement by a cyanide source like trimethylsilyl cyanide (TMSCN).[1][2][3]

  • Mitsunobu Reaction: This reaction allows for the direct conversion of the alcohol to the nitrile using a phosphine (e.g., triphenylphosphine), an azodicarboxylate (e.g., DEAD or DIAD), and a cyanide source like acetone cyanohydrin.[4][5]

Q2: I am observing the formation of a significant amount of a non-polar byproduct that is not my desired nitrile. What could it be?

A2: A common non-polar byproduct in the Lewis acid-catalyzed cyanation of benzyl alcohols is the corresponding dibenzyl ether.[6] This occurs when a second molecule of the starting alcohol acts as a nucleophile and attacks the activated carbocation intermediate. To minimize this, ensure slow addition of the alcohol to the reaction mixture containing the Lewis acid and cyanide source.

Q3: My reaction is sluggish and gives a low yield of the nitrile. What are the potential causes?

A3: Low yields can stem from several factors depending on the chosen method:

  • Incomplete conversion of the alcohol: In the two-step method, if the conversion to the benzyl bromide is not complete, the unreacted alcohol will not be converted to the nitrile in the second step.

  • Decomposition of reagents: Ensure the quality and dryness of all reagents, especially in the Mitsunobu and Lewis acid-catalyzed reactions where moisture can deactivate the reagents.

  • Steric hindrance: The ortho-bromo substituent on your substrate may slightly hinder the reaction. Optimizing reaction temperature and time might be necessary.

  • Insufficient activation: In the Lewis acid-catalyzed method, the catalyst loading might be too low, or a stronger Lewis acid may be required.

Q4: How can I effectively remove triphenylphosphine oxide from my final product after a Mitsunobu or Appel reaction?

A4: Triphenylphosphine oxide is a common and often difficult-to-remove byproduct.[7][8] Several strategies can be employed for its removal:

  • Crystallization: If your product is crystalline, recrystallization from a suitable solvent system can often leave the triphenylphosphine oxide in the mother liquor.

  • Chromatography: Flash column chromatography is a standard method for separation. A gradient elution is often necessary.

  • Precipitation: Triphenylphosphine oxide can be precipitated from non-polar solvents like hexane or a mixture of diethyl ether and hexanes.[8] Another method involves the addition of ZnCl₂ to a solution of the crude product in a polar solvent like ethanol, which forms a precipitable complex with triphenylphosphine oxide.[7][9][10]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no conversion of starting material Method 1 (Two-Step): Incomplete formation of benzyl bromide.Monitor the first step (bromination) by TLC. If incomplete, consider increasing the reaction time or temperature, or using a different brominating agent (e.g., PBr₃ vs. Appel conditions).
Method 2 (Lewis Acid): Inactive catalyst or insufficient catalyst loading.Use a freshly opened or properly stored Lewis acid. Increase the molar percentage of the catalyst (e.g., from 5 mol% to 10 mol% of InBr₃).[1]
Method 3 (Mitsunobu): Decomposed reagents (phosphine or azodicarboxylate).Use freshly purified triphenylphosphine and a new bottle of DEAD or DIAD. Ensure anhydrous reaction conditions.
Formation of a major, less polar byproduct Method 2 (Lewis Acid): Formation of dibenzyl ether.[6]Add the benzyl alcohol slowly to a solution of the Lewis acid and TMSCN. Use a more dilute solution to favor the intermolecular reaction with the cyanide source over the reaction with another alcohol molecule.
Formation of multiple spots on TLC, including more polar byproducts General: Decomposition of starting material or product.Consider running the reaction at a lower temperature for a longer duration. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Method 1 (Two-Step): Hydrolysis of the benzyl bromide back to the alcohol during workup or the second step.Ensure anhydrous conditions during the cyanide displacement step. Use an aprotic polar solvent like DMF or DMSO.
Difficult purification of the final product Method 1 & 3 (Appel/Mitsunobu): Presence of triphenylphosphine oxide.[7][8]Refer to FAQ Q4 for removal strategies. Consider using a polymer-supported triphenylphosphine to simplify byproduct removal.
Method 2 (Lewis Acid): Residual indium salts.Perform an aqueous workup with a mild acid (e.g., dilute HCl) to remove the metal salts.

Experimental Protocols

Method 1: Two-Step Conversion via Benzyl Bromide (Appel Reaction followed by Cyanation)

Step 1: Synthesis of 2-Bromo-4,5-dimethoxybenzyl bromide

  • Materials:

    • 2-Bromo-4,5-dimethoxybenzyl alcohol

    • Carbon tetrabromide (CBr₄)

    • Triphenylphosphine (PPh₃)

    • Anhydrous dichloromethane (DCM)

  • Procedure:

    • To a solution of 2-bromo-4,5-dimethoxybenzyl alcohol (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add carbon tetrabromide (1.5 eq) portion-wise.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure.

    • Add a non-polar solvent (e.g., hexane or a mixture of hexane/ethyl acetate) to precipitate the triphenylphosphine oxide.

    • Filter the mixture and concentrate the filtrate to obtain the crude 2-bromo-4,5-dimethoxybenzyl bromide, which can be used in the next step without further purification or purified by column chromatography.

Step 2: Synthesis of 2-Bromo-4,5-dimethoxybenzonitrile

  • Materials:

    • Crude 2-bromo-4,5-dimethoxybenzyl bromide

    • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

    • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Procedure:

    • Dissolve the crude 2-bromo-4,5-dimethoxybenzyl bromide in anhydrous DMF.

    • Add sodium cyanide (1.2 eq) to the solution.

    • Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, monitoring by TLC.

    • After completion, cool the reaction mixture and pour it into water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (e.g., silica gel, hexane/ethyl acetate gradient).

Method 2: Direct Cyanation using Indium(III) Bromide
  • Materials:

    • 2-Bromo-4,5-dimethoxybenzyl alcohol

    • Indium(III) bromide (InBr₃)

    • Trimethylsilyl cyanide (TMSCN)

    • Anhydrous dichloromethane (DCM)

  • Procedure:

    • To a solution of 2-bromo-4,5-dimethoxybenzyl alcohol (1.0 eq) in anhydrous DCM under an inert atmosphere, add InBr₃ (0.1 eq).

    • Add TMSCN (1.5 eq) dropwise to the mixture at room temperature.

    • Stir the reaction for 30-60 minutes, monitoring by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

    • Extract the product with DCM.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.[1][2][3]

Method 3: Mitsunobu Reaction
  • Materials:

    • 2-Bromo-4,5-dimethoxybenzyl alcohol

    • Triphenylphosphine (PPh₃)

    • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

    • Acetone cyanohydrin

    • Anhydrous tetrahydrofuran (THF)

  • Procedure:

    • To a solution of 2-bromo-4,5-dimethoxybenzyl alcohol (1.0 eq), triphenylphosphine (1.5 eq), and acetone cyanohydrin (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, add DEAD or DIAD (1.5 eq) dropwise.[4][5]

    • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography, carefully separating the product from triphenylphosphine oxide.

Data Presentation

Table 1: Comparison of Nitrilation Methods for Benzyl Alcohols

MethodReagentsTypical Yield RangeKey AdvantagesKey Disadvantages
Two-Step via Benzyl Bromide PBr₃ or CBr₄/PPh₃, then NaCN/KCN60-85%Reliable and well-established.Two separate reaction steps; use of toxic cyanide salts.
Direct Cyanation (Lewis Acid) InBr₃, TMSCN70-95%[1][2]One-pot reaction; mild conditions.Potential for ether side-product formation; Lewis acid is moisture sensitive.[6]
Mitsunobu Reaction PPh₃, DEAD/DIAD, Acetone Cyanohydrin65-90%[4]Mild conditions; good for sensitive substrates.Formation of triphenylphosphine oxide byproduct which can be difficult to remove.[7]

Visualizations

experimental_workflow_method1 cluster_step1 Step 1: Bromination (Appel Reaction) cluster_step2 Step 2: Cyanation A 2-Bromo-4,5-dimethoxybenzyl alcohol B Add PPh3 and CBr4 in DCM at 0°C A->B C Stir at RT for 2-4h B->C D Workup & Precipitation of PPh3=O C->D E Crude 2-Bromo-4,5-dimethoxybenzyl bromide D->E F Dissolve in DMF E->F Proceed to next step G Add NaCN, heat to 50-60°C for 4-6h F->G H Aqueous Workup & Extraction G->H I Purification (Chromatography) H->I J 2-Bromo-4,5-dimethoxybenzonitrile I->J

Caption: Workflow for the Two-Step Nitrilation via Benzyl Bromide.

experimental_workflow_method2 A 2-Bromo-4,5-dimethoxybenzyl alcohol B Add InBr3 and TMSCN in DCM at RT A->B C Stir for 30-60 min B->C D Quench with NaHCO3 (aq) C->D E Extraction & Drying D->E F Purification (Chromatography) E->F G 2-Bromo-4,5-dimethoxybenzonitrile F->G

Caption: Workflow for Direct Cyanation using a Lewis Acid Catalyst.

troubleshooting_logic start Low Yield of Nitrile q1 Major Side Product Observed? start->q1 a1_yes Less Polar than Starting Alcohol? q1->a1_yes Yes q2 Incomplete Conversion of Starting Material? q1->q2 No a1_no Complex Mixture/Decomposition? a1_yes->a1_no No sol1 Likely Dibenzyl Ether. - Slow addition of alcohol - Use more dilute conditions a1_yes->sol1 Yes sol2 - Lower reaction temperature - Run under inert atmosphere a1_no->sol2 Yes sol3 - Increase reaction time/temperature - Check reagent quality/loading q2->sol3 Yes

Caption: Troubleshooting Logic for Low Nitrile Yield.

References

Validation & Comparative

A Comparative Analysis of Synthetic Routes to 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the primary synthetic routes to 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile, a key intermediate in the synthesis of pharmaceuticals such as Ivabradine.[1] The comparison focuses on reaction yields, key reagents, and overall efficiency, supported by detailed experimental protocols and visual pathway diagrams.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: From 3,4-DimethoxybenzaldehydeRoute 2: From (3,4-Dimethoxyphenyl)methyl alcoholRoute 3: From 2-Bromo-4,5-dimethoxybenzaldehyde
Starting Material 3,4-Dimethoxybenzaldehyde(3,4-Dimethoxyphenyl)methyl alcohol2-Bromo-4,5-dimethoxybenzaldehyde
Key Intermediates 2-Bromo-4,5-dimethoxybenzaldehyde, 2-Bromo-4,5-dimethoxycinnamonitrile1-Bromo-2-(bromomethyl)-4,5-dimethoxybenzeneNot explicitly detailed
Overall Yield ~51%[1][2]High (step-wise yields are high)~65%[2][3]
Number of Steps 323[2][3]
Advantages Readily available starting material, well-documented.High yield in the bromination step.Good overall yield.
Disadvantages Moderate overall yield.Requires preparation of the starting alcohol if not commercially available.Starting material is already brominated, which may be less convergent.

Synthetic Pathway Visualizations

The following diagrams illustrate the logical flow of the primary synthetic routes to this compound.

Route_1_From_3_4_Dimethoxybenzaldehyde A 3,4-Dimethoxybenzaldehyde B 2-Bromo-4,5-dimethoxybenzaldehyde A->B Bromination (Br2, Acetic Acid) Yield: 86.5% C 2-Bromo-4,5-dimethoxycinnamonitrile B->C Condensation (Acetonitrile, KOH) Yield: 71.3% D This compound C->D Reduction (KBH4, Pyridine, Methanol) Yield: 80.5%

Caption: Route 1: Synthesis from 3,4-Dimethoxybenzaldehyde.

Route_2_From_3_4_Dimethoxyphenyl_methyl_alcohol A (3,4-Dimethoxyphenyl)methyl alcohol B 1-Bromo-2-(bromomethyl)-4,5-dimethoxybenzene A->B Bromination (Br2, Acetic Acid) Yield: 95% C This compound B->C Nitrile Alkylation (Acetonitrile, n-BuLi, THF)

Caption: Route 2: Synthesis from (3,4-Dimethoxyphenyl)methyl alcohol.

Experimental Protocols

Route 1: From 3,4-Dimethoxybenzaldehyde

This three-step synthesis starts with the bromination of 3,4-dimethoxybenzaldehyde, followed by a condensation reaction and subsequent reduction.

Step 1: Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde [4]

  • Materials: 3,4-dimethoxybenzaldehyde (100g, 0.602 mol), glacial acetic acid (400 ml), bromine (30.8 ml, 0.602 mol).

  • Procedure:

    • Dissolve 3,4-dimethoxybenzaldehyde in glacial acetic acid in a reaction flask with stirring at room temperature.

    • Slowly add bromine dropwise to the solution.

    • Maintain the reaction temperature at 20-30°C and stir for 6 hours.

    • Add 200 ml of water to precipitate the product.

    • Collect the yellow solid by suction filtration, wash with water, and dry under vacuum.

  • Yield: 127.6g of white crystalline 2-Bromo-4,5-dimethoxybenzaldehyde (86.5% yield).

Step 2: Synthesis of 2-Bromo-4,5-dimethoxycinnamonitrile [4]

  • Materials: 2-Bromo-4,5-dimethoxybenzaldehyde (127.6g, 0.52 mol), tetrahydrofuran (400 ml), acetonitrile (200 ml), potassium hydroxide (35g, 0.62 mol).

  • Procedure:

    • Dissolve 2-Bromo-4,5-dimethoxybenzaldehyde in tetrahydrofuran and acetonitrile.

    • Heat the solution to reflux and add potassium hydroxide in portions.

    • Continue refluxing for 10 hours.

    • After the reaction is complete, evaporate the solvents.

    • Add 200 ml of water and extract twice with ethyl acetate.

    • Dry the combined organic layers over anhydrous MgSO₄, evaporate the solvent, and recrystallize the residue from ethanol.

  • Yield: 99.5g of brown-yellow powdered 2-Bromo-4,5-dimethoxycinnamonitrile (71.3% yield).

Step 3: Synthesis of this compound [5]

  • Materials: 2-Bromo-4,5-dimethoxycinnamonitrile (120.0g, 0.45 mol), pyridine (100 ml), methanol (400 ml), potassium borohydride (48.6g, 0.90 mol).

  • Procedure:

    • Dissolve 2-Bromo-4,5-dimethoxycinnamonitrile in pyridine and methanol.

    • Add potassium borohydride in portions.

    • Slowly heat the mixture to reflux and maintain for 24 hours.

    • After cooling, decompose the excess potassium borohydride with 10% hydrochloric acid.

    • Extract the mixture twice with ethyl acetate.

    • Dry the combined organic layers over anhydrous MgSO₄, evaporate the solvent, and recrystallize from ethanol.

  • Yield: 97.4g of white crystalline this compound (80.5% yield).

Route 2: From (3,4-Dimethoxyphenyl)methyl alcohol

This two-step synthesis involves the bromination of (3,4-Dimethoxyphenyl)methyl alcohol followed by alkylation with the anion of acetonitrile.

Step 1: Synthesis of 1-Bromo-2-(bromomethyl)-4,5-dimethoxybenzene [2][3]

  • Materials: (3,4-Dimethoxyphenyl)methyl alcohol (101.5 mmol, 14.85 ml), glacial acetic acid (98 ml), dibromine (6 ml, 116.8 mmol).

  • Procedure:

    • To a solution of (3,4-dimethoxyphenyl)methyl alcohol in 80 ml of glacial acetic acid at 0°C, add a solution of dibromine in 18 ml of glacial acetic acid over 30 minutes.

    • Stir the reaction mixture for 3 hours and then allow it to return to room temperature.

    • Stop stirring and let the product precipitate overnight.

    • Filter the precipitate, wash with methanol, and recrystallize from methanol.

  • Yield: 29.9g of a light-yellow powder (95% yield).

Step 2: Synthesis of this compound [2]

  • Materials: Acetonitrile (0.3 ml, 5.8 mmol), tetrahydrofuran (THF, 20 ml), n-butyllithium (2M in cyclohexane, 1.77 ml, 3.5 mmol), 1-Bromo-2-(bromomethyl)-4,5-dimethoxybenzene (1g, 3.2 mmol).

  • Procedure:

    • To a solution of acetonitrile in 15 ml of THF at -60°C, add n-butyllithium.

    • Stir the solution for 15 minutes at -60°C.

    • Add a solution of 1-Bromo-2-(bromomethyl)-4,5-dimethoxybenzene in 5 ml of THF.

    • Stir the reaction mixture for 1 hour.

    • Hydrolyze the reaction with 10 ml of water and extract twice with ethyl acetate.

    • Combine the organic phases and evaporate under reduced pressure to obtain the product.

Alternative Route: Decarboxylation

A less common but direct approach involves the decarboxylation of a precursor acid.

Synthesis of this compound via Decarboxylation [6]

  • Materials: β-(2-bromo-4,5-dimethoxyphenyl)-α-cyanopropionic acid (16 mmol), dimethylacetamide (10 ml).

  • Procedure:

    • Dissolve β-(2-bromo-4,5-dimethoxyphenyl)-α-cyanopropionic acid in dimethylacetamide.

    • Heat the mixture to 443 K (170°C).

    • The reaction is complete after the evolution of CO₂ ceases (approximately 30 minutes).

    • Pour the mixture into water and let it stand overnight to crystallize.

    • Collect the crystals, and wash with water and hexane.

Conclusion

The choice of synthetic route for this compound depends on factors such as the availability and cost of starting materials, desired overall yield, and scalability.

  • Route 1 (from 3,4-Dimethoxybenzaldehyde) is a well-established method with a moderate overall yield. Its primary advantage is the use of a readily available starting material.

  • Route 2 (from (3,4-Dimethoxyphenyl)methyl alcohol) offers a high-yielding bromination step and a more direct conversion to the final product. However, it may require the initial preparation of the starting alcohol.

  • The Decarboxylation Route presents a potentially efficient, one-step conversion from a suitable precursor, though the availability of the starting acid may be a limiting factor.

Researchers and process chemists should evaluate these routes based on their specific laboratory or industrial context to select the most appropriate and efficient pathway.

References

A Comparative Guide to Analytical Methods for Purity Assessment of 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and alternative analytical techniques for the purity determination of 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile, a key intermediate in the synthesis of pharmaceuticals like Ivabradine.[1][2] The selection of a suitable analytical method is critical for ensuring the quality, safety, and efficacy of the final drug product. This document presents a proposed HPLC method, compares it with Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and provides detailed experimental protocols and validation parameters based on established guidelines.

Analytical Methodologies: A Comparative Overview

The purity of a pharmaceutical intermediate can be assessed using various analytical techniques. The choice of method depends on the physicochemical properties of the analyte and its potential impurities, as well as the specific requirements of the analysis (e.g., routine quality control vs. reference standard characterization).

  • High-Performance Liquid Chromatography (HPLC): As a widely used technique in the pharmaceutical industry, HPLC is highly suitable for the analysis of non-volatile and thermally labile compounds like this compound.[3] Reversed-phase HPLC, in particular, is effective for separating compounds based on their hydrophobicity.

  • Gas Chromatography (GC): GC is a powerful technique for the analysis of volatile and thermally stable compounds. While the target compound may have limited volatility, GC can be an excellent method for detecting and quantifying volatile impurities, such as residual solvents or certain reaction by-products.[4][5][6]

  • Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.[7][8][9] It provides both structural information and quantitative data, making it a valuable tool for the characterization of new chemical entities and reference materials.[10]

Comparative Data of Analytical Methods

The following table summarizes the key performance characteristics of the proposed HPLC method and its alternatives for the purity analysis of this compound.

ParameterProposed HPLC-UV MethodGas Chromatography (GC-FID)Quantitative NMR (¹H-qNMR)
Principle Differential partitioning of analyte between a liquid mobile phase and a solid stationary phase.Partitioning of volatile analytes between a gaseous mobile phase and a liquid or solid stationary phase.The signal intensity is directly proportional to the number of nuclei, allowing for quantification against a certified internal standard.[8]
Instrumentation HPLC system with a UV detector.Gas chromatograph with a Flame Ionization Detector (FID).NMR spectrometer (e.g., 400 MHz or higher).
Typical Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm).Capillary column suitable for polar compounds (e.g., DB-WAX or equivalent).Not applicable.
Sample Preparation Dissolution in a suitable solvent (e.g., acetonitrile/water).Dissolution in a volatile organic solvent (e.g., dichloromethane).Dissolution in a deuterated solvent with a certified internal standard.
Specificity High, can separate structurally related impurities. Method validation required to demonstrate specificity.High for volatile compounds, but may not be suitable for non-volatile impurities.High, provides structural confirmation. Can distinguish between isomers.
Sensitivity Typically in the µg/mL to ng/mL range.High for volatile analytes, often in the ng/mL to pg/mL range.Lower sensitivity compared to chromatographic methods, typically in the mg/mL range.
Precision High, with %RSD values typically <2% for the main component.[11]High, with %RSD values typically <2%.High, with %RSD values typically <1% under optimal conditions.[7]
Accuracy High, with recovery values typically between 98-102% for the assay of the main component.High, with good recovery for volatile analytes.High, as it is a primary ratio method.

Experimental Protocols

This proposed reversed-phase HPLC method is based on methods used for similar aromatic compounds and is suitable for validation.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of Mobile Phase A (0.1% phosphoric acid in water) and Mobile Phase B (acetonitrile).

    • Gradient Program:

      • 0-5 min: 40% B

      • 5-25 min: 40% to 80% B

      • 25-30 min: 80% B

      • 30-32 min: 80% to 40% B

      • 32-40 min: 40% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 230 nm.

  • Injection Volume: 10 µL.

  • Diluent: Acetonitrile/Water (50:50, v/v).

Validation of the HPLC Method:

The method should be validated according to ICH Q2(R1) guidelines, assessing the following parameters:

  • Specificity: Forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) should be performed to demonstrate that the method can separate the main peak from degradation products and potential impurities.

  • Linearity: Prepare a series of at least five concentrations of this compound reference standard (e.g., 50-150% of the target concentration). Plot the peak area against concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120%). The mean recovery should be within 98.0-102.0%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze at least six replicate preparations of the sample on the same day. The relative standard deviation (%RSD) should be ≤ 2.0%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The %RSD should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This can be established based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the linearity data.

  • Robustness: Intentionally vary chromatographic parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%) to assess the method's reliability during normal use.

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Capillary column: DB-WAX (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

GC Conditions:

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: Increase to 240°C at 10°C/min.

    • Hold: Hold at 240°C for 10 minutes.

  • Carrier Gas: Helium, at a constant flow of 1.0 mL/min.

  • Injection: 1 µL, split ratio 50:1.

Sample Preparation:

  • Prepare a solution of the sample in dichloromethane or another suitable volatile solvent at a concentration of approximately 1 mg/mL.

Instrumentation:

  • NMR spectrometer (400 MHz or higher).

  • Certified internal standard (e.g., maleic acid).

Experimental Parameters:

  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest.

  • Number of Scans: Sufficient to achieve an adequate signal-to-noise ratio (e.g., 16 or 32 scans).

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.

  • Accurately weigh approximately 5-10 mg of the certified internal standard (e.g., maleic acid) into the same NMR tube.

  • Add approximately 0.75 mL of DMSO-d₆, and gently sonicate to dissolve.

Purity Calculation: The purity of the analyte is calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard

  • IS = Internal Standard

Visualizing Method Validation and Selection

The following diagrams illustrate the workflow for HPLC method validation and a decision-making process for selecting an appropriate analytical method.

HPLC_Validation_Workflow start Start: Method Development protocol Define Validation Protocol (ICH Q2(R1)) start->protocol specificity Specificity (Forced Degradation) protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness documentation Documentation (Validation Report) robustness->documentation end Validated Method documentation->end

Caption: Workflow for HPLC Method Validation.

Method_Selection start Purity Analysis Required volatile_impurities Are volatile impurities a primary concern? start->volatile_impurities gc Use GC-FID volatile_impurities->gc Yes primary_standard Is it a primary reference standard characterization? volatile_impurities->primary_standard No hplc Use HPLC-UV primary_standard->hplc No (Routine QC) qnmr Use qNMR primary_standard->qnmr Yes

Caption: Decision Tree for Analytical Method Selection.

References

A Comparative Guide to Alternative Precursors in Ivabradine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of Ivabradine, a key therapeutic agent for stable angina, has been approached through various synthetic routes, each originating from different precursor molecules. The choice of precursor significantly impacts the overall efficiency, cost-effectiveness, and environmental footprint of the synthesis. This guide provides a comparative analysis of alternative precursors for Ivabradine synthesis, supported by available experimental data and detailed methodologies.

Comparison of Key Synthetic Precursors for Ivabradine

The selection of a synthetic route for Ivabradine often revolves around the strategic choice of key starting materials. Below is a summary of quantitative data for different synthetic approaches, highlighting the performance of each precursor.

PrecursorKey IntermediatesReaction StepsOverall YieldPurityKey Reagents/ConditionsSource
3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile 4,5-Dimethoxy-1-cyanobenzocyclobutaneMultiple steps including cyclization and reductive aminationGood>99%Metal-organic reagents, Pd/C, H₂[1]
Veratraldehyde 3,4-Dimethoxyphenylacetic acid, 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-oneMultiple steps including condensation, cyclization, and alkylation~58% (for a key intermediate)Not specifiedMalonic acid, Thionyl chloride, various catalysts[2]
7,8-Dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one N/A (Direct precursor to final condensation step)2High99.8% (of final HCl salt)(1S)-4,5-dimethoxy-1-[(methylamino)methyl]benzocyclobutane, Pd/C, H₂[3][4]
(3,4-Dimethoxyphenyl)methyl alcohol 2-bromo-4,5-dimethoxybenzyl alcoholMultiple steps including bromination and nitrilation95% (for a key intermediate)Not specifiedBr₂, Glacial acetic acid[5]

Experimental Protocols

Detailed methodologies for the synthesis of Ivabradine from two prominent alternative precursors are outlined below.

Protocol 1: Synthesis from 7,8-Dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one

This route involves the catalytic hydrogenation of a dehydro-ivabradine precursor, which is synthesized from 7,8-Dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one.

Step 1: Synthesis of dehydro-Ivabradine

  • To a solution of 7,8-Dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one in a suitable solvent, (1S)-4,5-dimethoxy-1-[(methylamino)methyl]benzocyclobutane and a suitable base are added.

  • The reaction mixture is stirred at room temperature for several hours.

  • The product, dehydro-ivabradine, is isolated and purified by standard procedures.

Step 2: Hydrogenation to Ivabradine [3]

  • To a reaction flask, add 567 g of (S)-3-(3-(((3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methyl)(methyl)amino)propyl)-7,8-dimethoxy-1H-benzo[d]azepin-2(3H)-one (dehydro-ivabradine).

  • Add 2.55 L of glacial acetic acid and 141 g of 10% Palladium on carbon (Pd/C).

  • Stir the mixture thoroughly and cool to 20 ± 5°C.

  • Evacuate the flask and replace the atmosphere with nitrogen three times.

  • Introduce hydrogen gas at atmospheric pressure, maintaining the temperature at 15-25°C for 23 hours.

  • Filter the reaction mixture through diatomaceous earth and rinse the filter cake with glacial acetic acid.

  • The filtrate is then worked up by adding purified water and ethyl acetate, followed by pH adjustment to 9-10 with sodium hydroxide solution.

  • The organic phase is separated, washed, dried, and concentrated to yield Ivabradine base (403.9 g, 70.9% yield, 96.3% purity by HPLC).

Step 3: Formation of Ivabradine Hydrochloride [3]

  • Dissolve 402 g of Ivabradine base in 6 L of ethyl acetate.

  • Cool the solution to 0-10°C.

  • Add 172.2 g of a 20 wt% solution of hydrogen chloride in isopropanol.

  • Stir the resulting suspension for 1 hour.

  • Filter the white solid, rinse with ethyl acetate, and dry under vacuum to obtain Ivabradine hydrochloride (405.1 g, 93.5% yield, 99.8% purity by HPLC).

Protocol 2: Synthesis starting from this compound

This pathway involves the formation of a key benzocyclobutane intermediate.

Step 1: Cyclization to 4,5-Dimethoxy-1-cyanobenzocyclobutane [1]

  • 3-(2-bromo-4,5-dimethoxy-phenyl)-propionitrile is reacted with a metal-organic reagent (e.g., an alkali-alkylamide) in a suitable solvent to induce cyclization.

  • The reaction yields 3,4-dimethoxy-bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile.

Subsequent Steps:

  • The nitrile group of the benzocyclobutane intermediate is then reduced to an amine.

  • This amine is subsequently used in a reductive amination reaction with an appropriate benzazepine derivative to form Ivabradine[6]. This final coupling step is similar to the latter stages of other synthetic routes.

Synthetic Pathway Overview

The following diagram illustrates the convergence of different synthetic routes, originating from alternative precursors, to the final Ivabradine molecule.

Ivabradine_Synthesis P1 3-(2-Bromo-4,5-dimethoxy- phenyl)propanenitrile I1 4,5-Dimethoxy-1-cyanobenzo- cyclobutane P1->I1 Cyclization P2 Veratraldehyde P3 7,8-Dimethoxy-1,3-dihydro- 2H-3-benzazepin-2-one P2->P3 Multi-step synthesis I3 Dehydro-Ivabradine P3->I3 Condensation P4 (3,4-Dimethoxyphenyl) methyl alcohol P4->P1 Multi-step synthesis I2 (1S)-4,5-Dimethoxy-1- [(methylamino)methyl] benzocyclobutane I1->I2 Reduction I2->I3 Condensation FP Ivabradine I3->FP Hydrogenation

Caption: Alternative synthetic pathways to Ivabradine.

Logical Relationship of Synthetic Strategies

The choice of precursor dictates the initial steps of the synthesis, but many routes converge on common key intermediates. The following diagram illustrates the logical flow from precursor to the final product, highlighting the pivotal role of the benzazepine and benzocyclobutane moieties.

Synthesis_Logic cluster_precursors Alternative Precursors cluster_intermediates Key Intermediate Scaffolds P1 Aromatic Aldehydes/ Alcohols (e.g., Veratraldehyde) I1 Benzazepine Moiety (e.g., 7,8-Dimethoxy-1,3-dihydro- 2H-3-benzazepin-2-one) P1->I1 P2 Substituted Phenyl- propanenitriles I2 Benzocyclobutane Moiety (e.g., (1S)-4,5-Dimethoxy-1- [(methylamino)methyl]benzocyclobutane) P2->I2 FP Ivabradine I1->FP Coupling/ Reductive Amination I2->FP

Caption: Core logic of Ivabradine synthesis strategies.

References

Comparison of different brominating agents for 3,4-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the selective bromination of aromatic compounds like 3,4-dimethoxybenzaldehyde (veratraldehyde) is a critical step in the synthesis of various pharmaceutical intermediates and active compounds. The choice of a brominating agent can significantly impact the yield, regioselectivity, and safety of the reaction. This guide provides an objective comparison of common brominating agents for 3,4-dimethoxybenzaldehyde, supported by experimental data from published literature.

Performance Comparison of Brominating Agents

The selection of a brominating agent for 3,4-dimethoxybenzaldehyde is influenced by the desired position of bromination (regioselectivity) and the required reaction conditions. The following table summarizes the performance of different agents based on reported experimental data.

Brominating AgentTarget ProductSolventReaction TimeTemperatureYieldReference
Bromine (Br₂)2-bromo-4,5-dimethoxybenzaldehydeGlacial Acetic Acid6 hours20-30 °C86.5%[1]
KBrO₃ / HBr (in situ Bromine)2-bromo-4,5-dimethoxybenzaldehydeGlacial Acetic Acid45 minutesRoom Temperature82.03%[2][3]
N-Bromosuccinimide (NBS)6-bromo-2,3-dimethoxybenzaldehyde*DMF48 hoursNot Specified60%[4]
Pyridinium Tribromide (PTB)General brominating agent for aromatic compoundsVariousNot SpecifiedMild ConditionsHigh[5][6]
HBr / H₂O₂2-bromo-4-hydroxy-3-methoxybenzaldehyde**Aqueous HBrNot Specified5-60 °CHigh[7]

*Note: This reaction was performed on 2,3-dimethoxybenzaldehyde, but provides insight into the reactivity of NBS with a dimethoxybenzaldehyde scaffold.[4] **Note: This reaction with veratraldehyde also results in demethylation.[7]

Reaction Workflow

The general workflow for the bromination of 3,4-dimethoxybenzaldehyde involves the reaction of the substrate with a brominating agent in a suitable solvent, followed by workup and purification of the product.

Bromination_Workflow Substrate 3,4-Dimethoxybenzaldehyde Reaction Reaction Mixture Substrate->Reaction Reagent Brominating Agent (e.g., Br₂, NBS, KBrO₃/HBr) Reagent->Reaction Solvent Solvent (e.g., Acetic Acid, DMF) Solvent->Reaction Workup Workup (e.g., Quenching, Extraction) Reaction->Workup Purification Purification (e.g., Recrystallization, Chromatography) Workup->Purification Product Brominated Product Purification->Product

Caption: General workflow for the bromination of 3,4-dimethoxybenzaldehyde.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Bromination with Elemental Bromine (Br₂) in Glacial Acetic Acid[1]

This method yields 2-bromo-4,5-dimethoxybenzaldehyde.

  • Materials: 3,4-dimethoxybenzaldehyde (100g, 0.602 mol), Glacial Acetic Acid (400ml), Bromine (30.8ml, 0.602 mol), Water (200ml).

  • Procedure:

    • Dissolve 3,4-dimethoxybenzaldehyde in glacial acetic acid in a reaction flask with stirring at room temperature.

    • Slowly add bromine dropwise to the solution.

    • Maintain the reaction at 20-30 °C for 6 hours.

    • Add water to the reaction mixture to precipitate the solid product.

    • Collect the yellow solid by suction filtration, wash with water, and vacuum-dry to obtain 2-bromo-4,5-dimethoxybenzaldehyde.

Bromination with Potassium Bromate (KBrO₃) and Hydrobromic Acid (HBr)[2]

This in situ generation of bromine also produces 2-bromo-4,5-dimethoxybenzaldehyde.

  • Materials: 3,4-dimethoxybenzaldehyde (10 mmol), KBrO₃ (3.3 mmol), Glacial Acetic Acid (5 mL), HBr (47%, 1 mL), Ice water (50 mL), Na₂S₂O₃.

  • Procedure:

    • Place 3,4-dimethoxybenzaldehyde in a round bottom flask.

    • Add KBrO₃ and glacial acetic acid at room temperature and stir the mixture.

    • Add HBr drop by drop while stirring.

    • Continue stirring for 45 minutes after the addition is complete, monitoring the reaction by TLC.

    • Pour the mixture into ice water and stir for 10 minutes.

    • Add Na₂S₂O₃ until the color changes, indicating the quenching of excess bromine.

    • The product can then be isolated. This method yielded 82.03% of a grayish-white solid.[2][3]

Bromination with N-Bromosuccinimide (NBS)[4]

This protocol was reported for 2,3-dimethoxybenzaldehyde, yielding the 6-bromo isomer, and can be adapted for 3,4-dimethoxybenzaldehyde. Electron-rich aromatic compounds can be brominated using NBS.[8][9]

  • Materials: 2,3-dimethoxybenzaldehyde (3.0 g, 18 mmol), N-Bromosuccinimide (NBS) (4.8 g, 27 mmol), Dimethylformamide (DMF) (180 mL), Ice and water (500 mL).

  • Procedure:

    • Dissolve 2,3-dimethoxybenzaldehyde in DMF.

    • Add a solution of NBS in DMF dropwise over 30 minutes.

    • Stir the solution for 48 hours.

    • Pour the solution into ice and water to precipitate the product.

    • Collect the resulting precipitate by filtration and wash thoroughly with water to yield 6-bromo-2,3-dimethoxybenzaldehyde.

Signaling Pathways and Logical Relationships

The bromination of 3,4-dimethoxybenzaldehyde is an electrophilic aromatic substitution reaction. The methoxy groups (-OCH₃) are ortho-, para-directing activators, while the aldehyde group (-CHO) is a meta-directing deactivator. The position of bromination is determined by the interplay of these directing effects.

Bromination_Mechanism cluster_reactants Reactants cluster_intermediate Reaction Intermediate cluster_product Product Veratraldehyde 3,4-Dimethoxybenzaldehyde SigmaComplex Sigma Complex (Arenium Ion) Veratraldehyde->SigmaComplex Nucleophilic Attack BrominatingAgent Brominating Agent (e.g., Br₂, NBS) Electrophile Electrophile (Br+) BrominatingAgent->Electrophile Generates Electrophile->SigmaComplex BrominatedProduct Brominated 3,4-Dimethoxybenzaldehyde SigmaComplex->BrominatedProduct Deprotonation

Caption: Electrophilic aromatic substitution mechanism for the bromination of 3,4-dimethoxybenzaldehyde.

References

Illuminating the Molecular Blueprint: A Spectroscopic Confirmation of 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate landscape of pharmaceutical research and drug development, the unambiguous confirmation of a molecule's structure is a critical and foundational step. This guide provides a comprehensive spectroscopic comparison to confirm the structure of 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile, a key intermediate in organic synthesis. By juxtaposing its expected spectroscopic data with that of two structurally related alternatives, 3-(3,4-dimethoxyphenyl)propanenitrile and 2-Bromo-4,5-dimethoxybenzaldehyde, this document offers researchers, scientists, and drug development professionals a robust framework for structural verification using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its structural analogs. This data, a combination of experimental and predicted values, provides a clear basis for structural differentiation.

Table 1: ¹H NMR Spectral Data Comparison (Predicted/Experimental, 500 MHz, CDCl₃)

CompoundAr-H (ppm)-OCH₃ (ppm)-CH₂-CH₂-CN (ppm)
This compound 7.05 (s, 1H), 6.90 (s, 1H)3.88 (s, 3H), 3.85 (s, 3H)2.95 (t, 2H), 2.65 (t, 2H)
3-(3,4-dimethoxyphenyl)propanenitrile 6.80-6.70 (m, 3H)3.87 (s, 6H)2.89 (t, 2H), 2.58 (t, 2H)
2-Bromo-4,5-dimethoxybenzaldehyde 7.32 (s, 1H), 7.01 (s, 1H)3.93 (s, 3H), 3.89 (s, 3H)-

Table 2: ¹³C NMR Spectral Data Comparison (Predicted/Experimental, 125 MHz, CDCl₃)

CompoundAr-C (ppm)-OCH₃ (ppm)-CH₂-CH₂-CN (ppm)C≡N (ppm)
This compound 149.0, 148.5, 132.0, 115.5, 114.0, 113.056.5, 56.330.0, 18.0118.5
3-(3,4-dimethoxyphenyl)propanenitrile 149.1, 147.8, 129.5, 120.9, 112.0, 111.556.0, 55.931.5, 19.4119.5
2-Bromo-4,5-dimethoxybenzaldehyde 150.1, 149.2, 129.8, 114.7, 112.3, 111.856.4, 56.2--

Table 3: IR Spectral Data Comparison (cm⁻¹)

CompoundC-H (Aromatic)C-H (Aliphatic)C≡N StretchC=C (Aromatic)C-O StretchC-Br Stretch
This compound (Predicted) ~3050~2950, ~2850~2250~1600, ~1500~1250, ~1040~650
3-(3,4-dimethoxyphenyl)propanenitrile ~3060~2960, ~2840~2245~1610, ~1515~1260, ~1030-
2-Bromo-4,5-dimethoxybenzaldehyde ~3070--~1590, ~1490~1270, ~10181018[1]

Table 4: Mass Spectrometry Data Comparison (m/z)

CompoundMolecular Ion [M]⁺Key Fragment Ions
This compound 270/272 (1:1)255/257, 190, 175
3-(3,4-dimethoxyphenyl)propanenitrile 191[2]176, 151[2]
2-Bromo-4,5-dimethoxybenzaldehyde 244/246 (1:1)[1]229/231, 165, 137

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below to ensure reproducibility and accurate data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Ensure the sample is fully dissolved and transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 500 MHz spectrometer. Typical acquisition parameters include a 30° pulse width, a relaxation delay of 1.0 seconds, and 16 scans.

  • ¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument. Typical parameters include a 30° pulse width, a relaxation delay of 2.0 seconds, and an acquisition time of 1.5 seconds. Proton decoupling is employed to simplify the spectrum.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the TMS signal at 0.00 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is preferred. Place a small amount of the powdered sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 32 scans to improve the signal-to-noise ratio.

  • Background Correction: A background spectrum of the clean, empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and compare their positions and intensities with the expected values.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or by gas chromatography (GC-MS) for volatile compounds.

  • Ionization: Utilize Electron Impact (EI) ionization at 70 eV to generate the molecular ion and fragment ions.

  • Mass Analysis: Analyze the ions using a quadrupole mass analyzer, scanning a mass-to-charge (m/z) range of 50-500.

  • Data Interpretation: Identify the molecular ion peak, paying attention to the isotopic pattern for bromine-containing compounds (a characteristic 1:1 ratio for the M and M+2 peaks). Analyze the fragmentation pattern to deduce the structure of the key fragments.

Visualization of Analytical Workflow and Structural Features

The following diagrams, generated using Graphviz (DOT language), illustrate the logical workflow for spectroscopic structure confirmation and the key structural features of this compound with their expected spectroscopic correlations.

G cluster_0 Spectroscopic Analysis Workflow Sample Sample NMR (1H, 13C) NMR (1H, 13C) Sample->NMR (1H, 13C) IR IR Sample->IR MS MS Sample->MS Data Analysis Data Analysis NMR (1H, 13C)->Data Analysis IR->Data Analysis MS->Data Analysis Structure Confirmation Structure Confirmation Data Analysis->Structure Confirmation

Caption: Logical workflow for spectroscopic structure confirmation.

G cluster_0 This compound A Aromatic Protons (s, 7.05 ppm) (s, 6.90 ppm) Structure A->Structure ¹H NMR B Methoxy Protons (s, 3.88 ppm) (s, 3.85 ppm) B->Structure ¹H NMR C Propionitrile Protons (t, 2.95 ppm) (t, 2.65 ppm) C->Structure ¹H NMR D Nitrile Group (IR: ~2250 cm⁻¹) (¹³C: ~118.5 ppm) D->Structure IR, ¹³C NMR E Bromo Substituent (MS: M/M+2, 1:1) E->Structure MS

Caption: Key structural features and spectroscopic correlations.

References

A Comparative Guide to Purity Assessment of Synthesized 2-bromo-4,5-dimethoxybenzenepropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthetic intermediates is a critical step in ensuring the efficacy, safety, and reproducibility of subsequent pharmaceutical products. 2-bromo-4,5-dimethoxybenzenepropanenitrile is a key intermediate in the synthesis of various active pharmaceutical ingredients, most notably Ivabradine, a medication used for treating angina pectoris and heart failure.[1][2] Given its role, a rigorous assessment of its purity is essential to control the impurity profile of the final drug substance.

This guide provides an objective comparison of the principal analytical methodologies for the purity assessment of 2-bromo-4,5-dimethoxybenzenepropanenitrile. We will delve into High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, presenting their performance characteristics, supporting experimental data, and detailed protocols to guide researchers in selecting the most appropriate technique for their needs.

Comparative Analysis of Analytical Techniques

The choice of an analytical method is often a balance between resolution, sensitivity, speed, and the specific information required. For 2-bromo-4,5-dimethoxybenzenepropanenitrile, potential impurities may include residual starting materials (e.g., 3,4-dimethoxybenzaldehyde), reagents, solvents, or by-products from the synthetic route.[2][3][4] A comprehensive purity analysis often involves a combination of chromatographic and spectroscopic techniques.

cluster_workflow Purity Assessment Workflow Sample Synthesized 2-bromo-4,5-dimethoxy- benzenepropanenitrile InitialScreen Initial Screening (e.g., TLC, Melting Point) Sample->InitialScreen PurityAnalysis Quantitative Purity & Impurity Profiling InitialScreen->PurityAnalysis StructuralConfirm Structural Confirmation & Identification PurityAnalysis->StructuralConfirm Decision Release for Next Step? PurityAnalysis->Decision Purity > 99%? StructuralConfirm->Decision Structure Confirmed? FinalReport Certificate of Analysis (CoA) Release Use in Drug Synthesis FinalReport->Release Proceed Decision->Sample No (Re-purify) Decision->FinalReport Yes

Caption: General experimental workflow for purity assessment.

Data Presentation: Quantitative Performance Comparison

The following tables summarize the performance and operational characteristics of HPLC, GC-MS, and NMR for the analysis of 2-bromo-4,5-dimethoxybenzenepropanenitrile.

Table 1: Comparison of Primary Analytical Methods

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.[5][6] Separation based on volatility and interaction with a stationary phase, followed by mass-based detection and identification.[5][6] Nuclei in a magnetic field absorb and re-emit electromagnetic radiation, providing detailed structural information based on the chemical environment.[6][7]
Information Provided Quantitative purity (% area), detection of non-volatile and thermally labile impurities. High-resolution separation, quantitative purity (% area), and definitive identification of volatile impurities via mass spectra.[6] Absolute purity (qNMR), unambiguous structure confirmation, and identification of proton-containing impurities.[6]
Key Advantages Versatile, robust, and widely available. Excellent for routine quality control.[8] High sensitivity and specificity; provides structural information about impurities.[5] Provides definitive structural data; qNMR offers absolute quantification without a specific reference standard for the main compound.

| Limitations | Requires a suitable chromophore for UV detection. Co-elution of impurities can occur. | Analyte must be volatile and thermally stable. Derivatization may be necessary. | Lower sensitivity compared to chromatographic methods. More complex data interpretation.[5] |

Caption: Comparison of the analytical principles.

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results. The following are representative methodologies for the analysis of 2-bromo-4,5-dimethoxybenzenepropanenitrile.

High-Performance Liquid Chromatography (HPLC) Protocol

This reverse-phase HPLC method is suitable for routine quality control, offering a balance of resolution and throughput for quantifying purity and detecting polar and non-polar impurities.[8]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile (MeCN) and Water.[8]

    • Solvent A: Water with 0.1% Formic Acid (for MS compatibility) or Phosphoric Acid.[8]

    • Solvent B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Program:

    • 0-2 min: 50% B

    • 2-15 min: Linear gradient from 50% to 95% B

    • 15-20 min: Hold at 95% B

    • 20-21 min: Return to 50% B

    • 21-25 min: Re-equilibration at 50% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the synthesized compound in 10 mL of Acetonitrile to prepare a 1 mg/mL stock solution. Further dilute with the mobile phase to a final concentration of ~0.1 mg/mL.

  • Data Analysis: Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Identify and quantify impurities against known reference standards if available.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is the method of choice for identifying and quantifying volatile impurities, residual solvents, or thermally stable by-products.

  • Instrumentation: A standard GC system coupled to a Mass Spectrometer (e.g., Quadrupole).

  • Column: A low-to-mid polarity capillary column, such as a Phenyl-methylpolysiloxane phase (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[5]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: Increase at 15°C/min to 280°C.

    • Final hold: Hold at 280°C for 10 minutes.

  • Injector Temperature: 270°C.

  • Injection Mode: Split (e.g., 50:1 ratio).

  • Injection Volume: 1 µL.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: Scan from m/z 40 to 450.

  • Sample Preparation: Prepare a solution of approximately 1 mg/mL in a volatile solvent like Ethyl Acetate or Dichloromethane.

  • Data Analysis: Purity is determined by the area percentage of the main peak in the Total Ion Chromatogram (TIC).[6] Impurities are identified by comparing their fragmentation patterns (mass spectra) with a spectral library (e.g., NIST) and known standards.[6][9]

Quantitative NMR (qNMR) Spectroscopy Protocol

¹H NMR provides an absolute measure of purity without requiring a reference standard of the analyte itself. It relies on a certified internal standard of known purity and concentration.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).[10]

  • Solvent: Deuterated chloroform (CDCl₃) or another suitable deuterated solvent that fully dissolves both the sample and the internal standard.

  • Internal Standard: A certified standard with a known purity that has a simple spectrum with at least one resonance in a clear region of the sample's spectrum (e.g., Maleic Anhydride, Dimethyl Sulfone).

  • Sample Preparation:

    • Accurately weigh about 20 mg of the synthesized 2-bromo-4,5-dimethoxybenzenepropanenitrile into a clean NMR tube.

    • Accurately weigh and add about 10 mg of the certified internal standard to the same tube.

    • Record the exact masses of both the sample and the standard.

    • Add approximately 0.7 mL of the deuterated solvent, cap, and mix thoroughly until fully dissolved.

  • Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of any proton being integrated to allow for full relaxation and accurate integration.

  • Data Analysis:

    • Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where:

      • I = Integral area

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = mass

      • P_std = Purity of the internal standard

Conclusion and Recommendations

The purity assessment of synthesized 2-bromo-4,5-dimethoxybenzenepropanenitrile requires a robust and often multi-faceted analytical approach.

  • For routine quality control and release testing, HPLC is the most practical method, offering a reliable balance of performance, cost, and throughput.

  • For the definitive identification of volatile impurities and residual solvents, GC-MS provides unparalleled sensitivity and specificity.

  • For primary characterization, structural confirmation, and obtaining an absolute purity value for a reference standard, NMR spectroscopy is indispensable.

For comprehensive quality assurance in a drug development setting, a combination of these techniques is highly recommended.[5] HPLC or GC-MS can be employed for routine purity testing, while NMR serves as the gold standard for structural confirmation and the certification of reference materials. This integrated strategy ensures the highest level of confidence in the quality of this critical pharmaceutical intermediate.

References

Benchmarking Synthesis Efficiency for 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile is a critical building block in the synthesis of pharmaceuticals, most notably Ivabradine, a medication for chronic heart failure and angina.[1][2] This guide provides an objective comparison of the primary synthesis routes for this compound, supported by experimental data to inform decisions on process optimization and scale-up.

Comparative Analysis of Synthesis Routes

Two principal synthetic pathways for this compound have been reported, starting from either 3,4-dimethoxybenzaldehyde or (3,4-Dimethoxyphenyl)methyl alcohol. The selection of a particular route often depends on factors such as overall yield, availability of starting materials, and process scalability.

ParameterMethod 1: Aldehyde-Derived PathwayMethod 2: Alcohol-Derived Pathway
Starting Material 3,4-Dimethoxybenzaldehyde(3,4-Dimethoxyphenyl)methyl alcohol
Key Steps 1. Bromination of the aromatic ring. 2. Chain extension to introduce the propanenitrile group.1. Bromination of the aromatic ring. 2. Conversion of the alcohol to a nitrile.
Reported Overall Yield ~51% to 65%[1][3]Not explicitly stated as a direct multi-step overall yield, but the key bromination step has a high yield of 95%.[1][3]
Industrial Viability Moderate[1]High[1]
Key Reagents Bromine, Acetic Acid, Acetonitrile, Reducing Agent (e.g., H₂/Pd-C)[4]Bromine, Acetic Acid[1][3]

Experimental Protocols

Method 1: Aldehyde-Derived Pathway

This synthesis involves a multi-step process starting from 3,4-dimethoxybenzaldehyde.[3][4]

Step 1: Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde

  • Dissolve 100g (0.602 mol) of 3,4-dimethoxybenzaldehyde in 400ml of glacial acetic acid in a reaction flask with stirring at room temperature.

  • Slowly add 30.8ml (0.602 mol) of bromine dropwise while maintaining the temperature between 20-30°C.

  • After the addition is complete, continue the reaction for 6 hours.

  • Add 200ml of water to precipitate the product.

  • Filter the resulting yellow solid, wash with water, and dry under vacuum to yield 2-bromo-4,5-dimethoxybenzaldehyde.

    • Yield: 86.5%[4]

Step 2: Synthesis of 2-Bromo-4,5-dimethoxycinnamonitrile

  • The 2-bromo-4,5-dimethoxybenzaldehyde is reacted with acetonitrile in the presence of a catalyst to form the cinnamonitrile derivative.[4]

  • A yellow solid is precipitated, cooled, extracted, and dried.

Step 3: Synthesis of this compound

  • Dissolve 120.0g (0.45 mol) of 2-bromo-4,5-dimethoxycinnamonitrile in 800ml of methanol.

  • Add 20g of 10% palladium on carbon in batches.

  • Introduce hydrogen gas to carry out the reduction reaction for 12 hours.

  • After the reaction is complete, filter off the palladium on carbon.

  • Evaporate the solvent, which can be recovered.

  • Recrystallize the product from ethanol to obtain this compound as white crystals.

    • Yield: 84.6%[4]

Method 2: Alcohol-Derived Pathway

This route begins with (3,4-dimethoxyphenyl)methyl alcohol and is noted for its high-yield bromination step.[1][3]

Step 1: Synthesis of 1-Bromo-2-(bromomethyl)-4,5-dimethoxybenzene

  • To a solution of (3,4-dimethoxyphenyl)methanol (101.5 mmoles, 14.85 mL) in 80 mL of glacial acetic acid, add 6 mL of bromine (116.8 mmoles) in 18 mL of glacial acetic acid dropwise over 30 minutes at 0°C.[3]

  • Stir the reaction mixture for 3 hours and then allow it to return to ambient temperature.[3]

  • Stop stirring and let the mixture stand overnight to allow for complete precipitation of the product.[3]

  • Filter the precipitate, wash it with methanol, and recrystallize from methanol to yield 1-bromo-2-(bromomethyl)-4,5-dimethoxybenzene as a light-yellow powder.[3]

    • Yield: 95%[3]

Step 2: Nitrilation The subsequent conversion of the bromomethyl group to the propanenitrile can be achieved through various standard nitrilation methods, such as reaction with a cyanide source.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the alcohol-derived synthesis pathway, which is often favored for its high-yielding initial bromination.

SynthesisWorkflow Start Start: (3,4-Dimethoxyphenyl)methanol Bromination Bromination (Br₂, Acetic Acid, 0°C) Start->Bromination Intermediate 1-Bromo-2-(bromomethyl) -4,5-dimethoxybenzene Bromination->Intermediate 95% Yield Nitrilation Nitrilation (Cyanide Source) Intermediate->Nitrilation Product 3-(2-Bromo-4,5-dimethoxyphenyl) propanenitrile Nitrilation->Product Purification Purification (Recrystallization) Product->Purification FinalProduct Final Product Purification->FinalProduct

References

Safety Operating Guide

Safe Disposal of 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Proper disposal of 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile is critical due to its hazardous properties. This compound must be treated as a halogenated organic waste and segregated for incineration by a licensed hazardous waste disposal facility. Under no circumstances should it be disposed of down the drain or mixed with non-halogenated waste.

This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures will ensure safety and compliance with environmental regulations.

Hazard Profile and Safety Data

This compound is a compound that requires careful handling due to its potential health risks. The following table summarizes its key hazard information based on available safety data sheets.

Hazard ClassificationGHS Hazard StatementPictogram
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed
alt text
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation
alt text
Serious Eye Damage/Eye Irritation (Category 2A)H319: Causes serious eye irritation
alt text
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)H335: May cause respiratory irritation
alt text

Note: The GHS classification is based on aggregated data and may vary between suppliers. Always refer to the specific Safety Data Sheet (SDS) provided with the product.

Experimental Protocol: Waste Disposal Procedure

This protocol outlines the step-by-step methodology for the safe collection and disposal of this compound waste in a laboratory setting.

1. Personal Protective Equipment (PPE):

  • Before handling the compound or its waste, ensure appropriate PPE is worn, including:

    • Nitrile or chloroprene gloves.

    • Safety glasses with side shields or goggles.

    • A flame-resistant laboratory coat.

    • Closed-toe shoes.

2. Waste Segregation and Collection:

  • Crucially, designate a specific waste container for "Halogenated Organic Waste." [1] This compound must not be mixed with non-halogenated organic waste, as this can significantly increase disposal costs and complexity.[2][3]

  • Select a container that is in good condition, compatible with the chemical, and has a tightly sealing screw cap. A clearly labeled, dedicated container, such as a 4-liter poly bottle or a 5-gallon carboy for larger quantities, is recommended.[2][4]

  • Collect all waste containing this compound, including residues, contaminated consumables (e.g., pipette tips, weighing paper), and spent solutions, in this designated container.

3. Labeling the Waste Container:

  • Proper labeling is mandatory for safe handling and disposal. Affix a "Hazardous Waste" tag to the container as soon as the first drop of waste is added.[2][4]

  • The label must include the following information:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[4]

    • An accurate estimation of the concentration and total volume or mass of the waste.

    • All applicable hazard pictograms (as shown in the table above).

    • The date accumulation started.

    • The name of the principal investigator and the laboratory location.

4. Storage of Waste:

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[2]

  • The storage area should be a cool, dry, and well-ventilated location, away from incompatible materials such as strong acids, bases, and oxidizing agents.[4]

  • Ensure the container is stored within secondary containment to prevent spills.[2]

  • Keep the container tightly closed except when actively adding waste.[2][4]

5. Arranging for Disposal:

  • Do not accumulate more than 55 gallons of hazardous waste in the SAA. Once the container is three-quarters full, or if waste generation ceases, arrange for its disposal.[2]

  • Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to schedule a pickup.[2]

  • Follow all institutional procedures for waste collection requests.

6. Spill and Emergency Procedures:

  • In the event of a small spill, contain the leak and absorb the material with an inert absorbent (e.g., vermiculite, sand).

  • Place the absorbent material and any contaminated cleaning supplies into a sealed, labeled bag and treat it as halogenated organic waste.

  • For larger spills, evacuate the area and contact your institution's emergency response team.

  • In case of personal contact, flush the affected area with copious amounts of water and seek immediate medical attention.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound waste.

G Figure 1: Disposal Workflow for this compound A Step 1: Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Step 2: Segregate Waste (Designated Halogenated Organic Container) A->B Start Collection C Step 3: Label Container Correctly ('Hazardous Waste', Full Chemical Name, Hazards) B->C First Drop of Waste D Step 4: Store Securely (Sealed, Secondary Containment, Ventilated Area) C->D During Accumulation E Step 5: Arrange for Pickup (Contact EHS/Licensed Contractor) D->E Container is 3/4 Full F Step 6: Professional Disposal (Incineration at a Licensed Facility) E->F Scheduled Pickup

References

Essential Safety and Operational Guide for 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile (CAS RN: 35249-62-8). Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.

I. Hazard Identification and Personal Protective Equipment (PPE)

The compound this compound is classified with the following hazards:

  • H302: Harmful if swallowed[1]

  • H312: Harmful in contact with skin[1]

  • H332: Harmful if inhaled[1]

A thorough risk assessment should be conducted before handling. The following table summarizes the required Personal Protective Equipment (PPE).

Area of Protection Required PPE Specifications & Best Practices
Hand Protection Chemical-resistant glovesNitrile gloves are recommended due to their high resistance to a wide range of chemicals, including solvents, oils, and acids.[2][3][4] Ensure gloves are inspected before use and changed frequently, or immediately upon contamination. For prolonged contact, consider heavier-duty nitrile or butyl rubber gloves.
Eye Protection Safety glasses with side shields or gogglesMust be worn at all times in the laboratory to protect against splashes.
Skin and Body Protection Laboratory coatA standard laboratory coat should be worn and buttoned to protect from incidental contact. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.
Respiratory Protection Use in a well-ventilated areaAll handling of solid and solutions of this compound should be performed in a certified chemical fume hood to minimize inhalation risk.

II. Handling and Storage

Proper handling and storage are crucial to maintain the stability and integrity of this compound.

Parameter Guideline Details
Handling Engineering ControlsAll weighing and solution preparation must be conducted in a chemical fume hood.
Procedural ControlsAvoid generating dust. Use appropriate tools for transfer. Ensure all containers are clearly labeled.
Storage TemperatureStore at room temperature.
AtmosphereKeep in a tightly sealed container in a dry environment.[5]
IncompatibilitiesStore away from strong oxidizing agents and strong bases.

III. Emergency Procedures

Immediate and appropriate response to exposure or spills is critical.

Exposure Type First Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spills Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, contact environmental health and safety personnel.

IV. Disposal Plan

Waste containing this compound must be treated as hazardous waste.

Waste Type Disposal Method
Solid Waste Collect in a designated, labeled, and sealed hazardous waste container.
Liquid Waste (Solutions) Collect in a designated, labeled, and sealed hazardous waste container. Segregate halogenated organic waste from non-halogenated waste streams.
Contaminated Materials (Gloves, etc.) Double-bag and place in a designated hazardous waste container.
Final Disposal All waste must be disposed of through a licensed hazardous waste disposal facility, often via incineration.[6] An alternative for brominated compounds can be neutralization with a reducing agent like sodium thiosulfate, but this should be done by trained personnel.[6][7]

V. Experimental Workflow

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal a Conduct Risk Assessment b Don Appropriate PPE a->b c Weigh Solid Compound b->c d Prepare Solution c->d e Perform Experiment d->e f Decontaminate Glassware e->f g Segregate & Label Waste f->g h Dispose of Waste via Certified Vendor g->h

Standard Laboratory Workflow for Handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.